Ethyldimethylsilane
描述
The exact mass of the compound Dimethylethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
InChI |
InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISMKWTHPWHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883561 | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-21-4 | |
| Record name | Silane, ethyldimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyldimethylsilane ((C₂H₅)(CH₃)₂SiH), a versatile organosilicon compound, has emerged as a reagent of significant interest in modern organic synthesis and materials science. Its unique combination of a reactive silicon-hydride bond and steric and electronic properties imparted by the ethyl and methyl substituents makes it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work. The guide delves into its physicochemical characteristics, spectroscopic signature, and reactivity profile, including its role as a reducing agent and in hydrosilylation reactions. Detailed experimental protocols and safety considerations are also presented to ensure its safe and effective application in the laboratory.
Introduction
Organosilanes have carved a significant niche in synthetic chemistry, offering a diverse array of reagents for bond formation and functional group manipulation. Among these, this compound stands out for its balanced reactivity and ease of handling. It serves as a valuable alternative to other reducing agents and is a key component in various catalytic processes.[1] Its utility spans from being a mild reducing agent for carbonyls to a crucial promoter in palladium-catalyzed cycloisomerization reactions.[2] This guide aims to provide a deep dive into the fundamental chemical properties and reactivity of this compound, offering insights into its mechanistic behavior and practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its proper handling, characterization, and use in quantitative studies.
Physicochemical Properties
This compound is a colorless, volatile, and flammable liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 758-21-4 | [3] |
| Molecular Formula | C₄H₁₂Si | [4] |
| Molecular Weight | 88.22 g/mol | [4] |
| Boiling Point | 44-46 °C | [5] |
| Density | 0.668 g/mL at 25 °C | [4] |
| Flash Point | < -34 °C | [6] |
| Refractive Index (n²⁰/D) | 1.378 | [5] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
The proton NMR spectrum of this compound provides a clear signature of its structure. The chemical shifts and multiplicities of the protons are influenced by the electronegativity of the silicon atom and spin-spin coupling.
-
Si-H Proton: A characteristic multiplet is observed for the hydride proton directly attached to the silicon.
-
Ethyl Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group appear as a quartet and a triplet, respectively, due to coupling with each other.
-
Si-CH₃ Protons: The protons of the two methyl groups attached to the silicon atom typically appear as a doublet due to coupling with the Si-H proton.
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.[7]
-
Si-H Stretch: A strong and sharp absorption band is typically observed in the region of 2100-2200 cm⁻¹, which is characteristic of the Si-H stretching vibration.
-
C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the ethyl and methyl groups are found in the 2850-3000 cm⁻¹ region.
-
Si-C Bending: Vibrations associated with the Si-C bonds also give rise to characteristic peaks in the fingerprint region of the spectrum.
Mass spectrometry of this compound reveals a fragmentation pattern that is consistent with its structure. The molecular ion peak (M⁺) may be observed, although it can be weak.[8][9] Common fragmentation pathways include the loss of alkyl groups (methyl or ethyl) and a hydrogen atom, leading to the formation of characteristic fragment ions.[8][9]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the Si-H bond, which can participate in a variety of transformations, most notably reductions and hydrosilylations.
Reductions
This compound is a mild and selective reducing agent for a range of functional groups, particularly carbonyl compounds.[6] The driving force for these reactions is the formation of a strong Si-O bond.
This compound can reduce aldehydes and ketones to the corresponding primary and secondary alcohols.[6] This reduction is often catalyzed by Lewis acids or proceeds under thermal conditions. The general mechanism involves the nucleophilic attack of the hydride from the silane onto the electrophilic carbonyl carbon.
Experimental Protocol: Reduction of Acetophenone to 1-Phenylethanol
This protocol describes a representative procedure for the reduction of a ketone using this compound.
Materials:
-
Acetophenone
-
This compound
-
Anhydrous dichloromethane (DCM) as solvent
-
Lewis acid catalyst (e.g., a solution of triflic acid in DCM, handle with extreme care)[10][11]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Carefully add the Lewis acid catalyst (e.g., 0.1 mol% triflic acid solution) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This compound is a common reagent in these reactions, which are typically catalyzed by transition metal complexes, most notably platinum or rhodium catalysts.[4] This reaction is a powerful tool for the synthesis of organosilicon compounds.
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkylsilane.
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol provides a general procedure for the hydrosilylation of an alkene with this compound.
Materials:
-
1-Octene
-
This compound
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol) and anhydrous toluene (5 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Add a catalytic amount of Karstedt's catalyst (e.g., 0.01 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or NMR spectroscopy.
-
Upon completion, the product, 1-(ethyldimethylsilyl)octane, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation if necessary.
Palladium-Catalyzed Cycloisomerization
This compound has been shown to act as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes.[2] In these reactions, the silane is believed to play a role in the formation of a palladium hydride species, which is a key intermediate in the catalytic cycle.
Reactivity with Nucleophiles and Electrophiles
-
Nucleophiles: The silicon atom in this compound is electrophilic and can be attacked by strong nucleophiles. For instance, organolithium reagents can react with silanes, potentially leading to deprotonation or substitution reactions, depending on the specific reagents and conditions.[12][13]
-
Electrophiles: The Si-H bond can react with strong electrophiles. For example, strong acids like triflic acid can protonate the hydride, leading to the evolution of hydrogen gas and the formation of a silyl triflate.[11][14]
Synthesis of this compound
This compound can be synthesized through several routes. A common laboratory-scale preparation involves the reduction of a corresponding chlorosilane.
Synthesis from Dimethylethylchlorosilane
A straightforward method for the synthesis of this compound is the reduction of dimethylethylchlorosilane with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[15]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethylethylchlorosilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Standard apparatus for inert atmosphere distillation
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (a slight excess) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of dimethylethylchlorosilane in anhydrous diethyl ether from the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period to ensure complete reaction.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then aqueous base.
-
Filter the resulting salts and wash them with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Isolate the this compound by fractional distillation.
Stability and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][16][17][18][19] It is sensitive to moisture and strong oxidizing agents.
Thermal Stability
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile that is advantageous for a range of chemical transformations. Its utility as a mild reducing agent and in hydrosilylation reactions, coupled with its role in transition metal catalysis, underscores its importance in the modern synthetic chemist's toolkit. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in research and development.
References
- 1. gelest.com [gelest.com]
- 2. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Trifluoromethanesulphonic acid as a catalyst for the ethylation of benzene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. EP1394106A1 - Process for preparing lithium aluminum hydride solutions - Google Patents [patents.google.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.de [fishersci.de]
- 18. nj.gov [nj.gov]
- 19. ereztech.com [ereztech.com]
- 20. researchgate.net [researchgate.net]
Synthesis and purification of Ethyldimethylsilane
An In-Depth Technical Guide to the Synthesis and Purification of Ethyldimethylsilane
Introduction
This compound (C4H12Si) is a versatile organosilane compound valued in organic synthesis and materials science.[1][2] Structurally characterized by an ethyl group and two methyl groups attached to a silicon hydride, it primarily functions as a mild and selective reducing agent.[3] Its utility is notable in processes such as the ligand-free cleavage of carbon-sulfur bonds and as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes.[3] As a volatile, liquid silane, its synthesis and purification require precise control over reaction conditions and rigorous adherence to safety protocols due to its high flammability and reactivity.[3]
This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound via the Grignard reaction, subsequent purification by fractional distillation, and methods for analytical characterization. It is intended for researchers and professionals with a background in synthetic chemistry.
PART 1: Synthesis via Grignard Reaction
The formation of a silicon-carbon bond is efficiently achieved through the reaction of a Grignard reagent with a suitable halosilane.[4][5] This method remains a vital and versatile technology for the production of a wide array of organosilanes.[4] The synthesis of this compound is accomplished by reacting ethylmagnesium bromide with chlorodimethylsilane. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic silicon center of chlorodimethylsilane, displacing the chloride ion to form the desired Si-C bond.
Principle and Rationale
The core of this synthesis is the Grignard reaction, a cornerstone of organometallic chemistry developed by F. Stanley Kipping for organosilane synthesis in the early 20th century.[4] The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide (CH₃CH₂MgBr). The ether is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.
-
Reaction with Chlorodimethylsilane: The prepared Grignard reagent is then introduced to chlorodimethylsilane ((CH₃)₂SiHCl). The polarized C-Mg bond in the Grignard reagent renders the ethyl group strongly nucleophilic, enabling it to attack the electron-deficient silicon atom and displace the chlorine atom.
Careful control of stoichiometry and the exclusion of atmospheric moisture are paramount, as Grignard reagents react vigorously with water.
Experimental Protocol: Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Chlorodimethylsilane ((CH₃)₂SiHCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet for the inert atmosphere. Ensure all glassware is oven-dried and cooled under an inert atmosphere to eliminate moisture.
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium has reacted. The resulting gray-brown solution is the ethylmagnesium bromide reagent.
-
-
Reaction with Chlorodimethylsilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of chlorodimethylsilane in anhydrous diethyl ether to the dropping funnel.
-
Add the chlorodimethylsilane solution dropwise to the cooled, stirring Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution is the crude product in diethyl ether.
-
Synthesis Workflow Diagram
References
Core Physicochemical Characteristics of Ethyldimethylsilane
An In-Depth Technical Guide to the Physicochemical Properties of Ethyldimethylsilane
For research scientists and professionals in drug development, a precise understanding of the physical and chemical properties of reagents is paramount for predictable and successful outcomes. This compound (CAS No. 758-21-4), a member of the organosilane family, serves as a versatile reagent in organic synthesis. This guide provides a detailed examination of two of its fundamental properties: boiling point and density. We will explore the theoretical underpinnings of these characteristics, provide detailed protocols for their experimental determination, and discuss the critical safety considerations for handling this compound.
This compound, also known as dimethylethylsilane, is a volatile and flammable liquid at standard conditions.[1] Its utility in chemical synthesis, particularly as a reducing agent and in palladium-catalyzed reactions, stems from the reactivity of the silicon-hydrogen bond.[2] A comprehensive understanding of its physical properties is the foundation for its effective use in experimental design, particularly for reaction setup, purification, and scale-up.
Molecular Structure and its Influence on Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure: a central silicon atom bonded to two methyl groups, one ethyl group, and a hydrogen atom. The key factors influencing its boiling point and density are:
-
Intermolecular Forces: As a nonpolar molecule, the primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces). The absence of significant dipole moments or hydrogen bonding capabilities results in a relatively low boiling point.
-
Molecular Weight: With a molecular weight of approximately 88.22 g/mol , it is heavier than many common volatile organic solvents, which contributes to its liquid state at room temperature.[3]
-
Molecular Shape: The tetrahedral geometry around the silicon atom influences how the molecules pack together in the liquid state, which in turn affects the density.
Summary of Quantitative Data
The following table summarizes the key quantitative properties of this compound based on available literature data.
| Property | Value | Source(s) |
| Boiling Point | 44-46 °C | [1] |
| Density | 0.668 g/mL (at 25 °C) | [1] |
| Molecular Formula | C₄H₁₂Si | [3] |
| Molecular Weight | 88.22 g/mol | [3] |
| CAS Number | 758-21-4 | [1] |
| Flash Point | -34 °C (closed cup) | |
| Refractive Index | n20/D 1.378 | [1] |
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For a volatile compound like this compound, distillation is a standard and effective method for both purification and boiling point determination.[5]
Principle of Measurement
In a simple distillation, the liquid is heated to its boiling point, the vapor is directed through a condenser, and the resulting liquid (distillate) is collected. The temperature of the vapor is measured just before it enters the condenser. For a pure substance, this temperature remains constant throughout the distillation and is equal to its boiling point at the given atmospheric pressure.
Detailed Experimental Protocol for Boiling Point Determination
This protocol outlines the steps for determining the boiling point of this compound using a simple distillation apparatus.
Materials:
-
This compound
-
Round-bottom flask (50 mL)
-
Distillation head with thermometer adapter
-
Liebig condenser
-
Receiving flask (25 mL)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Calibrated thermometer (-10 to 110 °C)
-
Clamps and stands
-
Tubing for condenser water
Procedure:
-
Apparatus Assembly: Assemble the simple distillation apparatus as shown in the diagram below in a fume hood. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add approximately 20 mL of this compound and a magnetic stir bar to the round-bottom flask.
-
Causality: The stir bar ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings and potential hazards.
-
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Causality: This placement ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.
-
-
Condenser Setup: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.
-
Causality: This counter-current flow provides the most efficient cooling of the vapor.
-
-
Heating: Begin heating the flask gently with the heating mantle. Set the stirrer to a moderate speed.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant.
-
-
Causality: Distilling to dryness can lead to the formation of unstable peroxides (if applicable to the compound class) and can cause the flask to crack.
-
Diagram of Experimental Workflow
References
An In-Depth Technical Guide to the NMR Spectroscopic Data of Ethyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyldimethylsilane (EtMe₂SiH). As a valuable reagent and structural motif in organosilicon chemistry, a thorough understanding of its spectral characteristics is paramount for researchers in materials science, organic synthesis, and drug development. This document moves beyond a simple data repository, offering insights into the causal relationships behind the observed spectral features and providing field-proven protocols for data acquisition and interpretation.
Introduction: The Significance of this compound and its NMR Fingerprint
This compound, a member of the hydrosilane family, possesses a reactive silicon-hydrogen bond, making it a versatile precursor in hydrosilylation reactions, reduction processes, and the synthesis of more complex organosilicon compounds. Its relatively simple structure provides a clear model for understanding the fundamental principles of NMR spectroscopy as applied to organosilanes. The unique electronic environment around the silicon atom, influenced by both alkyl substituents and a directly bonded hydrogen, gives rise to a distinct and informative NMR spectrum. This guide will dissect the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, providing the necessary data and interpretative logic for its unambiguous identification and characterization.
Foundational Principles of Organosilane NMR
The NMR spectroscopic analysis of organosilicon compounds like this compound presents unique characteristics. The low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus necessitate specialized acquisition techniques to obtain high-quality spectra. Furthermore, the presence of the Si-H bond introduces specific coupling patterns that are highly diagnostic.
A key feature in the ¹H NMR of hydrosilanes is the chemical shift of the proton directly attached to the silicon. This proton typically resonates in a region (around 3-5 ppm) that is distinct from most other organic functional groups, providing a clear diagnostic window. Moreover, the coupling of this proton to the ²⁹Si nucleus, as well as to adjacent alkyl protons, provides a wealth of structural information.
Experimental Protocols for Acquiring High-Quality NMR Data
The volatile and potentially air-sensitive nature of this compound requires careful sample preparation and handling to ensure the acquisition of high-resolution NMR spectra.
Sample Preparation for a Volatile Hydrosilane
Objective: To prepare a homogeneous and stable NMR sample of this compound suitable for multinuclear NMR analysis.
Methodology:
-
Solvent Selection: Choose a deuterated solvent that is inert to hydrosilanes and has a low residual proton signal in the regions of interest. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Si-H bond. Use of a glovebox or Schlenk line techniques is highly recommended.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C and ²⁹Si NMR, higher concentrations (10-50 mg/mL) are recommended to compensate for the lower sensitivity of these nuclei.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H, ¹³C, and ²⁹Si NMR (δ = 0.00 ppm). However, due to the volatility of TMS, a secondary internal standard or referencing to the residual solvent peak may be necessary for accurate chemical shift determination.
-
NMR Tube Sealing: For volatile samples like this compound, it is crucial to use a sealed NMR tube (e.g., a J. Young tube) to prevent evaporation and changes in concentration during the experiment.
Detailed Analysis of NMR Spectral Data
While a publicly available, comprehensive experimental dataset for this compound is not readily found in common spectral databases, we can predict and interpret its NMR spectra based on data from closely related compounds and established principles of organosilicon NMR spectroscopy. For comparative purposes, data for dimethylsilane ((CH₃)₂SiH₂) is presented alongside the expected values for this compound.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the Si-H proton, the ethyl group protons (CH₂ and CH₃), and the dimethylsilyl protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Dimethylsilane Data (for comparison) |
| Si-H | 3.7 - 4.0 | Nonet | ³J(H-H) ≈ 4-5 Hz | 3.80 (septet), J(H-H) = 4.15 Hz |
| -CH₂- | 0.5 - 0.7 | Quartet | ³J(H-H) ≈ 7-8 Hz | - |
| -CH₃ (Ethyl) | 0.9 - 1.1 | Triplet | ³J(H-H) ≈ 7-8 Hz | - |
| Si-(CH₃)₂ | 0.0 - 0.2 | Doublet | ³J(H-H) ≈ 4-5 Hz | 0.09 (doublet), J(H-H) = 4.15 Hz |
Causality of Spectral Features:
-
Si-H Proton: The downfield chemical shift of the Si-H proton is a result of the moderate electronegativity of the silicon atom. Its complex multiplicity arises from coupling to the six equivalent protons of the two methyl groups and the two protons of the methylene group.
-
Ethyl Group: The ethyl group protons exhibit a classic quartet-triplet pattern due to vicinal coupling. The upfield chemical shifts are characteristic of alkyl groups attached to silicon.
-
Dimethylsilyl Protons: These six equivalent protons appear as a doublet due to coupling with the single Si-H proton.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals corresponding to the three distinct carbon environments.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | 5 - 10 |
| -CH₃ (Ethyl) | 7 - 12 |
| Si-(CH₃)₂ | -5 - 0 |
Causality of Spectral Features:
-
The chemical shifts of the carbon atoms are influenced by the electropositive nature of the silicon atom, resulting in upfield shifts compared to their hydrocarbon analogs. The carbons of the dimethylsilyl group are expected to be the most upfield.
²⁹Si NMR Spectrum
The ²⁹Si NMR spectrum provides direct information about the silicon environment. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity.
| Assignment | Predicted Chemical Shift (δ, ppm) | Proton-Coupled Multiplicity | Predicted Coupling Constants (J, Hz) | Dimethylsilane Data (for comparison) |
| EtMe₂SiH | -15 to -25 | Complex multiplet | ¹J(Si-H) ≈ 180-200 Hz, ²J(Si-H) ≈ 6-8 Hz | ¹J(Si-H) = -188.6 Hz, ²J(Si-H) = 7.2 Hz |
Causality of Spectral Features:
-
Chemical Shift: The ²⁹Si chemical shift is highly sensitive to the nature of the substituents on the silicon atom. For alkylhydrosilanes, the chemical shift typically falls in the upfield region.
-
Coupling Constants: The one-bond coupling constant between silicon-29 and the directly attached proton (¹J(Si-H)) is large and a key diagnostic feature. The two-bond coupling to the methyl and methylene protons (²J(Si-H)) is significantly smaller.
Advanced NMR Techniques and Structural Elucidation
For a complete structural assignment and to resolve any spectral overlap, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity within the ethyl group and the coupling between the Si-H proton and the alkyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals for the -CH₂- and -CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons (or other heteronuclei like ²⁹Si) over two or three bonds. This is particularly useful for confirming the assignment of the quaternary silicon atom by observing correlations from the various protons to the ²⁹Si nucleus.
Conclusion
The NMR spectroscopic data of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles behind the observed chemical shifts and coupling constants, and by employing appropriate experimental techniques, researchers can confidently identify and characterize this important organosilicon compound. The data and protocols presented in this guide serve as a valuable resource for scientists working in fields where the precise structural analysis of organosilanes is critical for success.
FT-IR Analysis of Ethyldimethylsilane: A Technical Guide for Researchers
Introduction: Unveiling Molecular Structure with FT-IR in Organosilane Chemistry
Fourier-Transform Infrared (FT-IR) spectroscopy stands as an indispensable analytical technique in the field of organosilane chemistry. It provides a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the molecular structure of compounds. The principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, producing a unique spectral fingerprint.[1][2]
For organosilanes such as ethyldimethylsilane, FT-IR is particularly powerful. These compounds possess distinct vibrational modes associated with silicon-hydrogen (Si-H), silicon-carbon (Si-C), and carbon-hydrogen (C-H) bonds, each appearing in well-defined regions of the infrared spectrum. This guide offers an in-depth exploration of the FT-IR analysis of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for accurate spectral interpretation and data acquisition.
Molecular Identity: Structure and Functional Groups of this compound
This compound ((CH₃)₂C₂H₅SiH) is an organosilane compound featuring a central silicon atom bonded to two methyl groups, one ethyl group, and a hydrogen atom. Understanding this structure is paramount to interpreting its FT-IR spectrum, as each component contributes distinct vibrational signatures.
The key functional groups and their associated bond types are:
-
Silicon-Hydride (Si-H): A highly characteristic and diagnostically important functional group.
-
Silicon-Methyl (Si-CH₃): Involves both Si-C stretching and various C-H vibrations within the methyl groups.
-
Silicon-Ethyl (Si-CH₂CH₃): Includes Si-C stretching and the characteristic vibrations of the ethyl group's methylene and methyl C-H bonds.
-
Carbon-Hydrogen (C-H): Present in both the methyl and ethyl substituents.
Caption: Molecular structure of this compound.
Interpreting the Spectrum: Vibrational Mode Analysis
The FT-IR spectrum of this compound is a composite of absorption bands arising from the various vibrational modes of its functional groups. The position, intensity, and shape of these bands provide a detailed structural confirmation.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2970 - 2850 | C-H Stretching | -CH₃, -CH₂CH₃ | Strong |
| 2150 - 2080 | Si-H Stretching | Si-H | Strong, Sharp |
| ~1460 | C-H Bending (Asymmetric) | -CH₃, -CH₂- | Medium |
| ~1375 | C-H Bending (Symmetric) | -CH₃ | Medium-Weak |
| 1260 - 1250 | Si-CH₃ Bending (Symmetric) | Si-CH₃ | Strong, Sharp |
| 1020 - 1000 | C-C Stretching / CH₂ Rocking | -CH₂CH₃ | Medium |
| 975 - 945 | Si-CH₂CH₃ Vibrations | Si-CH₂CH₃ | Medium |
| 865 - 750 | Si-CH₃ Rocking / Si-C Stretching | Si-CH₃ | Strong |
| 950 - 800 | Si-H Bending | Si-H | Medium |
Causality behind Peak Characteristics:
-
The Si-H Stretch: The strong, sharp absorption in the 2280-2080 cm⁻¹ region is a hallmark of the Si-H bond.[1] Its position is highly sensitive to the electronegativity of the other substituents on the silicon atom.[1][3] This band's presence is a primary identifier for hydrosilanes.
-
The Si-CH₃ Symmetric Bend: The prominent, sharp peak around 1260 cm⁻¹ is characteristic of the symmetric bending (umbrella) mode of a methyl group attached to a silicon atom.[2][4] Its consistent appearance and sharp nature make it an excellent diagnostic tool for the Si-CH₃ moiety.
-
C-H Stretching Region: The region between 2970 and 2850 cm⁻¹ is dominated by the stretching vibrations of the C-H bonds in the methyl and ethyl groups. Multiple overlapping peaks are expected due to the asymmetric and symmetric stretching modes of both the -CH₃ and -CH₂- groups.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex array of bending, rocking, and stretching vibrations, including Si-C stretching and Si-H bending modes.[2] The bands for Si-CH₂CH₃ (1020-1000 cm⁻¹) and Si-CH₃ rocking (865-750 cm⁻¹) are particularly important for confirming the full structure.[1][4][5][6]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines a self-validating system for the reliable acquisition of an FT-IR spectrum for a liquid sample like this compound. The choice of methodology is critical to prevent contamination and ensure spectral accuracy.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Liquid Transmission Cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample
-
Volatile solvent for cleaning (e.g., hexane, dichloromethane)
-
Dry nitrogen or air purge for the spectrometer sample compartment.
Workflow Diagram
Caption: Experimental workflow for FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air for at least 15-30 minutes.
-
Expertise & Trustworthiness: This step is crucial to minimize atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure important sample peaks, particularly the broad O-H stretching region (~3400 cm⁻¹) and CO₂ bands (~2350 cm⁻¹).
-
-
Sample Preparation (Choose one method):
-
Method A: Transmission Cell (for non-aqueous liquids) [7][8]
-
Ensure the KBr or NaCl salt plates of the liquid cell are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Place a small drop of this compound onto the center of one plate.[9]
-
Carefully place the second plate on top, gently rotating it to create a thin, uniform film free of air bubbles.[9]
-
Mount the cell in the spectrometer's sample holder.
-
-
-
Data Acquisition:
-
Background Scan: With the clean, empty cell or ATR crystal in place, acquire a background spectrum. This scan measures the instrument's response and the ambient atmosphere, and it will be automatically subtracted from the sample spectrum.[7][14]
-
Sample Scan: Apply the this compound sample as described in Step 2. Acquire the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 64 (averaging multiple scans improves the signal-to-noise ratio)[7]
-
-
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the wavenumbers of the absorption maxima.
-
Assign the identified peaks to their corresponding vibrational modes using the correlation table provided above and authoritative spectral databases.
-
Conclusion
FT-IR spectroscopy provides a definitive and information-rich analysis of this compound. By understanding the correlation between the molecule's functional groups—specifically the prominent Si-H stretch, the Si-CH₃ symmetric bend, and the various C-H and Si-C vibrations—researchers can confidently verify its structure and purity. The successful application of the detailed experimental protocol ensures the acquisition of high-quality, reproducible spectra, forming a solid foundation for further research and development in organosilane chemistry.
References
- 1. gelest.com [gelest.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyldimethylsilane (C₄H₁₂Si). Designed for professionals in research and development, this document delves into the core principles governing the fragmentation of this organosilane, offering field-proven insights into the interpretation of its mass spectrum. We will explore the causality behind the observed fragmentation pathways, supported by authoritative references, to ensure a thorough and trustworthy understanding.
Introduction to this compound and Mass Spectrometry
This compound is a tetraalkylsilane, a class of organosilicon compounds with a central silicon atom bonded to four alkyl groups. Understanding the behavior of such molecules under electron ionization is crucial for their identification and characterization in various scientific applications, including their use as derivatizing agents in gas chromatography-mass spectrometry (GC-MS).
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. The process begins with the bombardment of the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
The reliable acquisition of the mass spectrum of a volatile compound like this compound is fundamental to its accurate analysis. A standard and robust methodology involves the use of gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source.
Step-by-Step Experimental Workflow:
-
Sample Preparation: A dilute solution of this compound in a volatile, inert solvent (e.g., hexane or dichloromethane) is prepared. The concentration should be optimized to avoid detector saturation.
-
Gas Chromatography:
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection mode is often employed to introduce a small, representative portion of the sample onto the column.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The oven temperature is programmed to ensure good separation from any impurities and the solvent.
-
-
Mass Spectrometry:
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. Here, it is bombarded with a 70 eV electron beam, leading to the formation of the molecular ion and subsequent fragment ions.[2]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Caption: Experimental workflow for GC-MS analysis of this compound.
The Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak (m/z 88) being of very low abundance or absent, a common feature for alkanes and their derivatives under EI conditions. The most significant peaks in the spectrum are observed at lower mass-to-charge ratios, resulting from characteristic fragmentation pathways.
| m/z | Proposed Ion Structure | Relative Intensity |
| 73 | [Si(CH₃)₃]⁺ | High |
| 59 | [Si(CH₃)₂H]⁺ | Very High (Often Base Peak) |
| 58 | [Si(CH₃)(CH₂)]⁺• | High |
| 45 | [Si(CH₃)H₂]⁺ | High |
| 43 | [Si(CH₃)₂]⁺• | Moderate |
| 29 | [CH₃CH₂]⁺ | Moderate |
| 27 | [C₂H₃]⁺ | Moderate |
Note: Relative intensities are qualitative and can vary slightly between instruments. The data presented is a synthesis of typical fragmentation patterns for alkylsilanes.
Core Fragmentation Pathways and Mechanistic Insights
The fragmentation of this compound is primarily driven by the cleavage of bonds adjacent to the silicon atom, leading to the formation of stable silicon-containing cations. The positive charge is preferentially localized on the silicon-containing fragment due to the lower ionization potential of silicon compared to carbon and the ability of silicon to stabilize a positive charge.
α-Cleavage: Loss of an Ethyl Radical
A primary fragmentation pathway is the cleavage of the silicon-carbon bond, known as α-cleavage. The loss of an ethyl radical (•CH₂CH₃) from the molecular ion results in the formation of the trimethylsilyl cation at m/z 59. This is often the base peak in the spectrum, reflecting the high stability of this ion.
[CH₃CH₂Si(CH₃)₂H]⁺• → [Si(CH₃)₂H]⁺ + •CH₂CH₃ (m/z 88)(m/z 59)
β-Cleavage and Rearrangement: Formation of the [Si(CH₃)₃]⁺ Ion
While not directly applicable to the primary fragmentation of this compound, in larger alkylsilanes, a β-cleavage with a hydrogen rearrangement can occur. However, a related process can lead to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is a common and highly stable fragment in the mass spectra of many trimethylsilyl compounds. In the case of this compound, this peak is less prominent but can arise from more complex rearrangements or be indicative of an impurity. A more plausible pathway for ions at m/z 73 in the context of silyl compounds is the loss of a methyl radical from a tetramethylsilane-like structure, which could be formed through ion-molecule reactions or be present as an impurity.
Loss of Methane and Ethylene
The formation of the ion at m/z 58 can be rationalized by the loss of a neutral methane molecule (CH₄) from the ion at m/z 73, or through a rearrangement and elimination of ethylene (C₂H₄) from the molecular ion followed by the loss of a hydrogen atom.
Formation of Smaller Silyl Cations
Further fragmentation of the primary fragment ions leads to the formation of smaller, stable silyl cations. For example, the ion at m/z 45, [Si(CH₃)H₂]⁺, can be formed by the loss of a methyl radical from the [Si(CH₃)₂H]⁺ ion (m/z 59).
[Si(CH₃)₂H]⁺ → [Si(CH₃)H₂]⁺ + •CH₃ (m/z 59)(m/z 45)
The following diagram illustrates the major fragmentation pathways of this compound.
Caption: Major fragmentation pathways of this compound under electron ionization.
Conclusion
The electron ionization mass spectrum of this compound is dominated by fragments resulting from the facile cleavage of the silicon-carbon bonds. The base peak is typically observed at m/z 59, corresponding to the [Si(CH₃)₂H]⁺ ion, formed through the loss of an ethyl radical. Other significant peaks at m/z 58 and 45 arise from subsequent fragmentation and rearrangement processes. The molecular ion at m/z 88 is generally of very low abundance. This well-defined fragmentation pattern, rooted in the principles of ion stability, allows for the confident identification of this compound in complex mixtures when analyzed by GC-MS. This guide provides the foundational knowledge for researchers and professionals to interpret and leverage the mass spectral data of this and related organosilicon compounds.
References
Reactivity profile of Ethyldimethylsilane with organic compounds
An In-depth Technical Guide to the Reactivity Profile of Ethyldimethylsilane
Abstract
This compound ((CH₃)₂C₂H₅SiH) has emerged as a versatile and valuable reagent in modern organic synthesis. Characterized by its mild reactivity and the generation of non-toxic, easily removable byproducts, it serves as a premier hydride donor for a multitude of functional group transformations.[1] Unlike highly reactive metal hydrides, this compound's utility is often realized through catalytic activation, allowing for a high degree of selectivity. This guide provides a comprehensive exploration of its reactivity profile with key organic functional groups, detailing the mechanistic underpinnings, field-proven experimental protocols, and catalytic systems that govern its application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for selective reductions and other transformations.
Introduction: The Character of this compound
This compound is an alkylsilane that balances steric accessibility with sufficient electron donation from the alkyl groups to the silicon center, modulating the hydridic character of the Si-H bond. Its physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₂Si[2] |
| Molecular Weight | 88.22 g/mol [2] |
| Boiling Point | 44-46 °C[3] |
| Density | 0.668 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.378[3] |
| Flash Point | -34 °C[3] |
The core of this compound's reactivity lies in the polarization of the Si-H bond. While silicon is more electropositive than hydrogen, the bond is not inherently reactive enough to reduce most organic functional groups directly.[1] Activation is required, typically by a Brønsted or Lewis acid, or a transition metal catalyst, to enhance the electrophilicity of the substrate, making it susceptible to hydride transfer. This catalytic dependence is the key to the high selectivity observed in its reactions.
Ionic Hydrogenation: Reduction of Carbonyls and Imines
One of the most powerful applications of this compound is in ionic hydrogenation, where it serves as the hydride source for the reduction of polarized double bonds, such as C=O (carbonyls) and C=N (imines).[4][5]
Mechanism of Carbonyl Reduction
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation. With this compound, this reaction is not spontaneous and requires an acid catalyst, most commonly trifluoroacetic acid (TFA) or a strong Lewis acid like B(C₆F₅)₃.[5][6]
The accepted mechanism proceeds via two key steps:
-
Substrate Activation: The acid (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and forming a highly reactive oxonium ion intermediate.
-
Hydride Transfer: this compound, acting as a soft hydride donor, attacks the activated carbonyl carbon. This is the rate-determining step, transferring the hydride and generating a silyloxonium ion.[5] This ion is then hydrolyzed during aqueous workup to yield the final alcohol product.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 二甲基乙基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Thermal stability and decomposition of Ethyldimethylsilane
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyldimethylsilane
Executive Summary
This compound ((C₂H₅)(CH₃)₂SiH) is an organosilane compound of interest in fields utilizing chemical vapor deposition (CVD) precursors and as a building block in silicon-based chemistry. Understanding its thermal stability and decomposition pathways is critical for process optimization, byproduct control, and ensuring material integrity in high-temperature applications. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesized from foundational principles of organosilane chemistry and comparative analysis with structurally related molecules.
While direct, extensive literature on this compound's pyrolysis is limited, this document leverages authoritative data from analogous compounds—such as tetramethylsilane (TMS), ethylsilane, and dimethylsilane—to construct a predictive model of its decomposition. We will explore the primary bond dissociation events, the formation and subsequent reactions of key intermediates like silyl radicals and silylenes, and the analytical methodologies required to experimentally validate these pathways. This guide is intended for researchers, material scientists, and chemical engineers seeking a deep, mechanistic understanding of organosilane thermal chemistry.
Introduction to this compound
Chemical Properties and Structure
This compound is an organosilicon compound with the chemical formula C₄H₁₂Si.[1] It features a central silicon atom bonded to one ethyl group, two methyl groups, and one hydrogen atom. This structure provides a unique combination of reactive sites—the Si-H bond, two Si-CH₃ bonds, and one Si-C₂H₅ bond—which dictates its chemical behavior and decomposition profile.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Si | [1] |
| Molecular Weight | 88.23 g/mol | [2] |
| CAS Number | 758-21-4 | [2] |
| Structure | A central silicon atom bonded to one ethyl group, two methyl groups, and a hydrogen atom. | [2] |
Applications and Significance
Organosilanes are foundational precursors in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon carbide (SiC) and silicon dioxide (SiO₂)[3]. This compound, containing both silicon and carbon, is a potential candidate for SiC deposition. The presence of the Si-H bond can facilitate lower decomposition temperatures compared to fully alkylated silanes like tetramethylsilane. The main advantages of using such precursors include the pre-existing Si-C bonds and the avoidance of corrosive byproducts like HCl[3]. A thorough understanding of its decomposition is therefore essential for controlling film purity, growth rate, and material properties.
Fundamentals of Thermal Stability in Organosilanes
The thermal stability of an organosilane is governed by the relative strengths of its covalent bonds. The weakest bond is typically the first to break under thermal stress, initiating a cascade of decomposition reactions.
Key Factors Influencing Stability
-
Bond Dissociation Energies (BDE): The energy required to break a bond homolytically is the primary determinant of thermal stability. In this compound, the relevant bonds are Si-H, Si-C, C-C, and C-H. The Si-O bond, found in siloxanes, is exceptionally strong and confers high thermal stability to that class of compounds[4]. For alkylsilanes, the Si-C bond is generally weaker than the C-C bond, making it a likely point of initial cleavage.
-
Steric Hindrance: Bulky substituent groups around the silicon atom can influence reaction rates and pathways.
-
Reaction Atmosphere: Decomposition mechanisms can differ significantly in inert versus oxidative environments. In an inert atmosphere, pyrolysis is dominated by bond cleavage and rearrangement, while the presence of oxygen introduces complex radical-induced oxidation pathways[4].
Common Decomposition Pathways
The thermal decomposition of organosilanes typically proceeds through several well-established mechanistic routes:
-
Homolytic Bond Fission: The simplest pathway involves the breaking of a bond to form two radical species. For many organosilanes, the initial step is the cleavage of a Si-C or Si-Si bond[3][5].
-
Molecular Elimination: This pathway involves the elimination of a stable molecule, such as H₂ or an alkane (e.g., methane), through a concerted transition state. This is a common primary process for monosilanes containing Si-H bonds[6][7].
-
Silylene and Silene Intermediates: Decomposition can lead to the formation of highly reactive silicon analogues of carbenes (silylenes, R₂Si:) and alkenes (silenes, R₂Si=CR₂). These species, particularly silylenes, are often key intermediates in thermal CVD processes and can participate in subsequent insertion or chain reactions[8][9].
Predicted Thermal Decomposition of this compound
Based on the principles above and data from related compounds, a multi-channel decomposition mechanism for this compound can be proposed.
Primary Decomposition Channels
The pyrolysis of this compound is likely initiated by the homolytic cleavage of the weakest bond. The Si-C bond is generally weaker than the C-H or C-C bonds in the alkyl groups. The thermal decomposition of tetramethylsilane (TMS), for example, is widely accepted to begin with Si-C bond cleavage to produce a methyl radical (CH₃•) and a trimethylsilyl radical (Me₃Si•)[3].
For this compound, several initial steps are plausible:
-
Channel 1: Si-Ethyl Bond Cleavage (Predicted to be dominant) (C₂H₅)(CH₃)₂SiH → •C₂H₅ + (CH₃)₂SiH•
-
Channel 2: Si-Methyl Bond Cleavage (C₂H₅)(CH₃)₂SiH → •CH₃ + (C₂H₅)(CH₃)SiH•
-
Channel 3: Si-H Bond Cleavage (C₂H₅)(CH₃)₂SiH → H• + (C₂H₅)(CH₃)₂Si•
-
Channel 4: 1,1-H₂ Elimination (C₂H₅)(CH₃)₂SiH → H₂ + (C₂H₅)(CH₃)Si=CH₂ (a silene)
The relative importance of these channels depends on their activation energies. Studies on similar molecules suggest that Si-C bond homolysis is a major pathway[5][10].
Secondary Reactions and Byproduct Formation
The radical and silylene intermediates formed in the primary steps are highly reactive and will undergo further reactions to form stable byproducts.
-
Fate of the Dimethylsilyl Radical ((CH₃)₂SiH•): This radical can undergo subsequent H-atom loss to form methylsilene (CH₃SiH=CH₂) or a methyl loss to form methylsilylene (CH₃SiH:).
-
Fate of Alkyl Radicals (•CH₃, •C₂H₅): These radicals can abstract hydrogen atoms from other molecules to form methane (CH₄) and ethane (C₂H₆), or they can combine. The ethyl radical can also undergo β-scission to produce ethylene (C₂H₄) and a hydrogen atom.
-
Silylene Reactions: If silylenes are formed, they can insert into Si-H or C-H bonds, leading to larger polysilane structures or chain reactions, a mechanism observed in ethylsilane decomposition[8].
The main stable gaseous end products are expected to be H₂, methane, ethane, and ethylene[3].
Proposed Decomposition Mechanism
The following diagram illustrates the predicted primary and key secondary decomposition pathways for this compound.
Caption: Proposed primary decomposition pathways for this compound.
Experimental Analysis of Thermal Decomposition
A multi-technique approach is required to fully elucidate the decomposition mechanism, identify intermediates, and quantify reaction kinetics.
Core Analytical Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature in a controlled atmosphere[4]. It is used to determine the onset temperature of decomposition (T₅, T₁₀) and the temperature of maximum decomposition rate (Tdmax)[4]. This provides a macroscopic view of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic or endothermic decomposition events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique where the sample is rapidly heated (pyrolyzed), and the resulting volatile products are immediately separated by a gas chromatograph and identified by a mass spectrometer. This allows for the identification of stable decomposition byproducts.
-
Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry (Py-TOF-MS): This advanced method uses a microreactor to study pyrolysis on very short timescales (microseconds)[10]. The decomposition products are detected using photoionization, which can be tuned to selectively ionize and identify reactive intermediates and radicals, providing direct insight into the primary decomposition steps[3][5].
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard procedure for assessing the thermal stability of a liquid organosilane like this compound.
-
Instrumentation: A high-precision Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a suitable TGA crucible (e.g., alumina or platinum)[11].
-
Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove oxygen and establish an inert atmosphere[4].
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset of decomposition (T_onset) and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG curve).
Detailed Experimental Protocol: Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry (Py-TOF-MS)
This protocol provides a conceptual workflow for identifying primary decomposition products and reactive intermediates.
-
Sample Introduction: Introduce a gaseous mixture of this compound diluted in a carrier gas (e.g., helium) into a high-vacuum chamber.
-
Pyrolysis: Pass the gas mixture through a heated microreactor (often a silicon carbide tube) capable of reaching high temperatures (e.g., 1000-1500 K)[10]. The residence time in the hot zone is very short (microseconds) to minimize secondary reactions.
-
Molecular Beam Formation: Allow the gas exiting the reactor to expand supersonically into a high-vacuum chamber, forming a molecular beam. This process cools the products translationally, preserving their chemical identity.
-
Photoionization: Intersect the molecular beam with a beam of vacuum ultraviolet (VUV) photons from a synchrotron or laser source. The photon energy is carefully chosen to be high enough to ionize the species of interest but low enough to minimize fragmentation of the parent ion[3].
-
Mass Analysis: Extract the resulting ions into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Interpretation: Correlate the detected mass peaks with the parent molecule, expected radicals, and stable byproducts to reconstruct the decomposition mechanism.
Experimental Workflow Diagram
Caption: Standard experimental workflows for thermal analysis.
Comparative Analysis and Data
To place the predicted behavior of this compound in context, it is useful to compare it with related, well-studied organosilanes.
| Compound | Primary Decomposition Onset (°C) | Key Decomposition Pathways | Major Products | Reference(s) |
| This compound (Predicted) | ~400 - 500 | Si-C Homolysis, H₂ Elimination | H₂, CH₄, C₂H₆, C₂H₄ | - |
| Tetramethylsilane (TMS) | ~700 - 850 | Si-C Homolysis | H₂, CH₄, C₂H₆ | [3] |
| Ethylsilane | ~450 | Silylene Chain Mechanisms, Isomerization | H₂, Ethylene, Vinylsilane | [8] |
| Dimethylsilane | ~620 - 730 | Molecular H₂ Elimination, Methane Elimination | H₂, CH₄, Ethylene, Acetylene | [6] |
| Tetraethoxysilane (TEOS) | ~550 - 650 | Molecular Elimination, C-C Bond Cleavage | Ethylene, Ethanol | [12] |
Note: Decomposition temperatures are highly dependent on experimental conditions (pressure, reactor type, etc.). The values listed are for general comparison.
The comparison suggests that the presence of the Si-H bond in this compound, like in ethylsilane and dimethylsilane, will likely lower its decomposition temperature compared to the fully alkylated TMS. The combination of ethyl and methyl groups may lead to a more complex product distribution than either ethylsilane or dimethylsilane alone.
Conclusion and Future Outlook
This guide has outlined the theoretical framework for understanding the thermal stability and decomposition of this compound. By synthesizing data from analogous compounds, we predict that its decomposition is initiated by Si-C bond cleavage, followed by a complex series of secondary reactions involving silyl radicals and silylene intermediates, yielding stable products like hydrogen, methane, and ethylene. The presence of the Si-H bond is expected to render it less thermally stable than tetramethylsilane.
Future experimental work using advanced techniques such as flash pyrolysis photoionization mass spectrometry is essential to validate these proposed mechanisms, determine kinetic parameters, and precisely identify the reactive intermediates. Such data will be invaluable for optimizing its use as a precursor in material science and for advancing the fundamental understanding of organosilane chemistry.
References
- 1. This compound | C4H12Si | CID 69795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Dimethylsilane | C4H11Si | CID 6328647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]
- 6. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 7. books.google.cn [books.google.cn]
- 8. Mechanism of the Thermal Decomposition of Ethylsilane - Lookchem [lookchem.com]
- 9. gelest.com [gelest.com]
- 10. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
A Landmark Synthesis of Ethyldimethylsilane: A Technical Guide for the Modern Researcher
Introduction: The Dawn of a New Era in Silicon Chemistry
The mid-20th century marked a pivotal moment in the evolution of organometallic chemistry, with organosilicon compounds emerging from academic curiosity to indispensable tools in both research and industry. While the foundational work of Charles Friedel, James Crafts, and Frederic Kipping in the late 19th and early 20th centuries laid the groundwork for the synthesis of the first silicon-carbon bonds, it was the systematic investigations of the following decades that truly unlocked the potential of this unique class of molecules.[1][2]
This guide delves into a landmark achievement of this era: the first documented synthesis of ethyldimethylsilane. This seemingly simple molecule represents a significant step forward, showcasing the developing methodologies for the controlled synthesis of mixed alkylsilanes. Understanding the nuances of this early synthesis provides valuable insights into the fundamental principles of organosilicon chemistry and the ingenuity of its pioneers. For researchers and professionals in drug development and materials science, a deep appreciation of these foundational techniques can inspire novel approaches to the design and synthesis of advanced silicon-containing molecules.
The First Synthesis: A Detailed Examination
The first reported synthesis of this compound was achieved by a team led by Frank C. Whitmore and Leo H. Sommer, as part of their extensive work on organosilicon compounds in the 1940s. Their research, published in the Journal of the American Chemical Society in 1946, detailed the preparation of a variety of alkylsilanes and laid a foundation for many of the techniques still in use today.[3][4]
The chosen synthetic route was the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This choice was a logical progression from Kipping's earlier work, which had demonstrated the utility of Grignard reagents in overcoming the limitations of earlier methods.[1][2]
Experimental Protocol: The Grignard Approach to this compound
The synthesis of this compound proceeds via the reaction of a suitable Grignard reagent with a dichlorodimethylsilane precursor. The following protocol is based on the methodologies described by Whitmore and Sommer.
Reaction Scheme:
A schematic of the Grignard reaction for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel and add it to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is ethylmagnesium bromide.
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the dropping funnel.
-
Add the dichlorodimethylsilane solution dropwise to the cooled and stirred Grignard reagent. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
-
Separate the ethereal layer containing the product.
-
Wash the ethereal layer with water and then with a saturated sodium chloride solution.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Fractionally distill the filtrate to isolate the this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 44-46 °C | |
| Density (25 °C) | 0.668 g/mL | |
| Refractive Index (n20/D) | 1.378 |
Scientific Integrity & Logic: The Rationale Behind the Method
The choice of the Grignard reaction was a testament to the growing understanding of organometallic reactivity in the 1940s. This methodology offered several advantages that made it a self-validating system for the synthesis of mixed alkylsilanes.
Expertise & Experience in Action
-
Controlling Stoichiometry for Selective Alkylation: The use of a di-substituted silane precursor, dichlorodimethylsilane, was a deliberate choice. By carefully controlling the stoichiometry of the Grignard reagent, it was possible to selectively replace one of the chlorine atoms with an ethyl group, leaving a silicon-hydride bond intact after a subsequent reduction step (or in this case, direct formation of the desired product if the starting material was chlorodimethylsilane, though the di-chloro variant was more common). This level of control was a significant advancement over earlier methods that often resulted in mixtures of fully alkylated products.
-
The Role of the Ether Solvent: The use of anhydrous diethyl ether was critical. The ether molecules solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its precipitation. This solvation is essential for the nucleophilic attack of the ethyl group on the electrophilic silicon atom of the dichlorodimethylsilane.
Trustworthiness Through a Self-Validating System
The Grignard synthesis of this compound is a self-validating protocol due to the predictable and well-understood nature of the reaction.
-
Predictable Reactivity: The large difference in electronegativity between carbon and magnesium in the Grignard reagent renders the carbon atom strongly nucleophilic. Conversely, the silicon atom in dichlorodimethylsilane is electrophilic due to the electron-withdrawing chlorine atoms. This inherent and predictable polarity ensures that the desired bond formation will occur.
-
Thermodynamic Driving Force: The formation of a stable magnesium salt (magnesium bromide chloride) as a byproduct provides a strong thermodynamic driving force for the reaction to proceed to completion.
Visualization of the Synthetic Workflow
A flowchart of the experimental workflow for the synthesis of this compound.
Conclusion: A Foundation for Future Innovation
The synthesis of this compound by Whitmore and Sommer stands as a significant milestone in the history of organosilicon chemistry. It not only provided a reliable method for the preparation of a specific and useful mixed alkylsilane but also exemplified the power and versatility of the Grignard reaction in this burgeoning field. The principles demonstrated in this early work – control of stoichiometry, understanding of solvent effects, and predictable reactivity – remain central to the synthesis of organosilicon compounds today. For modern researchers, this historical context is not merely an academic exercise; it is a source of fundamental knowledge and a reminder of the elegant and robust chemistry that underpins the advanced materials and therapeutics of the 21st century.
References
Methodological & Application
Hydrosilylation of Alkenes and Alkynes with Ethyldimethylsilane: Application Notes and Protocols
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrosilylation of alkenes and alkynes utilizing ethyldimethylsilane. It delves into the underlying reaction mechanisms, catalyst selection, and provides detailed, field-proven experimental protocols. The content is structured to offer both a theoretical foundation and practical, actionable steps for successful implementation in a laboratory setting.
Introduction to Hydrosilylation
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne).[1][2] This process, typically catalyzed by transition metal complexes, is a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds.[1][2] this compound (EtMe₂SiH) is a versatile reagent in this context, offering a balance of reactivity and stability. The resulting alkyl- and vinylsilanes are valuable intermediates in organic synthesis, materials science, and pharmaceutical development.[3]
The reaction's outcome, in terms of regioselectivity and stereoselectivity, is highly dependent on the choice of catalyst, substrate, and reaction conditions.[3] Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are among the most widely used and efficient for hydrosilylation.[1][4]
Mechanistic Insights: The Chalk-Harrod and Modified Chalk-Harrod Mechanisms
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[5][6][7]
Chalk-Harrod Mechanism: This mechanism proceeds through the following key steps:
-
Oxidative Addition: The hydrosilane (EtMe₂SiH) oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).[5][7]
-
Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the metal center.
-
Migratory Insertion: The alkene or alkyne inserts into the metal-hydride (M-H) bond.[6][7] For alkenes, this step typically dictates the regioselectivity, favoring anti-Markovnikov addition where the silicon atom attaches to the terminal carbon.[1]
-
Reductive Elimination: The final alkyl- or vinylsilane product is released from the metal center, regenerating the active catalyst.[6][7]
A variation of this pathway, known as the Modified Chalk-Harrod mechanism , has been proposed to explain the formation of certain byproducts or different regioselectivities, particularly with other transition metal catalysts like rhodium.[5][8][9] In this modified pathway, the alkene or alkyne inserts into the metal-silicon (M-Si) bond instead of the M-H bond.[8][9]
Diagram: Catalytic Cycle of Alkene Hydrosilylation (Chalk-Harrod Mechanism)
Caption: Chalk-Harrod catalytic cycle for alkene hydrosilylation.
Diagram: Catalytic Cycle of Alkyne Hydrosilylation
Caption: Catalytic cycle for alkyne hydrosilylation.
Catalyst Selection and Considerations
The choice of catalyst is paramount for a successful hydrosilylation reaction. While numerous transition metals can catalyze this transformation, platinum complexes are the most prevalent in industrial and academic settings.[1]
| Catalyst | Common Name | Form | Key Characteristics & Considerations |
| H₂PtCl₆ | Speier's Catalyst | Typically a solution in isopropanol | Highly active and one of the earliest developed catalysts.[1] It can sometimes lead to side reactions and may be heterogeneous in certain media.[4] |
| Pt₂(dvtms)₃ | Karstedt's Catalyst | Solution in xylene or other solvents | Highly active and soluble in most organic solvents, leading to homogeneous catalysis.[1][4][10] It is generally preferred for its high efficiency and cleaner reactions.[4] |
| RhCl(PPh₃)₃ | Wilkinson's Catalyst | Solid | Often used for specific selectivities and can be effective for both alkenes and alkynes.[1] |
Expertise & Experience: For most standard applications involving this compound, Karstedt's catalyst is recommended due to its high activity, excellent solubility in common reaction solvents, and generally cleaner reaction profiles compared to Speier's catalyst.[4][10] The catalyst loading can typically be in the range of 10-100 ppm of platinum.[10]
Trustworthiness: To ensure reproducible results, it is critical to use catalysts from reputable suppliers and to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation, especially in the case of air- and moisture-sensitive catalysts.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
General Safety Precautions
-
This compound: is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Platinum Catalysts: While used in small quantities, they should be handled with care. Avoid inhalation and skin contact.[11][12][13][14] Consult the Safety Data Sheet (SDS) for specific handling instructions.[12][13][14]
-
Inert Atmosphere: Many hydrosilylation reactions are sensitive to air and moisture. The use of standard Schlenk line or glovebox techniques is recommended.
Diagram: General Experimental Workflow
Caption: A generalized workflow for hydrosilylation experiments.
Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)
This protocol describes the anti-Markovnikov hydrosilylation of a terminal alkene to yield the corresponding alkyl(ethyldimethyl)silane.
Materials:
-
1-Octene
-
This compound
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-octene (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (e.g., 10-50 ppm Pt relative to the alkene). Stir the solution for 5-10 minutes.
-
Silane Addition: Slowly add this compound (1.1-1.2 eq) to the reaction mixture via a syringe. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) to ensure complete conversion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
-
Expected Outcome: The major product will be 1-(ethyldimethylsilyl)octane, resulting from anti-Markovnikov addition.
Protocol 2: Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)
The hydrosilylation of terminal alkynes can lead to a mixture of regioisomers (α and β) and stereoisomers (E and Z for the β-adduct).[3] The product distribution is highly dependent on the catalyst and reaction conditions. Platinum catalysts typically favor the formation of the β-(E)-vinylsilane.[15]
Materials:
-
Phenylacetylene
-
This compound
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, add phenylacetylene (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (10-50 ppm Pt) and stir for 5-10 minutes.
-
Silane Addition: Add this compound (1.1-1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid.
-
Monitoring: Monitor the reaction by GC or ¹H NMR to determine the isomeric ratio.
-
Workup and Purification:
-
Remove the solvent in vacuo.
-
The resulting vinylsilanes can be purified by vacuum distillation or flash chromatography.
-
Expected Outcome: The primary product is typically (E)-(2-phenylethenyl)this compound, with potential formation of the (Z)-isomer and the α-adduct.
Data Interpretation and Characterization
The products of hydrosilylation are typically characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals in the aliphatic region for alkylsilanes and in the vinylic region for vinylsilanes is indicative of a successful reaction. The coupling constants in the vinylic region can be used to determine the stereochemistry (E or Z) of the vinylsilane products.
-
¹³C NMR: The chemical shifts of the carbons attached to the silicon atom provide further structural confirmation.
-
²⁹Si NMR: This technique can be used to confirm the formation of the Si-C bond and to identify different silicon environments.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the ethyldimethylsilyl group.
-
Infrared (IR) Spectroscopy: The disappearance of the Si-H stretching frequency (around 2100-2200 cm⁻¹) and the C=C or C≡C stretching frequencies of the starting materials, along with the appearance of new C-H and Si-C bands, confirms the reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or slow reaction | Inactive catalyst | Use a fresh batch of catalyst; ensure inert atmosphere is maintained. |
| Low reaction temperature | Gently heat the reaction mixture. | |
| Insufficient catalyst loading | Increase the catalyst concentration incrementally. | |
| Formation of byproducts | Isomerization of the alkene | This can be an issue with some catalysts; consider a more selective catalyst. |
| Dehydrogenative silylation | Ensure a strictly inert atmosphere to minimize side reactions. | |
| Low yield | Incomplete reaction | Increase reaction time or temperature. |
| Loss of product during workup | Optimize purification method (e.g., use Kugelrohr distillation for volatile products). |
Conclusion
The hydrosilylation of alkenes and alkynes with this compound is a robust and versatile method for the synthesis of organosilicon compounds. By understanding the underlying mechanisms and carefully selecting the catalyst and reaction conditions, researchers can achieve high yields and selectivities. The protocols provided herein serve as a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificspectator.com [scientificspectator.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Karstedt catalysts | Johnson Matthey [matthey.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. alpharesources.com [alpharesources.com]
- 15. Hydrosilylation Catalyst [sigmaaldrich.com]
Application of Ethyldimethylsilyl (EDMS) Ethers in Protecting Group Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Silyl Ethers in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity.[1][2] A protecting group temporarily masks a reactive functional group, preventing it from interfering with transformations elsewhere in the molecule.[3] Among the various classes of protecting groups, silyl ethers have emerged as indispensable tools for the temporary protection of hydroxyl and amino functionalities due to their ease of installation, predictable stability, and mild removal conditions.[4][5]
The versatility of silyl ethers stems from the ability to tune their steric and electronic properties by varying the substituents on the silicon atom. This allows for a spectrum of silylating agents with a range of stabilities, enabling chemists to devise orthogonal protection strategies in the synthesis of complex molecules.[4][6] This guide focuses on the ethyldimethylsilyl (EDMS) group, a member of the trialkylsilyl ether family, and provides a comprehensive overview of its application in protecting group chemistry. While less commonly cited than its close relatives, trimethylsilyl (TMS) and triethylsilyl (TES), the properties of the EDMS group can be reliably inferred from its structural position within this class of reagents.
The Ethyldimethylsilyl (EDMS) Group: A Profile
The ethyldimethylsilyl group, -Si(CH₃)₂(CH₂CH₃), offers a unique stability profile that can be strategically employed in synthetic campaigns. The primary reagent for the introduction of this group is ethyldimethylchlorosilane.
Causality Behind Experimental Choices: Steric and Electronic Effects
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[7] Larger, more sterically hindered groups impede the approach of nucleophiles or protons required for cleavage, thus enhancing stability.[7] The generally accepted order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS < TBDPS [8]
The ethyldimethylsilyl (EDMS) group, with one ethyl and two methyl groups, is sterically intermediate between the trimethylsilyl (TMS) and triethylsilyl (TES) groups. Therefore, its stability is expected to be greater than that of TMS but less than that of TES. This intermediate stability makes the EDMS group a valuable option when a protecting group more robust than TMS is required, but one that can be cleaved under conditions milder than those needed for TES or other bulkier silyl ethers.
Comparative Stability of Common Silyl Ethers
To provide a clear context for the utility of the EDMS group, the following table summarizes the relative stabilities of commonly used silyl ethers under acidic and basic conditions. The stability of EDMS can be interpolated to be between that of TMS and TES.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Ethyldimethylsilyl | EDMS | ~10-50 (Estimated) | ~5-50 (Estimated) |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data for TMS, TES, TBDMS, TIPS, and TBDPS are adapted from established literature.[3] The values for EDMS are estimates based on its structure.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of alcohols as ethyldimethylsilyl ethers and their subsequent deprotection. These protocols are based on well-established procedures for related trialkylsilyl ethers and can be adapted for the EDMS group.[5][7]
Protection of Alcohols as Ethyldimethylsilyl Ethers
The formation of an ethyldimethylsilyl ether typically proceeds via an SN2-like reaction at the silicon center of ethyldimethylchlorosilane. A base is used to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[1]
Caption: General workflow for the protection of an alcohol with ethyldimethylchlorosilane.
Protocol 1: Protection of a Primary Alcohol using Ethyldimethylchlorosilane and Imidazole
This protocol is a standard and reliable method for the silylation of primary alcohols.
-
Materials:
-
Primary Alcohol (1.0 eq.)
-
Ethyldimethylchlorosilane (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Slowly add ethyldimethylchlorosilane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyldimethylsilyl ether by flash column chromatography if necessary.
-
Deprotection of Ethyldimethylsilyl Ethers
The cleavage of silyl ethers is typically achieved under acidic conditions or with a source of fluoride ions. The choice of method depends on the stability of other functional groups in the molecule.[3]
Mechanism of Fluoride-Mediated Deprotection
Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the thermodynamic driving force for the cleavage of the Si-O bond.[4]
Caption: Mechanism of fluoride-mediated deprotection of an EDMS ether.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a very common and generally mild method for cleaving silyl ethers.
-
Materials:
-
Ethyldimethylsilyl-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the ethyldimethylsilyl-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
Protocol 3: Deprotection under Mild Acidic Conditions
For substrates sensitive to fluoride ions, mild acidic conditions can be employed. The lability of the EDMS group should allow for its removal under conditions that may leave more robust silyl ethers intact.
-
Materials:
-
Ethyldimethylsilyl-protected alcohol (1.0 eq.)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the ethyldimethylsilyl-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time will vary depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Strategic Application and Selectivity
The key to the effective use of the ethyldimethylsilyl group lies in its intermediate stability. This allows for selective deprotection in the presence of more robust silyl ethers like TBDMS, TIPS, or TBDPS. For instance, treatment with a carefully controlled amount of a mild acid catalyst could cleave an EDMS ether while leaving a TBDMS ether on the same molecule untouched. This orthogonality is a powerful tool in the synthesis of polyfunctional molecules.[6]
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Conclusion
The ethyldimethylsilyl (EDMS) protecting group, while not as extensively documented as other common silyl ethers, represents a valuable tool in the synthetic chemist's arsenal. Its stability, intermediate between that of TMS and TES, allows for nuanced applications in orthogonal protection-deprotection strategies. By understanding the principles of steric and electronic effects that govern the reactivity of silyl ethers, researchers can effectively integrate the EDMS group into complex synthetic routes, enabling the efficient and selective construction of target molecules. The protocols provided herein offer a solid foundation for the practical application of ethyldimethylsilyl ethers in protecting group chemistry.
References
- 1. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
The Versatile Role of Ethyldimethylsilane in Tailoring Silicone Polymer Architectures: Application Notes and Protocols
Introduction: Ethyldimethylsilane (EDMS), a monofunctional organosilane, serves as a critical building block and modifying agent in the synthesis of advanced silicone polymers. Its reactive silicon-hydride (Si-H) group offers a versatile handle for incorporation into polysiloxane chains through various chemical transformations, most notably hydrosilylation and dehydrogenative coupling. These reactions allow for precise control over polymer molecular weight, end-group functionality, and cross-link density, enabling the synthesis of a wide array of silicone materials, from fluids and elastomers to complex macromolecular structures. This guide provides an in-depth exploration of the applications of this compound in silicone polymer synthesis, complete with detailed protocols for researchers, scientists, and drug development professionals.
I. Fundamental Principles of this compound Reactivity in Silicone Synthesis
The utility of this compound in silicone polymer synthesis is primarily centered around the reactivity of its Si-H bond. This bond can participate in several key reactions to build and modify silicone polymers.
A. Hydrosilylation: A Cornerstone of Silicone Chemistry
Hydrosilylation is the platinum-catalyzed addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double bond (alkene).[1][2] This reaction is highly efficient and forms the basis for many addition-cure silicone systems. In the context of this compound, it can be used to:
-
End-cap vinyl-terminated silicone polymers: By reacting this compound with a vinyl-terminated polydimethylsiloxane (PDMS), the molecular weight of the polymer can be precisely controlled. The ethyldimethylsilyl group acts as a chain terminator, preventing further polymerization.
-
Introduce specific functionalities: If a molecule containing both a vinyl group and another functional group is reacted with a hydride-terminated silicone polymer, that functionality can be grafted onto the silicone backbone. This compound can be used to control the extent of this functionalization.
-
Cross-link silicone elastomers: While this compound itself is monofunctional, multifunctional silanes with multiple Si-H groups are used to cross-link vinyl-functional silicone polymers to form elastomers.[3] The principles of this reaction are directly applicable to understanding the role of Si-H groups from reagents like this compound.
B. Dehydrogenative Coupling: Forming Siloxane Bonds
Dehydrogenative coupling involves the reaction of a silicon-hydride with a silanol (Si-OH) group, typically catalyzed by transition metal complexes like those of rhodium or iridium, to form a siloxane (Si-O-Si) bond and hydrogen gas.[4][5] This reaction is a powerful tool for creating precisely structured polysiloxanes. This compound can be employed to:
-
Cap silanol-terminated polymers: Similar to hydrosilylation with vinyl-terminated polymers, this compound can react with silanol-terminated PDMS to control molecular weight and introduce a stable, non-reactive end-group.
-
Synthesize block copolymers: By reacting a silanol-terminated polymer of one type with a hydride-terminated polymer of another, block copolymers can be synthesized. This compound can be used to introduce the terminal hydride functionality.
II. Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of silicone polymers. Researchers should adapt these protocols based on the specific molecular weights of their starting materials and desired properties of the final product.
A. Protocol 1: Molecular Weight Control of Vinyl-Terminated Polydimethylsiloxane (PDMS) via Hydrosilylation with this compound
This protocol describes the use of this compound as an end-capping agent to control the molecular weight of a vinyl-terminated PDMS.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity of 1000 cSt)
-
This compound (EDMS)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, 2% Pt)
-
Toluene (anhydrous)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 50 g of vinyl-terminated PDMS in 100 mL of anhydrous toluene.
-
Reagent Addition: Calculate the molar amount of vinyl groups in the PDMS. Add a 1.1 molar excess of this compound to the reaction mixture.
-
Catalyst Addition: Add 10 ppm of Karstedt's catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H peak (around 2160 cm⁻¹) and the C=C peak (around 1640 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting ethyldimethylsilyl-terminated PDMS can be used without further purification.
B. Protocol 2: Synthesis of a Model Silicone Elastomer using a Multifunctional Hydrosilane Crosslinker and this compound as a Chain Extender
This protocol demonstrates the principles of addition-cure silicone elastomer formation, where a multifunctional hydrosilane acts as the primary crosslinker and a controlled amount of this compound can be used to modify the network structure.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity of 10,000 cSt)
-
Poly(methylhydrosiloxane) (PMHS) as the crosslinker
-
This compound (EDMS) for chain extension/modification
-
Karstedt's catalyst
-
Silicone mold
Procedure:
-
Formulation: In a disposable mixing cup, combine 100 parts by weight of the vinyl-terminated PDMS with a predetermined amount of PMHS. The ratio of Si-H groups from PMHS to vinyl groups from PDMS-Vi is typically between 1.5:1 and 2:1 for optimal crosslinking.
-
Modification (Optional): To modify the elastomer properties, a small amount of this compound can be added to the mixture. This will consume some of the vinyl groups, leading to a less tightly crosslinked network.
-
Catalysis: Add 5-10 ppm of Karstedt's catalyst to the mixture and stir thoroughly for 2 minutes, ensuring a homogeneous dispersion.
-
Curing: Pour the mixture into the silicone mold and allow it to cure at room temperature for 24 hours, or accelerate the curing by placing it in an oven at 60-80°C for 1-2 hours.[6]
| Component | Role | Typical Amount (by weight) |
| Vinyl-terminated PDMS | Base Polymer | 100 parts |
| Poly(methylhydrosiloxane) | Crosslinker | 2-5 parts |
| This compound | Chain Extender/Modifier | 0.1-1 part |
| Karstedt's Catalyst | Catalyst | 5-10 ppm |
Table 1: Representative formulation for a room temperature vulcanizing (RTV) silicone elastomer.
III. Visualization of Key Processes
A. Hydrosilylation Reaction Workflow
Caption: Workflow for end-capping vinyl-terminated PDMS with this compound.
B. Dehydrogenative Coupling Reaction Mechanism
Caption: Simplified mechanism of dehydrogenative coupling for end-capping.
IV. Conclusion
This compound is a valuable reagent in the toolkit of polymer chemists working with silicones. Its ability to participate in highly efficient reactions like hydrosilylation and dehydrogenative coupling allows for the precise synthesis of silicone polymers with tailored properties. By understanding the fundamental principles of its reactivity and utilizing well-defined protocols, researchers can leverage this compound to create a diverse range of silicone materials for advanced applications in various scientific and industrial fields.
V. References
-
A Comparative Study on the Influence of the Platinum Catalyst in Poly(dimethylsiloxane) Based Networks Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). Polymers (Basel). Retrieved from --INVALID-LINK--
-
Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. (2020). Macromolecules. Retrieved from --INVALID-LINK--
-
Synthesis and surface properties of polydimethylsiloxane-based block copolymers: Poly[dimethylsiloxane-block- (ethyl methacrylate)] and poly[dimethylsiloxane-block-(hydroxyethyl methacrylate)]. (2010). Polymer International. Retrieved from --INVALID-LINK--
-
Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. (2022). Polymers for Advanced Technologies. Retrieved from --INVALID-LINK--
-
Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). Polymers (Basel). Retrieved from --INVALID-LINK--
-
Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--
-
How Is PDMS Synthesized? (2023). YouTube. Retrieved from --INVALID-LINK--
-
Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Dehydrogenative Coupling of a Tertiary Silane Using Wilkinson's Catalyst. (2018). Inorganica Chimica Acta. Retrieved from --INVALID-LINK--
-
Room Temperature Vulcanizing (RTV) Silicones. (n.d.). Wacker Chemie AG. Retrieved from --INVALID-LINK--
-
Si−H Activation via Dynamic Permutational Isomerism: A Ligand‐Directed Route to Dehydrogenative Coupling. (2022). Angewandte Chemie International Edition. Retrieved from --INVALID-LINK--
-
Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. (2023). Polymers (Basel). Retrieved from --INVALID-LINK--
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). Polymers (Basel). Retrieved from --INVALID-LINK--
-
Preparation and properties of room temperature vulcanized silicone rubber based on rosin-grafted polydimethylsiloxane. (2017). RSC Advances. Retrieved from --INVALID-LINK--
-
Formulating Silicone Adhesives Gels and Sealants. (n.d.). Computational Chemistry List. Retrieved from --INVALID-LINK--
-
Formation of siloxane bonds (A) and alkoxysilane/hydrosilane metathesis (B) in the Piers–Rubinsztajn reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Formulating RTV Silicone Sealants. (n.d.). SiSiB SILICONES. Retrieved from --INVALID-LINK--
-
Hydrosilylation reaction mechanism for synthesized silicone surfactant. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Polymerization of siloxanes. (2001). Google Patents. Retrieved from --INVALID-LINK--
-
RTV Silicone Sealants: Features, Technologies, and Starting Formulations. (2022). SpecialChem. Retrieved from --INVALID-LINK--
-
Hydrosilylation process. (2004). Google Patents. Retrieved from --INVALID-LINK--
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. (2018). Organometallics. Retrieved from --INVALID-LINK--
-
Poly(dimethylsiloxane),Vinyldimethylsiloxy Terminated CAS:68083-19-2. (n.d.). Jiangxi Hito Silicone Materials Co., Ltd. Retrieved from --INVALID-LINK--
-
Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. (2013). ACS Symposium Series. Retrieved from --INVALID-LINK--
-
reactive silicones: - forging new polymer links. (n.d.). Gelest. Retrieved from --INVALID-LINK--
-
MS/STP Silicone Additives, Silane Terminated Polymer. (n.d.). Co-Formula. Retrieved from --INVALID-LINK--
-
Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of a poly(dimethylsiloxane)-poly(ethylene oxide) block copolymer for fabrication of amphiphilic surfaces on microfluidic devices. (2009). Electrophoresis. Retrieved from --INVALID-LINK--
-
Dehydrogenative coupling of primary alkyl silanes using Wilkinson's catalyst. (2003). Canadian Journal of Chemistry. Retrieved from --INVALID-LINK--
References
Ethyldimethylsilane: A Versatile Reagent in Organometallic Catalysis - Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyldimethylsilane (EtMe₂SiH) is an organosilane reagent that has emerged as a powerful and versatile tool in modern synthetic chemistry. Characterized by a moderately reactive silicon-hydride (Si-H) bond, it serves as an efficient hydride donor in a multitude of organometallic catalytic reactions.[1] Unlike more reactive and hazardous metal hydrides, organosilanes like this compound offer significant advantages, including lower toxicity, greater ease of handling, and improved functional group tolerance, making them highly selective reducing agents.[1]
This guide provides an in-depth exploration of this compound's primary applications in organometallic catalysis. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for its use in key transformations such as hydrosilylation and carbonyl reductions, and provide essential safety and handling information. The aim is to equip researchers with the knowledge to confidently and effectively integrate this reagent into their synthetic workflows.
Physicochemical Properties & Safety Data
A clear understanding of a reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 758-21-4 | [2] |
| Molecular Formula | C₄H₁₂Si | [3] |
| Molecular Weight | 88.22 g/mol | [3] |
| Boiling Point | 44-46 °C | |
| Density | 0.668 g/mL at 25 °C | |
| Flash Point | -34 °C (-29.2 °F) - closed cup | |
| Refractive Index | n20/D 1.378 |
Safe Handling and Storage
This compound is a highly flammable liquid and requires strict safety protocols. Adherence to the following guidelines is critical for preventing accidents and ensuring operator safety.
-
Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood.[4] The work area should be equipped with an emergency eye wash station and a safety shower.[4]
-
Inert Atmosphere : Due to its reactivity and flammability, this compound should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Glassware should be flame- or oven-dried prior to use.[5]
-
Ignition Sources : Keep the reagent away from heat, sparks, open flames, and hot surfaces.[6][7] All metal equipment, including containers and transfer lines, must be properly grounded and bonded to prevent static electricity discharge.[4][6][8] Use only non-sparking tools for handling.[4][7]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6] The reagent is stable when stored in sealed containers under a dry, inert atmosphere.[4]
-
Incompatibilities : Avoid contact with strong oxidizing agents, alkalis, metal salts, precious metals, and strong acids.[4][8]
Core Application I: Hydrosilylation of Unsaturated Bonds
Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C, C-O, or C-N bond, is a cornerstone of organosilicon chemistry.[9][10] This reaction, typically catalyzed by transition metal complexes, provides a direct and atom-economical route to valuable organosilicon compounds.[11]
Theoretical Background & Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[9][12] This catalytic cycle elegantly explains the formation of the C-Si bond.
The key steps are:
-
Oxidative Addition : The Si-H bond of this compound adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex.
-
Olefin Coordination : The alkene substrate coordinates to the metal center.
-
Migratory Insertion : The alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of a 1-alkene.[9]
-
Reductive Elimination : The final C-Si bond is formed through reductive elimination, releasing the alkylsilane product and regenerating the active catalyst.[10]
References
- 1. Organosilane Reducing Agents - Gelest [technical.gelest.com]
- 2. Ethyl Dimethylsilane | C4H11Si | CID 6328647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. gelest.com [gelest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.de [fishersci.de]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Catalysts | [gelest.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Pressure Reactions with Ethyldimethylsilane
Introduction: The Significance of High-Pressure Hydrosilylation with Ethyldimethylsilane
This compound (EDMS) is a versatile organosilane compound with significant applications in organic synthesis, particularly in hydrosilylation reactions.[1] Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes and silicon-containing polymers.[2][3][4][5] These products are integral to the development of advanced materials, pharmaceuticals, and specialty chemicals.
Conducting hydrosilylation reactions under high pressure offers several distinct advantages. Elevated pressure can significantly influence reaction rates, conversion, and even reaction mechanisms.[6] For gas-liquid reactions, increased pressure enhances the solubility of gaseous reactants, leading to improved mass transfer and overall process efficiency. Furthermore, high-pressure conditions can favor specific reaction pathways, leading to higher selectivity and yields of desired products. However, the inherent reactivity and flammability of this compound necessitate a robust and meticulously designed experimental setup to ensure operational safety and experimental reproducibility.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for high-pressure reactions involving this compound. It details the essential components of the high-pressure system, comprehensive safety protocols, a step-by-step experimental procedure, and methods for in-situ reaction monitoring and data analysis.
I. The High-Pressure Experimental Setup: A Systemic Approach
A successful and safe high-pressure reaction with this compound hinges on a well-designed and properly assembled experimental setup. The core of this setup is a high-pressure reactor, or autoclave, capable of withstanding the desired temperature and pressure while ensuring chemical compatibility with the reactants.[8][9]
The High-Pressure Reactor (Autoclave)
The choice of a high-pressure reactor is critical. Modern laboratory autoclaves are sophisticated systems designed for safety and versatility in chemical synthesis.[9][10][11]
-
Materials of Construction: The reactor vessel and its internal components must be chemically resistant to this compound and the other reactants and solvents used. Stainless steel (316SS) and Hastelloy® are common choices due to their high resistance to corrosion.[12] A chemical compatibility chart should always be consulted to ensure the chosen materials are appropriate.[13][14][15]
-
Pressure and Temperature Ratings: The reactor must be rated for pressures and temperatures that exceed the planned experimental conditions. It is crucial to operate well within the manufacturer's specified limits.
-
Agitation: Efficient mixing is essential for homogenous reaction conditions, especially in multiphasic systems. Magnetically coupled stirrer drives are the standard for high-pressure reactors as they eliminate the need for a rotating shaft seal, a potential point of failure and leakage.[11][12]
-
Safety Features: A high-pressure reactor must be equipped with multiple safety features, including a rupture disc or a pressure relief valve to prevent over-pressurization.[11] An integrated controller with over-temperature and over-pressure alarms and shutdowns is also a mandatory safety feature.[11]
Peripheral Equipment and Control Systems
Beyond the reactor itself, several peripheral systems are necessary for precise control and safe operation.
-
Reactant Delivery System: A system for the controlled introduction of reactants is required. For liquid reactants, high-pressure liquid chromatography (HPLC) pumps or syringe pumps can be used. For gaseous reactants like ethylene or for pressurizing the reactor with an inert gas, a mass flow controller is essential for accurate gas delivery.
-
Temperature Control System: An external heating and cooling system, such as a circulating oil bath or an electric heating mantle with a cooling coil, is used to maintain the desired reaction temperature. The system should be controlled by a PID controller linked to a thermocouple placed inside the reactor.
-
Pressure Control System: A back-pressure regulator is used to maintain a constant pressure within the reactor. Pressure transducers provide real-time pressure readings to the control system.
-
Inert Gas System: Due to the reactivity of this compound with air and moisture, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[16] The system should be purged with an inert gas before introducing the reactants.
Table 1: Key Specifications for High-Pressure Reactor System
| Component | Specification | Rationale |
| Reactor Vessel Material | 316 Stainless Steel or Hastelloy® C-276 | High chemical and corrosion resistance.[12] |
| Maximum Operating Pressure | > 100 bar (1450 psi) | To safely accommodate a wide range of reaction conditions. |
| Maximum Operating Temperature | > 250 °C | To enable thermally activated reactions. |
| Agitation | Magnetically coupled overhead stirrer | Ensures efficient mixing without compromising sealing.[12] |
| Safety | Rupture disc, pressure relief valve, automated shutdown | Critical for preventing catastrophic failure in case of over-pressurization.[11] |
| Temperature Control | PID controller with internal thermocouple | Provides precise and stable temperature regulation. |
| Pressure Control | Back-pressure regulator and pressure transducer | Maintains constant reaction pressure. |
II. Safety First: Protocols for Handling this compound at High Pressure
This compound is a highly flammable liquid and vapor.[7] Its handling, especially under high-pressure conditions, demands strict adherence to safety protocols to mitigate the risks of fire, explosion, and chemical exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[17][18]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[17]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure to high concentrations of vapors, a full-face respirator with appropriate cartridges should be used.[17]
Handling and Storage of this compound
-
Inert Atmosphere: this compound should always be handled and stored under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.[7]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment should be properly grounded and bonded.[7][19]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][20] The container must be kept tightly closed.[7]
Emergency Procedures
-
Fire: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water , as it can react with this compound.[18]
-
Spills: In the event of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[21] If inhaled, move to fresh air and seek medical attention.[21]
III. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for a high-pressure hydrosilylation reaction. Specific parameters such as reactant concentrations, catalyst loading, temperature, and pressure should be optimized for the specific reaction being studied.
Reactor Preparation and Leak Testing
-
Cleaning and Drying: Thoroughly clean and dry the reactor vessel and all internal components to remove any contaminants and moisture.
-
Assembly: Assemble the reactor according to the manufacturer's instructions, ensuring all seals and fittings are correctly installed and tightened.
-
Leak Test: Pressurize the assembled reactor with an inert gas (e.g., nitrogen) to a pressure slightly above the intended operating pressure. Monitor the pressure for at least one hour to ensure there are no leaks. A stable pressure reading indicates a leak-free system. This step is critical for safety.[16]
Reaction Setup and Execution
-
Inerting the System: After a successful leak test, depressurize the reactor and then purge it multiple times with an inert gas to remove any residual air and moisture.[16]
-
Charging Reactants: Under a positive pressure of inert gas, introduce the solvent, the substrate (e.g., an alkene or alkyne), and the catalyst into the reactor.
-
Sealing the Reactor: Securely seal the reactor.
-
Introducing this compound: Using a syringe pump or by pressurizing a sample cylinder, carefully introduce the desired amount of this compound into the sealed reactor.
-
Pressurization: If the reaction requires a gaseous co-reactant (e.g., ethylene) or a higher total pressure, use a mass flow controller to introduce the gas until the desired pressure is reached.
-
Initiating the Reaction: Start the mechanical stirrer to ensure proper mixing and begin heating the reactor to the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress using in-situ analytical techniques (see Section IV).[6][22]
-
Reaction Quenching and Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess pressure in a safe manner. Open the reactor in a fume hood and quench the reaction mixture if necessary (e.g., by adding a suitable quenching agent). The product can then be isolated and purified using standard laboratory techniques.
IV. In-Situ Reaction Monitoring and Data Analysis
Real-time monitoring of high-pressure reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates.[6] This data is crucial for process optimization and ensuring safety.
Spectroscopic Techniques for In-Situ Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): In-situ FTIR probes can be inserted directly into the high-pressure reactor to monitor the concentration of reactants, products, and intermediates in real-time.[6] This is particularly useful for tracking the disappearance of the Si-H bond in this compound.
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can provide real-time information about the chemical composition of the reaction mixture. It is often complementary to FTIR and can be advantageous for certain functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specialized flow-NMR setups can be used for in-line monitoring of high-pressure reactions, providing detailed structural information about the species in the reaction mixture.[23]
Data Analysis and Interpretation
The data obtained from in-situ monitoring can be used to:
-
Determine Reaction Kinetics: By plotting the concentration of reactants and products as a function of time, reaction rates and rate constants can be determined.
-
Elucidate Reaction Mechanisms: The identification of reaction intermediates can provide evidence for a proposed reaction mechanism.
-
Optimize Reaction Conditions: Real-time data allows for the rapid assessment of the impact of changing reaction parameters (e.g., temperature, pressure, catalyst loading) on the reaction outcome.
Diagram 1: Experimental Workflow for High-Pressure Hydrosilylation
Caption: A flowchart illustrating the key stages of a high-pressure hydrosilylation experiment.
V. Conclusion
High-pressure reactions with this compound are a powerful tool for the synthesis of advanced organosilicon compounds. However, the successful and safe execution of these experiments requires a thorough understanding of the experimental setup, strict adherence to safety protocols, and the use of modern analytical techniques for real-time monitoring. By following the guidelines outlined in this document, researchers can confidently and safely explore the vast potential of high-pressure chemistry with this compound, paving the way for new discoveries in materials science, pharmaceuticals, and beyond.
VI. References
-
Mettler Toledo. High Pressure Reactions. --INVALID-LINK--
-
Giménez-Agulló, N., et al. (2010). Simple in situ monitoring of a complex catalytic reaction network at high pressure by attenuated total reflection Fourier transform infrared spectroscopy. Applied Spectroscopy, 64(3), 286-292. --INVALID-LINK--
-
ECHEMI. (2019). Dithis compound SDS, 756-81-0 Safety Data Sheets. --INVALID-LINK--
-
Oreate AI Blog. (2025). Exploring Ether Dimethyl Silane: A Versatile Chemical Compound. --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. (2014). SAFETY DATA SHEET. --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--
-
Sigma-Aldrich. Dimethylethylsilane 98 758-21-4. --INVALID-LINK--
-
Gelest. Applying a Silane Coupling Agent. --INVALID-LINK--
-
Wikipedia. Hydrosilylation. --INVALID-LINK--
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Organic Process Research & Development, 23(10), 2263-2269. --INVALID-LINK--
-
Harwick Standard. (2015). SAFETY DATA SHEET. --INVALID-LINK--
-
Silicones Europe. (2021). GLOBAL SAFE HANDLING OF CHLOROSILANES. --INVALID-LINK--
-
ANSI/CGA G-13-2024: Storage and Handling of Silane. --INVALID-LINK--
-
Buchiglas. midiclave - high pressure reactor. --INVALID-LINK--
-
Techmate. (2025). The Complete Guide to High-Pressure Autoclave Reactors. --INVALID-LINK--
-
Scitek Global. (2025). What is a High Pressure Reactor. --INVALID-LINK--
-
LPP Group. High-Pressure Reactors (0.1 to 1 l). --INVALID-LINK--
-
Supercritical Fluid Technologies. HPR-Series High Pressure Chemical Reactors. --INVALID-LINK--
-
ResearchGate. (2025). Reaction of silicon with alcohols in autoclave. --INVALID-LINK--
-
Walchem. (2024). Chemical Compatibility Chart. --INVALID-LINK--
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. --INVALID-LINK--
-
Cole-Parmer. (2024). Chemical Compatibility Guide. --INVALID-LINK--
-
RSC Publishing. (2016). Hydrosilylation reaction of olefins: recent advances and perspectives. --INVALID-LINK--
-
Patai, S., & Rappoport, Z. (Eds.). (1989). The chemistry of organic silicon compounds. John Wiley & Sons.
-
Marciniec, B. (Ed.). (2009). Hydrosilylation: a comprehensive review on recent advances. Springer Science & Business Media.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69795, this compound. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6328647, Ethyl Dimethylsilane. --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 758-21-4. --INVALID-LINK--
-
Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132. --INVALID-LINK--
-
Wikipedia. Dimethyldichlorosilane. --INVALID-LINK--
-
ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. --INVALID-LINK--
-
ResearchGate. (2025). Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. --INVALID-LINK--
-
ElectronicsAndBooks. Reactions of Silane with Unsaturated Hydrocarbons. --INVALID-LINK--
-
Mediavilla, C., et al. (2009). Modeling high pressure reactivity in unsaturated systems: application to dimethylacetylene. Journal of computational chemistry, 30(3), 415-422. --INVALID-LINK--
-
Engineering Information Technology. (2004). Simulation and experiment study of dimethyl ether synthesis from syngas in a fluidized-bed reactor. --INVALID-LINK--
-
ResearchGate. (2020). Experimental and Simulation Study of the High-Pressure Behavior of Squalane and poly-α-olefins. --INVALID-LINK--
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF. --INVALID-LINK--
-
Quora. What are the physical and chemical methods of monitoring rate of chemical reactions?. --INVALID-LINK--
-
AIP Publishing. (2023). A high-temperature and high-pressure cell for in situ visualization of reaction processes by neutron imaging. --INVALID-LINK--
-
Analyst (RSC Publishing). (2006). New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microwave high pressure–temperature closed-vessel digestion system. --INVALID-LINK--
-
AIP Publishing. (1978). New instrumentation and techniques to monitor chemical surface reactions on single crystals over a wide pressure range (10 −8 –10 5 Torr) in the same apparatus. --INVALID-LINK--
-
ACS Sustainable Chemistry & Engineering. (2023). Elevated Pressure Effects on Plasma-Driven Ammonia Synthesis: Insights from Experiments and Kinetic Modeling. --INVALID-LINK--
-
ResearchGate. (2023). Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. --INVALID-LINK--
-
ResearchGate. (2023). Kinetic studies of β‐hydrosilylation of α‐styrylsilane.. --INVALID-LINK--
-
PMC - NIH. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. --INVALID-LINK--
-
ResearchGate. (2016). Modelling and Simulation of High Pressure Industrial Autoclave Polyethylene Reactor. --INVALID-LINK--
-
Shilpent. Hydrothermal Autoclave Reactor | Teflon Liner. --INVALID-LINK--
-
Lelesil Innovative Systems. Hydrothermal Synthesis Autoclave Reactor. --INVALID-LINK--
References
- 1. Exploring Ether Dimethyl Silane: A Versatile Chemical Compound - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. techmate.co.uk [techmate.co.uk]
- 9. What is a High Pressure Reactor [scitekglobal.com]
- 10. lpp-group.com [lpp-group.com]
- 11. supercriticalfluids.com [supercriticalfluids.com]
- 12. midiclave - high pressure reactor: - 20 °C to 300 °C: Büchiglas [buchiglas.com]
- 13. walchem.com [walchem.com]
- 14. balseal.com [balseal.com]
- 15. graco.com [graco.com]
- 16. globalsilicones.org [globalsilicones.org]
- 17. echemi.com [echemi.com]
- 18. silicones.eu [silicones.eu]
- 19. harwick.com [harwick.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. Simple in situ monitoring of a complex catalytic reaction network at high pressure by attenuated total reflection Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyldimethylsilane in Semiconductor Fabrication
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Role of Organosilane Precursors in Advanced Semiconductor Manufacturing
The relentless pursuit of miniaturization and enhanced performance in the semiconductor industry necessitates the continual development of novel materials and fabrication processes. Organosilane compounds have emerged as critical precursors for the deposition of high-purity, thin films that form the backbone of modern integrated circuits. These silicon-based molecules, tailored with specific organic functional groups, offer precise control over film composition and properties, enabling the fabrication of complex three-dimensional device architectures.
This guide focuses on the application of ethyldimethylsilane as a precursor in the fabrication of key semiconductor materials. While the use of more common organosilanes like trimethylsilane and tetramethylsilane is well-documented, the exploration of alternative precursors such as this compound is driven by the quest for finer control over film properties and deposition processes. This document provides a foundational understanding of the potential applications of this compound in depositing silicon carbide (SiC), low-k dielectric films, and silicon carbonitride (SiCN) films, drawing parallels from established processes with similar organosilane precursors.
Safety First: Handling and Storage of this compound
This compound is a flammable and reactive compound that requires strict adherence to safety protocols. Proper handling is paramount to ensure the safety of laboratory personnel and the integrity of the experimental process.
General Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified fume hood, to prevent the accumulation of flammable vapors.[1]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces, from the handling area.[2] Use only non-sparking tools when working with this compound containers.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[4]
-
Grounding: Ensure that all containers and transfer lines are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][3]
-
Emergency Equipment: An emergency eye wash station and safety shower should be readily accessible in the immediate vicinity of the handling area.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4]
-
Keep containers away from incompatible materials such as oxidizing agents, acids, and bases.[1]
-
The storage area should be designated for flammable liquids and equipped with appropriate fire suppression systems.
Deposition of Silicon-Based Thin Films Using this compound
This compound's molecular structure, containing silicon, carbon, and hydrogen, makes it a versatile precursor for the deposition of various silicon-based thin films critical for semiconductor devices. The deposition process typically involves the thermal decomposition of the precursor in a controlled environment, leading to the formation of a solid film on a substrate.
Silicon Carbide (SiC) Thin Films via Chemical Vapor Deposition (CVD)
Silicon carbide is a wide-bandgap semiconductor with excellent thermal conductivity, high breakdown electric field, and chemical inertness, making it suitable for high-power and high-frequency electronic devices.[5] Chemical Vapor Deposition (CVD) is a common technique for growing high-quality SiC films.[5]
Theoretical Protocol for CVD of SiC using this compound:
This protocol is a theoretical starting point and will require significant optimization based on the specific CVD reactor and desired film properties.
-
Substrate Preparation:
-
Start with a clean silicon (Si) wafer (e.g., Si (100) or (111)).
-
Perform a standard RCA clean to remove organic and inorganic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer immediately before loading into the CVD reactor.
-
-
CVD System Setup:
-
Load the prepared substrate into the CVD reaction chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize atmospheric contamination.
-
Heat the substrate to the desired deposition temperature, typically in the range of 800-1200°C for SiC growth from organosilane precursors.[5]
-
-
Deposition Process:
-
Introduce a carrier gas, such as hydrogen (H₂) or argon (Ar), into the chamber to stabilize the pressure and flow dynamics.
-
Introduce this compound vapor into the reaction chamber at a controlled flow rate. The precursor is typically stored in a bubbler and its vapor is carried into the chamber by the carrier gas.
-
The this compound will thermally decompose on the hot substrate surface, leading to the formation of a SiC film.
-
The deposition time will determine the final film thickness. A typical growth rate for SiC CVD is in the range of 1-5 µm/hour.[6]
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor flow and cool down the substrate under a continuous flow of the carrier gas.
-
Once at room temperature, vent the chamber and unload the coated substrate.
-
Causality Behind Experimental Choices:
-
High Temperature: The high deposition temperature is necessary to provide sufficient thermal energy to break the chemical bonds within the this compound molecule and facilitate the formation of the crystalline SiC lattice.
-
Carrier Gas: Hydrogen is often used as a carrier gas as it can help to remove chlorine-containing byproducts if chlorinated precursors are used and can influence the surface chemistry during growth. Argon is an inert alternative.
-
Precursor Flow Rate: The flow rate of this compound will directly impact the growth rate and uniformity of the SiC film.
Diagram: Chemical Vapor Deposition (CVD) Workflow
Caption: A generalized workflow for Chemical Vapor Deposition (CVD).
Low-k Dielectric Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Low-k dielectric materials are essential for reducing the resistance-capacitance (RC) delay in interconnects, thereby improving the performance of integrated circuits.[7] Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique that uses a plasma to assist in the chemical reactions, allowing for deposition at lower temperatures compared to traditional CVD.[8]
Theoretical Protocol for PECVD of Low-k SiCOH Films using this compound:
-
Substrate Preparation:
-
Similar to the CVD process, start with a clean silicon wafer.
-
-
PECVD System Setup:
-
Load the substrate into the PECVD reaction chamber.
-
Evacuate the chamber to a base pressure.
-
Introduce a carrier gas (e.g., Ar or He).
-
Heat the substrate to a lower temperature than in CVD, typically in the range of 100-400°C.[8]
-
-
Deposition Process:
-
Introduce this compound vapor and an oxidizing agent (e.g., oxygen or nitrous oxide) into the chamber. The ratio of precursor to oxidant is a critical parameter.
-
Ignite a plasma in the chamber using a radio frequency (RF) power source. The plasma will dissociate the precursor and oxidant molecules into reactive species.
-
These reactive species will then react on the substrate surface to form a silicon-carbon-oxygen-hydrogen (SiCOH) film.
-
The incorporation of carbon from the ethyl and methyl groups of the precursor helps to lower the dielectric constant of the film.[9]
-
-
Post-Deposition Annealing:
-
A post-deposition annealing step (e.g., at 400°C in an inert atmosphere) is often performed to remove moisture and stabilize the film's properties.[8]
-
Causality Behind Experimental Choices:
-
Plasma: The use of plasma allows for the dissociation of precursor molecules at lower temperatures, which is beneficial for temperature-sensitive device structures.
-
Oxidizing Agent: The addition of an oxidizing agent is necessary to form the silicate network of the SiCOH film.
-
Carbon Incorporation: The ethyl and methyl groups from the this compound precursor are partially incorporated into the film, creating a less dense structure with a lower dielectric constant compared to pure silicon dioxide.[9]
Table 1: Comparison of Deposition Parameters for Different Film Types (Illustrative)
| Parameter | CVD of SiC | PECVD of Low-k SiCOH |
| Precursor | This compound | This compound |
| Co-reactant | H₂ (carrier) | O₂ or N₂O (oxidant), Ar (carrier) |
| Substrate Temp. | 800 - 1200 °C | 100 - 400 °C |
| Pressure | Atmospheric or Low Pressure | 1 - 10 Torr |
| Energy Source | Thermal | Plasma (RF Power) |
Characterization of Deposited Films
A comprehensive characterization of the deposited films is crucial to understand their properties and optimize the deposition process.[10]
Common Characterization Techniques:
-
Ellipsometry: To measure the thickness and refractive index of the thin films.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film and confirm the incorporation of desired functional groups (e.g., Si-C, Si-O).[11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements within the film.[5][11]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.[5]
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the deposited film.[11]
-
Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant of the low-k films.
Diagram: Film Characterization Workflow
Caption: Key techniques for characterizing deposited thin films.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, precursor for the fabrication of advanced semiconductor materials. Its unique molecular structure offers the potential for fine-tuning the properties of SiC, low-k dielectric, and SiCN films. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists to begin exploring the capabilities of this compound in their specific applications. Further systematic studies are required to fully elucidate the deposition kinetics, film properties, and integration compatibility of films derived from this precursor. As the semiconductor industry continues to push the boundaries of materials science, the investigation of novel precursors like this compound will be crucial for enabling the next generation of electronic devices.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.de [fishersci.de]
- 3. ereztech.com [ereztech.com]
- 4. echemi.com [echemi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mtikorea.co.kr [mtikorea.co.kr]
- 7. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ethyldimethylsilane Reductions: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting failed reductions with Ethyldimethylsilane (EDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile reducing agent. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reduction of an aliphatic ketone to the corresponding methylene group is stalled or incomplete. What are the likely causes and how can I fix it?
Answer:
Incomplete reduction of a ketone to a methylene group using this compound is a common issue that often points to suboptimal activation of the carbonyl group or issues with the catalyst.
Underlying Causality: The reduction of a ketone to a methylene group with a hydrosilane like EDMS is not a direct conversion. It typically proceeds through an alcohol intermediate. The deoxygenation of this alcohol requires a strong Lewis acid to facilitate the formation of a carbocation, which is then quenched by a hydride from the silane.[1][2][3]
Troubleshooting Steps:
-
Catalyst Choice and Loading: For the reduction of aliphatic ketones to the corresponding methylene, a strong Lewis acid catalyst is crucial.[2] Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for this transformation.[2][4] If you are using a weaker Lewis acid like TiCl₄, you may observe the formation of the alcohol as the major product.[2]
-
Recommendation: Switch to B(C₆F₅)₃ as the catalyst. If you are already using it, consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Non-coordinating, non-polar solvents are generally preferred.
-
Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for these reactions. Avoid coordinating solvents like THF or diethyl ether, as they can compete with the carbonyl substrate for binding to the Lewis acid catalyst.
-
-
Reaction Temperature: While many silane reductions can be performed at room temperature, stubborn substrates may require elevated temperatures to overcome the activation energy barrier for the deoxygenation step.
-
Recommendation: If the reaction is sluggish at room temperature, try gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress carefully by TLC or GC-MS to avoid side product formation.
-
-
Purity of Reagents: this compound is sensitive to moisture and can decompose. Ensure your EDMS is of high purity and handled under anhydrous conditions. Similarly, the purity of your substrate and the dryness of your solvent and glassware are critical.
Question 2: I am trying to reduce an ester to an alcohol, but I am observing low conversion and the formation of silyl ether byproducts. What's going wrong?
Answer:
The reduction of esters to alcohols using this compound can be challenging due to the lower reactivity of esters compared to ketones and the potential for stable silyl ether formation.
Underlying Causality: The reduction of an ester first involves the formation of a hemiacetal intermediate after the initial hydride transfer. This intermediate can then be further reduced to the alcohol. However, it can also be trapped by the silane to form a silyl ether, especially if the workup procedure is not optimized.[1][8]
Troubleshooting Steps:
-
Catalyst System: The choice of catalyst is critical for ester reductions. While strong Lewis acids can work, nucleophilic activation of the silane is often more effective.
-
Stoichiometry of EDMS: Ensure you are using a sufficient excess of this compound. Typically, 2-3 equivalents are required for the complete reduction of an ester to an alcohol.
-
Workup Procedure: The silyl ether byproduct is formed from the reaction of the intermediate alkoxide with the chlorosilane generated during the reaction. A proper aqueous workup is necessary to hydrolyze the silyl ether and liberate the desired alcohol.
-
Recommendation: Upon completion of the reaction, quench the reaction mixture with a protic source, such as 1 M HCl.[1] Stir vigorously for a sufficient period (e.g., 1-2 hours) to ensure complete hydrolysis of the silyl ether.
-
-
Solvent Choice: Polar aprotic solvents can facilitate the hydrosilylation of esters.[1]
-
Recommendation: Consider using solvents like DMF or acetonitrile, especially when using fluoride activation.
-
Question 3: My attempt to reduce a tertiary amide to the corresponding amine has failed, with the starting material being recovered. How can I drive this reaction to completion?
Answer:
Tertiary amides are notoriously difficult to reduce due to the resonance stabilization of the amide bond.[10] A highly activated system is required for a successful reduction with this compound.
Underlying Causality: The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the hydride from the silane.[10]
Troubleshooting Steps:
-
Amide Activation: The key to reducing amides is to first activate the carbonyl group to make it more electrophilic.
-
Recommendation: A common and effective method is to use triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine.[4] This in-situ activation generates a highly reactive iminium intermediate which is readily reduced by this compound.
-
-
Catalyst Systems for Amide Reduction: Certain transition metal catalysts have shown high efficacy in the hydrosilylation of amides.
-
Recommendation: Consider using a catalyst system such as tris(pentafluorophenyl)borane B(C₆F₅)₃ or an iridium catalyst like [Ir(COE)₂Cl]₂.[4] These have been shown to be effective for the reduction of various amides.
-
-
Reaction Conditions: Amide reductions often require more forcing conditions than ketone or ester reductions.
-
Recommendation: Higher temperatures and longer reaction times may be necessary. Monitor the reaction progress closely to find the optimal balance.
-
Visualizing the Process
General Mechanism of Carbonyl Reduction
Caption: General mechanism of Lewis acid-catalyzed carbonyl reduction by this compound.
Troubleshooting Workflow for a Failed Reduction
Caption: A decision-making workflow for troubleshooting failed this compound reductions.
Quantitative Data Summary
| Substrate Class | Typical Catalyst System | EDMS (equiv.) | Solvent | Temp. (°C) | Key Considerations |
| Aliphatic Ketone | B(C₆F₅)₃ (1-5 mol%) | 1.5 - 2.5 | DCM, DCE | 25 - 50 | Strong Lewis acid is crucial for deoxygenation.[2][4] |
| Aryl Ketone | TiCl₄ (1.1 equiv.) | 2.0 - 3.0 | DCM | 0 - 25 | Milder Lewis acids can be effective.[2] |
| Ester | TBAF or CsF (cat.) | 2.0 - 3.0 | DMF, MeCN | 25 - 60 | Nucleophilic activation is often required.[1] |
| Tertiary Amide | B(C₆F₅)₃ or Ir-based (cat.) | 2.0 - 3.0 | DCE | 50 - 80 | Activation with Tf₂O may be necessary.[4] |
Experimental Protocol: Reduction of a Tertiary Amide
This protocol describes the reduction of N,N-dibenzylbenzamide to tribenzylamine as a representative example.
Materials:
-
N,N-dibenzylbenzamide
-
This compound (EDMS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N,N-dibenzylbenzamide (1.0 equiv.).
-
Dissolve the amide in anhydrous DCM.
-
Add tris(pentafluorophenyl)borane (0.05 equiv.) to the solution and stir for 5 minutes.
-
Slowly add this compound (2.5 equiv.) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40 °C.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench with 1 M HCl.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Safety Precautions
This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[5][6][7] It can react with moisture to release flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7][11] Ensure that all glassware is dry and reactions are conducted under an inert atmosphere.
References
- 1. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 2. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by amide reduction [organic-chemistry.org]
- 5. gelest.com [gelest.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Navigating Ethyldimethylsilane Reactions
Welcome to the technical support center for ethyldimethylsilane reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for common challenges encountered during experimentation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the hydrosilylation of alkenes with this compound, and what are their underlying causes?
A1: Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a primary application of this compound. While powerful, it is often accompanied by side reactions that can complicate purification and reduce yields. The most prevalent of these are alkene isomerization and dehydrogenative silylation.[1]
-
Alkene Isomerization: Platinum catalysts, such as Karstedt's and Speier's catalysts, are highly effective for hydrosilylation but can also promote the isomerization of terminal alkenes to internal alkenes.[1] This occurs because the catalyst can facilitate the migration of the double bond along the carbon chain. Internal alkenes are generally less reactive towards hydrosilylation, leading to incomplete conversion of the starting alkene.[2]
-
Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and dihydrogen gas, rather than the desired alkylsilane. It is particularly common with certain catalysts, such as those based on iron and cobalt, and proceeds via an insertion of the alkene into a metal-silicon bond.[1] The reaction pathway for dehydrogenative silylation often competes with the desired hydrosilylation pathway.[3][4][5]
Q2: My this compound reaction is sluggish or fails to initiate. What are the likely culprits?
A2: Several factors can contribute to a sluggish or failed reaction. The most common issues are related to catalyst activity and the purity of your reagents and solvents.
-
Catalyst Inactivity: Platinum catalysts can be sensitive to impurities. "Platinum black," a colloidal form of platinum, can precipitate from the reaction mixture and is catalytically inactive for hydrosilylation.[1] The presence of certain functional groups in the substrate can also poison the catalyst.
-
Moisture and Impurities: this compound and many catalysts are sensitive to moisture. Water can react with the silane to produce silanols, which can then condense into unreactive siloxanes. Protic solvents like alcohols can also react with the silane, especially in the presence of a catalyst, leading to dehydrogenative silylation.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylsilane in Hydrosilylation
If you are experiencing low yields of your target alkylsilane, a systematic approach to troubleshooting is necessary. The following guide will help you identify and resolve the potential causes.
Troubleshooting Workflow for Low Hydrosilylation Yield
Caption: Troubleshooting decision tree for low hydrosilylation yields.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Crude Reaction Mixture: Before any workup, take an aliquot of your reaction mixture and analyze it by GC-MS and/or ¹H NMR. This will provide a snapshot of all the components, including starting materials, desired product, and any side products.[3]
-
Identify the Problem:
-
Incomplete Conversion: If you observe significant amounts of unreacted alkene and/or this compound, the issue may be with catalyst activity or reaction conditions.
-
Side Product Formation: If the starting materials are consumed but the yield of the desired product is low, identify the major side products.
-
-
Addressing Incomplete Conversion:
-
Catalyst: Ensure your catalyst is fresh and has been stored under an inert atmosphere. Consider increasing the catalyst loading.
-
Reagents: Use freshly distilled alkene and this compound. Ensure your solvent is anhydrous.
-
Conditions: Gradually increase the reaction temperature and monitor the progress. Some reactions may require longer reaction times.
-
-
Minimizing Side Products:
-
Alkene Isomerization: If isomerization is the main issue, try running the reaction at a lower temperature. Alternatively, consider switching to a different catalyst system. While platinum catalysts are common, rhodium-based catalysts can sometimes offer higher selectivity.
-
Dehydrogenative Silylation: If vinylsilanes are the predominant product, your catalyst may favor this pathway. Exploring alternative catalysts, such as certain nickel complexes, might be beneficial as they can exhibit different selectivity profiles.[2]
-
Issue 2: Formation of Insoluble Precipitates (Siloxanes)
The formation of a white, insoluble precipitate is a common sign of siloxane formation due to the presence of water.
Protocol to Minimize Hydrolysis and Siloxane Formation:
-
Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas.
-
Purification of this compound: If you suspect your this compound has been contaminated with water, it can be distilled from a mild drying agent like calcium hydride.
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried at >120 °C for several hours or flame-dried under vacuum | To remove adsorbed water. |
| Solvents | Anhydrous grade, freshly distilled or passed through a drying column | To minimize water content that leads to hydrolysis.[7] |
| Atmosphere | Nitrogen or Argon | To prevent exposure to atmospheric moisture. |
| This compound | Freshly opened bottle or distilled prior to use | To ensure high purity and absence of hydrolysis products. |
Advanced Topics in this compound Reactions
Oxidation of this compound: Silanols and Beyond
Q3: What are the expected products and side products when this compound is intentionally oxidized?
A3: The controlled oxidation of this compound is a route to ethyldimethylsilanol (EtMe₂SiOH). Common oxidizing agents include hydrogen peroxide and peroxy acids.[8][9] However, the desired silanol is often a stepping stone to other products.
-
Silanol Formation: The primary product of the oxidation of the Si-H bond is the corresponding silanol.
-
Siloxane Formation: Silanols are prone to self-condensation to form disiloxanes (EtMe₂Si-O-SiMe₂Et) and larger oligosiloxanes. This condensation is often catalyzed by acidic or basic conditions.
Reaction Pathway: Oxidation and Condensation
Caption: Oxidation of this compound to a silanol, followed by condensation to a disiloxane.
Reactions with Nucleophiles: A Double-Edged Sword
Q4: I am using this compound in the presence of nucleophiles like amines or thiols. What potential side reactions should I be aware of?
A4: The Si-H bond in this compound can react with various nucleophiles, often with catalytic activation.
-
Amines: Primary and secondary amines can react with silanes in a dehydrogenative coupling to form silylamines. This reaction can sometimes be sluggish and may require a catalyst. A common side reaction is the over-silylation of primary amines to form bis(silyl)amines.[10][11][12]
-
Thiols: Thiols can add across the Si-H bond in a process analogous to hydrosilylation, often initiated by radicals or catalyzed by transition metals. Side reactions can include the formation of disulfides from the thiol starting material through oxidative coupling.[13][14]
Troubleshooting Table for Reactions with Nucleophiles
| Nucleophile | Desired Reaction | Common Side Products | Mitigation Strategy |
| Water/Alcohols | Controlled hydrolysis/alcoholysis | Siloxane polymers | Use stoichiometric amounts of water/alcohol, low temperature, and control pH. |
| Primary Amines | Monosilylamine formation | Bis(silyl)amine, complex mixtures | Use a large excess of the amine to favor monosubstitution.[10] |
| Thiols | Thiosilane formation | Disulfides | Ensure an oxygen-free environment to prevent oxidative coupling of the thiol.[14] |
| Organolithiums/Grignards | Alkylation/Arylation | Reduction of the Si-H bond (in some cases), multiple additions | Careful control of stoichiometry and reaction temperature. |
References
- 1. Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 10. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Methods for Quenching Ethyldimethylsilane Reactions
Welcome to the technical support center for handling and quenching reactions involving ethyldimethylsilane (EDMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are not only successful but also safe and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction containing this compound?
The primary purpose of quenching is to safely and effectively neutralize any remaining unreacted this compound and any reactive intermediates at the end of a reaction. EDMS is a reactive and flammable liquid. Quenching converts it into less reactive and more easily removable byproducts, such as ethyldimethylsilanol or its corresponding alkoxide, which facilitates the safe workup and purification of the desired product.
Q2: What are the standard classes of quenching agents for this compound reactions?
The choice of quenching agent is critical and depends on the scale of the reaction and the stability of the product. The most common quenching agents are protic solvents. A hierarchical approach is often employed, starting with a less reactive quencher and proceeding to a more reactive one.
-
Alcohols (Methanol, Ethanol, Isopropanol): These are typically the first choice for quenching excess silane. They react at a moderate and controllable rate to produce alkoxy-silanes and hydrogen gas.
-
Water: Water reacts vigorously with silanes, especially in the presence of residual catalyst, to form silanols and hydrogen gas.[1][2] This reaction can be highly exothermic and is often performed after an initial quench with an alcohol.
-
Saturated Aqueous Solutions (e.g., Ammonium Chloride, Sodium Bicarbonate): These are used to neutralize the reaction mixture and quench any remaining reactive species.[3] They offer better pH control compared to pure water.
-
Dilute Acids (e.g., HCl): Used cautiously to neutralize basic catalysts and facilitate the hydrolysis of silyl ethers or other silicon-containing intermediates.[4]
Q3: How do I select the appropriate quenching agent for my specific experiment?
Selecting the right agent requires considering the reaction's context, including the catalyst used, the solvent, and the product's sensitivity.
Decision Framework for Quenching Agent Selection
Caption: Decision tree for selecting a quenching strategy.
Q4: What are the critical safety precautions when quenching this compound?
Safety is paramount when working with reactive silanes.
-
Inert Atmosphere: Always perform the quench under an inert atmosphere (e.g., Nitrogen or Argon). The reaction of EDMS with a protic quencher generates flammable hydrogen gas.[1]
-
Proper Personal Protective Equipment (PPE): Wear safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves (nitrile or neoprene are recommended).[5][6]
-
Controlled Addition: Add the quenching agent slowly and dropwise, especially at the beginning. Use an addition funnel for larger-scale reactions.
-
Temperature Control: The reaction should be cooled in an ice bath (0 °C) before and during the quench to manage the exotherm.
-
Adequate Ventilation: Work in a well-ventilated chemical fume hood to prevent the accumulation of hydrogen gas.[5]
Q5: Can I use water to directly quench my reaction?
Directly quenching a reaction mixture containing significant amounts of unreacted this compound with water is strongly discouraged . The reaction can be violent and difficult to control, leading to a rapid release of heat and flammable hydrogen gas.[1][7] The recommended procedure is a sequential quench, first with a less reactive alcohol like isopropanol, followed by the cautious addition of water or an aqueous solution.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Violently Exothermic Quench | 1. Quenching agent added too quickly. 2. Reaction was not sufficiently cooled. 3. High concentration of unreacted silane. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the cooling bath is effective. Add more ice or switch to a colder bath if necessary. 3. Dilute the reaction mixture with an inert, anhydrous solvent (e.g., THF, Toluene) before resuming the slow addition of the quencher. |
| Persistent Gas Evolution | 1. Incomplete quenching of the silane. 2. Reaction of the silane with an unexpected protic source in the workup. | 1. Continue the slow addition of the initial quenching agent (e.g., methanol) until gas evolution ceases. 2. Ensure all subsequent solvents used in the workup are anhydrous until the quenching is confirmed to be complete. |
| Formation of White Precipitate (Siloxanes) | 1. Uncontrolled hydrolysis of the silane or silyl intermediates. 2. High concentration of water added too quickly. | 1. This is often unavoidable but can be minimized by a slow, controlled quench. 2. The resulting siloxane precipitate can often be removed by filtration. In some cases, washing with a dilute acid can help break down oligomeric siloxanes. |
| Emulsion During Aqueous Workup | 1. Formation of amphiphilic silicon-containing byproducts. 2. Insufficient phase separation between organic and aqueous layers. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Filter the biphasic mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period. |
| Residual Silane in Product after Purification | 1. Incomplete initial quenching. 2. The resulting alkoxysilane or silanol is co-eluting with the product during chromatography. | 1. Before workup, test for complete quenching by taking a small aliquot, adding a drop of water, and observing for gas bubbles. 2. Consider a more polar quenching agent (like methanol followed by water) to convert the silane to a more polar silanol, which may be more easily separated by silica gel chromatography. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for a Hydrosilylation Reaction
This protocol assumes a typical hydrosilylation reaction where this compound is used in excess.
Workflow for Standard Quench
Caption: Step-by-step workflow for a standard quenching protocol.
Methodology:
-
Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0 °C using an ice-water bath.
-
Initial Quench with Alcohol: Under a continuous flow of inert gas, slowly add methanol dropwise. You will likely observe gas (H₂) evolution. Monitor the internal temperature to ensure it does not rise significantly.
-
Stirring: After the addition of methanol is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure all the highly reactive silane has been consumed.
-
Secondary Quench with Water: Cautiously add deionized water dropwise to the reaction mixture. This will hydrolyze the newly formed alkoxysilanes to silanols and quench any remaining less reactive species.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and proceed with a standard aqueous workup. The organic layer can be washed with water and/or brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can then be purified by standard methods such as column chromatography or distillation.
The Chemistry of Quenching
The quenching process involves the nucleophilic attack of the protic solvent on the electrophilic silicon atom of this compound, leading to the displacement of a hydride and the formation of a new Si-O bond and dihydrogen gas.
Reaction of this compound with Methanol
Caption: Reaction schematic for quenching EDMS with methanol.
References
- 1. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. gelest.com [gelest.com]
- 6. fishersci.de [fishersci.de]
- 7. ereztech.com [ereztech.com]
- 8. reddit.com [reddit.com]
Managing byproduct formation in large-scale Ethyldimethylsilane synthesis
Document ID: TSC-EDMS-BP-V1.2
Last Updated: January 5, 2026
Introduction: The Challenge of Purity in Large-Scale Ethyldimethylsilane Synthesis
This compound (EDMS) is a critical intermediate in the synthesis of advanced silicon-containing materials, finding applications from pharmaceuticals to semiconductor manufacturing. The predominant synthesis route is the catalytic hydrosilylation of ethylene with dimethylsilane, a reaction prized for its high atom economy. However, scaling this process introduces significant challenges in managing side reactions that lead to byproduct formation. These impurities can compromise product performance, complicate downstream processing, and pose safety risks.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for identifying, mitigating, and managing byproduct formation in large-scale EDMS synthesis. It is designed to move beyond simple procedural steps, offering insights into the underlying reaction mechanisms to empower users to make informed, proactive decisions in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a platinum-catalyzed EDMS synthesis, and why do they form?
A1: In a typical hydrosilylation reaction for EDMS synthesis, several classes of byproducts can emerge due to the complex nature of the catalytic cycle.[1] The most prevalent are:
-
Vinyl-substituted Silanes (e.g., Vinyldimethylsilane): These arise from a competing reaction pathway known as dehydrogenative silylation. Instead of the Si-H bond adding across the C=C bond, a C-H bond on the alkene is activated, leading to the formation of a new C=C bond and elimination of H₂.[1]
-
Oligomers and Polymers: Uncontrolled reaction kinetics, excessive catalyst concentration, or the presence of radical initiators can lead to chain-growth reactions, forming polysilanes or polyethylene chains.
-
Alkene Isomerization Products: While less common with a simple substrate like ethylene, if substituted alkenes are present as impurities, the catalyst can promote double-bond migration, leading to a mixture of silane isomers.[1]
-
Redistribution Products: Disproportionation or redistribution reactions at the silicon center can yield species like triethylmethylsilane or diethylsilane, especially at elevated temperatures or with certain catalysts.
Q2: My final product is hazy and contains a gel-like substance. What is the likely cause?
A2: A hazy appearance or the presence of gels almost always points to the formation of high-molecular-weight oligomers or polymers. This is often triggered by:
-
Excessive Catalyst Loading: Too much catalyst can lead to runaway reaction rates and side reactions.
-
High Temperatures: Elevated temperatures can promote polymerization and decomposition pathways.
-
Moisture Contamination: Water can hydrolyze the Si-H bond, leading to the formation of siloxanes, which can polymerize into silicone oils or gels. All reagents and equipment must be scrupulously dried.
-
Oxygen Presence: Oxygen can act as a radical initiator, promoting undesirable polymerization side reactions. The reaction should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
Q3: How critical is the choice of hydrosilylation catalyst?
A3: The catalyst choice is paramount. While Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst are common, their high activity can sometimes lead to low selectivity.[1] Modern catalyst systems often employ specific ligands (e.g., phosphines) to modulate the reactivity and selectivity of the platinum center, suppressing side reactions like dehydrogenative silylation and improving the yield of the desired anti-Markovnikov addition product.[4] For large-scale synthesis, a catalyst that offers high turnover numbers (TON) with minimal side-reaction promotion is ideal.
Troubleshooting Guide: From Symptom to Solution
This section addresses specific issues encountered during synthesis. For each issue, potential causes are detailed, followed by actionable recommendations.
Issue 1: Low Yield of this compound with Significant Alkene Consumption
-
Symptom: GC-MS analysis shows low conversion to EDMS, but the ethylene starting material has been consumed. Major peaks corresponding to oligomers or polymers are observed.
-
Visualizing the Problem: The ideal reaction pathway is often disrupted by competing side reactions.
Caption: Main vs. Side Reactions in EDMS Synthesis.
-
Potential Causes & Recommended Actions:
| Potential Cause | Causality Explanation | Recommended Action |
| Excessive Catalyst Concentration | High catalyst loading accelerates all reaction pathways, including polymerization. The rate of side reactions can increase disproportionately compared to the desired hydrosilylation. | Reduce catalyst loading incrementally (e.g., in 10-20% steps). Aim for the lowest concentration that provides a reasonable reaction rate. |
| High Reaction Temperature | Thermal energy can overcome the activation barrier for undesirable pathways like radical polymerization or catalyst decomposition into platinum black, which can have different catalytic activities.[1] | Maintain strict temperature control. Start with lower temperatures (e.g., 40-60 °C) and only increase if the reaction rate is insufficient. Use a temperature-controlled reactor jacket. |
| Presence of Impurities | Peroxides or other radical initiators in reagents or solvents can trigger polymerization. Moisture leads to siloxane formation. | Ensure all solvents and reagents are freshly purified and anhydrous. Pass ethylene gas through a drying column and an oxygen trap before introduction to the reactor. |
Issue 2: Significant Presence of Vinyl-Substituted Silanes
-
Symptom: GC analysis indicates a prominent peak identified by MS as vinyldimethylsilane or other unsaturated silanes.
-
Potential Causes & Recommended Actions:
| Potential Cause | Causality Explanation | Recommended Action |
| Suboptimal Catalyst System | The Chalk-Harrod mechanism, which is widely accepted, involves several steps.[4][5] Certain catalyst-ligand combinations are more prone to the β-hydride elimination step that leads to dehydrogenative silylation instead of the desired reductive elimination.[4] | 1. Modify Ligands: If using a custom catalyst, switch to bulkier or more electron-donating ligands to disfavor the transition state leading to the vinyl byproduct. 2. Change Catalyst: Consider switching to a different platinum group catalyst (e.g., Rhodium-based) known for different selectivity profiles, although this may require significant process re-optimization.[1] |
| Incorrect Stoichiometry | An excess of the alkene relative to the silane can sometimes favor dehydrogenative silylation as the catalyst has more opportunities to interact with the alkene's C-H bonds. | Maintain a slight excess of the hydrosilane (e.g., 1.05 to 1.1 equivalents). This ensures the catalyst is more likely to proceed through the desired Si-H addition pathway. |
Experimental Protocols
Protocol 1: GC-MS Method for Byproduct Quantification
This protocol provides a baseline for identifying and quantifying volatile byproducts in an EDMS reaction mixture.
-
Sample Preparation:
-
Under an inert atmosphere, withdraw 0.1 mL of the reaction mixture.
-
Dilute the aliquot in 10 mL of anhydrous hexane or a suitable non-reactive solvent. This high dilution prevents column overload and protects the instrument.
-
Add an internal standard (e.g., dodecane) at a known concentration for accurate quantification.
-
Transfer the solution to a 2 mL GC vial and cap immediately.[6]
-
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Column: A non-polar column (e.g., DB-1 or equivalent, 30m x 0.25mm x 0.25µm) is suitable for separating silanes.
-
Injection: 1 µL, splitless injection.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Conditions: Scan range 35-400 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of byproducts by integrating the peak areas relative to the internal standard.[7]
-
Protocol 2: Lab-Scale Purification by Fractional Distillation
Fractional distillation is the most effective method for separating EDMS from less volatile oligomers and other byproducts.
-
Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with structured packing (e.g., Raschig rings or metal sponge) to increase theoretical plates.
-
Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.[8]
-
Use a cryo-cooled receiving flask (-78 °C, dry ice/acetone bath) to ensure efficient condensation of the volatile EDMS.
-
-
Procedure:
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly heat the flask using an oil bath.
-
Monitor the head temperature closely. Collect fractions based on their boiling points. This compound has a boiling point of approximately 62-63 °C.
-
Discard the initial low-boiling fraction, which may contain unreacted starting materials or volatile byproducts.
-
Collect the main fraction at the expected boiling point of EDMS.
-
Leave the high-boiling residue (oligomers, catalyst) in the distillation flask.
-
-
Validation: Analyze the collected fractions by the GC-MS method described above to confirm purity.
Troubleshooting Workflow
For a systematic approach to problem-solving, follow this workflow.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. doria.fi [doria.fi]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Improving Reaction Yields and Selectivity with Ethyldimethylsilane
Welcome to the technical support center for Ethyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for leveraging this compound to enhance reaction yields and selectivity. As a milder and more selective reducing agent than many traditional metal hydrides, this compound offers unique advantages in complex syntheses. This document will equip you with the foundational knowledge and practical insights to effectively integrate this versatile reagent into your workflows.
Introduction to this compound in Modern Synthesis
This compound, with the chemical formula EtMe₂SiH, is a hydrosilane that has gained traction as a valuable reagent in organic synthesis. Its moderate reactivity and favorable handling characteristics make it a suitable choice for a range of chemical transformations, most notably the reduction of carbonyls and imines, and the hydrosilylation of alkenes and alkynes. The polarity of the Si-H bond allows for the delivery of a hydride to an electrophilic center, often facilitated by a Lewis or Brønsted acid catalyst.[1] Understanding the interplay between the substrate, catalyst, and reaction conditions is paramount to achieving high yields and the desired chemoselectivity.
This guide will address common challenges and questions that arise during the use of this compound, providing you with the expertise to troubleshoot your reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: My reduction/reductive amination using this compound is giving me a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
A1: Low yields in this compound-mediated reactions often stem from a few key factors. Let's break them down:
-
Insufficient Catalyst Activity or Loading: this compound typically requires activation by a Lewis or Brønsted acid to facilitate hydride transfer.[2]
-
Troubleshooting:
-
Catalyst Choice: Ensure you are using an appropriate catalyst. For carbonyl reductions, strong Lewis acids like B(C₆F₅)₃ are highly effective.[3] For reductive aminations, Brønsted acids like trifluoroacetic acid (TFA) are commonly used.[4]
-
Catalyst Quality: Lewis acids can be sensitive to moisture. Use a freshly opened bottle or a properly stored catalyst.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions.[5] Start with a catalyst loading in the range of 1-5 mol% and optimize from there. A screening of catalyst loading can help identify the optimal concentration for your specific transformation.
-
-
-
Reagent Purity and Stability:
-
This compound Quality: While relatively stable, this compound can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your reagent by ¹H NMR (look for the characteristic Si-H proton signal).
-
Solvent and Substrate Purity: The presence of water or protic impurities in your solvent or starting material can consume the silane and deactivate the Lewis acid catalyst.[6] Always use anhydrous solvents and ensure your starting materials are dry.
-
-
Reaction Conditions:
-
Temperature: Many silane reductions proceed well at room temperature, but some may require gentle heating to overcome the activation energy. If your reaction is sluggish, consider increasing the temperature to 40-50 °C.
-
Reaction Time: Monitor your reaction progress using an appropriate technique (TLC, LC-MS, or GC-MS). Some reactions may require extended reaction times to reach completion.
-
Issue 2: Poor Selectivity
Q2: I am trying to selectively reduce a ketone in the presence of an ester, but I am observing reduction of both functional groups. How can I improve the chemoselectivity with this compound?
A2: Achieving high chemoselectivity is a key advantage of using milder silane reducing agents. Here’s how to troubleshoot selectivity issues:
-
Understanding Inherent Reactivity: Aldehydes are generally more reactive towards hydrosilylation than ketones, which are in turn more reactive than esters.[7] However, the choice of catalyst can significantly influence this selectivity.
-
Troubleshooting:
-
Lewis Acid Choice: The strength of the Lewis acid plays a crucial role. A highly active Lewis acid like B(C₆F₅)₃ might lead to over-reduction.[3] Consider screening a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, InCl₃, ZnCl₂) to find one that provides the desired selectivity for your substrate.[2]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Run the reaction at 0 °C or even lower to favor the reduction of the more reactive carbonyl group.
-
-
-
Conjugate Reduction of α,β-Unsaturated Carbonyls:
-
The Issue: When reducing α,β-unsaturated ketones or aldehydes, you can get 1,2-addition (reduction of the carbonyl) or 1,4-addition (reduction of the double bond).
-
This compound's Tendency: this compound, much like triethylsilane, typically favors 1,4-addition, leading to the reduction of the alkene.[2]
-
Achieving 1,2-Addition: If you desire the reduction of the carbonyl group in an α,β-unsaturated system, you may need to switch to a different silane, such as diphenylsilane, which is known to favor 1,2-addition.[2]
-
Issue 3: Reaction Setup and Work-up
Q3: What are the best practices for setting up a reaction with this compound, and how do I effectively remove the silyl byproducts during work-up?
A3: Proper experimental technique is crucial for success and safety.
-
Reaction Setup:
-
Inert Atmosphere: this compound is flammable and can react with atmospheric moisture. It is best practice to set up your reaction under an inert atmosphere of nitrogen or argon.[6]
-
Order of Addition: Typically, the substrate and catalyst are dissolved in an anhydrous solvent first. This compound is then added dropwise to the stirred solution.
-
-
Work-up and Purification:
-
Quenching: The reaction is typically quenched by the slow addition of an aqueous solution, such as saturated aqueous NH₄Cl or NaHCO₃. Be cautious, as quenching can sometimes be exothermic.
-
Removal of Silyl Byproducts: The main byproducts of the reaction are silyl ethers and siloxanes, which can sometimes complicate purification.
-
Aqueous Work-up: Many silyl byproducts can be removed with a standard aqueous work-up and extraction.
-
Fluoride Treatment: If silyl ethers are persistent, a common method for their removal is to treat the crude product with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[8] This cleaves the silyl ether to the corresponding alcohol and a more easily removable silyl fluoride.
-
Chromatography: Flash column chromatography is often effective for separating the desired product from non-polar silyl byproducts.
-
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Reductive Amination of a Ketone
This protocol describes a general procedure for the reductive amination of a ketone with a primary amine using this compound and trifluoroacetic acid (TFA).
Materials:
-
Ketone (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
This compound (1.5 mmol)
-
Trifluoroacetic Acid (TFA) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 mmol) and the primary amine (1.1 mmol).
-
Add anhydrous DCM (10 mL) and stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.5 mmol) to the reaction mixture.
-
Add this compound (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Reduction of a Ketone in the Presence of an Ester
This protocol outlines a method for the selective reduction of a ketone using this compound catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃).
Materials:
-
Substrate containing both ketone and ester functionalities (1.0 mmol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 5 mol%)
-
This compound (1.2 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol).
-
Add anhydrous toluene (10 mL) and stir to dissolve.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the ketone has been consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Silane Reactivity in the Reduction of α,β-Unsaturated Carbonyls [2]
| Silane | Major Product | Addition Type |
| This compound | Saturated Carbonyl | 1,4-Addition |
| Triethylsilane | Saturated Carbonyl | 1,4-Addition |
| Diphenylsilane | Allylic Alcohol | 1,2-Addition |
This table illustrates the differing selectivity of common silanes in the reduction of conjugated systems, a critical consideration for reaction planning.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Item - Lewis bases as catalysts in the reduction of imines and ketones with silanes (n ââÏ*) - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Combinatorial Approach to the Catalytic Hydrosilylation of Styrene Derivatives: Catalyst Systems Composed of Organoiron(0) or (II) Precursors and Isocyanides | Semantic Scholar [semanticscholar.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
Handling the air and moisture sensitivity of Ethyldimethylsilane
Welcome to the technical support resource for Ethyldimethylsilane (CAS: 758-21-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling the air and moisture sensitivity of this versatile reagent. My goal is to move beyond simple instructions and offer a deeper understanding of the chemical principles at play, enabling you to troubleshoot issues effectively and ensure the integrity of your experiments.
Core Characteristics and Hazards of this compound
This compound (EDMS) is a valuable reducing agent and silylating agent, notable for its reactive silicon-hydride (Si-H) bond. However, this reactivity is precisely what makes it highly sensitive to atmospheric conditions. Understanding its fundamental properties is the first step toward successful handling.
Key Insight: The primary failure point in experiments involving EDMS is its unintentional reaction with ambient moisture or oxygen. This degradation not only consumes the reagent but can also introduce unwanted byproducts into your reaction mixture.
| Property | Value | Citation(s) |
| CAS Number | 758-21-4 | [1][2] |
| Molecular Formula | C₄H₁₂Si | [1][2] |
| Molecular Weight | 88.22 g/mol | [1][3] |
| Boiling Point | 44-46 °C | [4] |
| Density | 0.668 g/mL at 25 °C | [4] |
| Flash Point | < -30 °F (< -34 °C) | [3][4] |
| Hazard Statements | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Hydrolytic Sensitivity | Reacts with water and protic solvents. | [4][5] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the lab.
FAQ 1: Storage and Reagent Integrity
Question: I just received a new bottle of this compound. How should I store it, and how can I be sure it's still good before I use it?
Answer:
Proper storage is critical and begins the moment the reagent arrives. EDMS is air and moisture sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] For long-term storage, refrigeration at 2-8 °C is recommended to minimize pressure buildup and slow any potential decomposition pathways.[6] Always store it in a flammables-rated cabinet away from heat, sparks, and open flames.[1]
Causality: The Si-H bond in EDMS can be cleaved by moisture (hydrolysis) and oxygen (oxidation). Storing it cold and under an inert gas blanket minimizes the kinetic energy available for these reactions and physically excludes the atmospheric reactants.
Question: My experiment is giving inconsistent results or low yields. Could my this compound be degraded?
Answer:
This is a very common problem. If you suspect your EDMS has degraded, it's likely due to exposure to air or moisture. The primary degradation pathways are:
-
Hydrolysis: Reaction with water (even trace amounts in solvents or from atmospheric humidity) cleaves the Si-H bond to form Ethyldimethylsilanol and hydrogen gas. The silanol is unstable and will quickly condense to form 1,1,3,3-tetramethyl-1,3-diethyldisiloxane.
-
Oxidation: While slower than hydrolysis, reaction with oxygen can also lead to the formation of silanols and subsequent siloxanes.[7][8]
These reactions consume your active reagent and introduce siloxane impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl Dimethylsilane | C4H11Si | CID 6328647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 758-21-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. ereztech.com [ereztech.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation Resistance Supplier & Distributor | Silicone, Silane & Speciality Materials [silsource.com]
Technical Support Center: Scaling Up Organic Reactions with Ethyldimethylsilane
Welcome to the technical support center for scaling up organic reactions involving ethyldimethylsilane (EDMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for a seamless transition from laboratory-scale experiments to larger-scale production. This resource is built on a foundation of scientific expertise and practical field experience to ensure the reliability and success of your chemical processes.
Introduction to this compound in Scale-Up Synthesis
This compound (EtMe₂SiH) is a versatile and efficient reducing agent and hydrosilylation reagent used in a wide array of organic transformations.[1] Its favorable physical properties, including a liquid form at room temperature and a boiling point of 44-46 °C, make it a convenient reagent for many applications. However, transitioning reactions with EDMS from the bench to pilot or production scale introduces a unique set of challenges that require careful consideration to ensure safety, efficiency, and product quality.[2][3]
This guide will address the most common issues encountered during the scale-up of reactions utilizing this compound, providing both diagnostic advice and actionable solutions.
Core Challenges in Scaling Up this compound Reactions
Scaling up any chemical process requires meticulous planning and an understanding of how changes in scale can impact reaction parameters.[2] For reactions involving this compound, key areas of concern include:
-
Exothermic Reaction Management: Hydrosilylation and reduction reactions are often exothermic. What is easily managed in a small flask can become a significant safety hazard in a large reactor.
-
Reagent Addition and Stoichiometry: Ensuring homogenous mixing and maintaining precise stoichiometric control on a large scale is critical to prevent side reactions and ensure complete conversion.
-
Catalyst Activity and Deactivation: Catalysts, particularly platinum-based ones used in hydrosilylations, can exhibit different behavior at larger scales, including deactivation.[4][5]
-
Work-up and Purification: The removal of silicon-based byproducts and purification of the final product can be more complex and resource-intensive at scale.[6][7]
-
Safety and Handling: this compound is a flammable liquid, and its handling in large quantities necessitates stringent safety protocols.[8]
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to specific problems you may encounter during the scale-up process.
Issue 1: Runaway Reaction or Poor Temperature Control
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Excessive pressure build-up in the reactor.
-
Discoloration of the reaction mixture, potentially indicating decomposition.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Heat Dissipation | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[9] | - Optimize Reactor Configuration: Use a jacketed reactor with a high-performance heat transfer fluid. Ensure the reactor is appropriately sized for the reaction volume to maximize heat transfer surface area. - Control Addition Rate: Add the limiting reagent (often the catalyst or this compound) slowly and sub-surface to control the rate of the exothermic reaction. Monitor the internal temperature closely and adjust the addition rate as needed. |
| Incorrect Order of Addition | Adding the catalyst to a concentrated mixture of reactants can initiate a rapid, uncontrolled reaction. | - Establish a Safe Addition Protocol: Typically, the catalyst should be added to the substrate, followed by the slow addition of this compound. This allows for better control over the reaction initiation and progression. |
| Solvent Choice | A solvent with a low boiling point may not be suitable for managing the exotherm of a large-scale reaction. | - Re-evaluate Solvent: Consider a solvent with a higher boiling point to provide a larger temperature window for safe operation. Ensure the chosen solvent has good heat transfer properties. |
Workflow for Diagnosing Poor Temperature Control:
Caption: Troubleshooting workflow for temperature control issues.
Issue 2: Incomplete Conversion or Stalled Reaction
Symptoms:
-
Reaction monitoring (e.g., by GC, HPLC, or NMR) shows the presence of unreacted starting material after the expected reaction time.
-
The reaction appears to stop before reaching completion.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation | Platinum catalysts used in hydrosilylation can be sensitive to impurities and can form inactive colloidal particles.[4][5] This is a more significant issue on a larger scale where raw material purity may vary. | - Use High-Purity Reagents: Ensure all reagents and solvents are free from catalyst poisons such as sulfur, phosphorus, or amine compounds. - Consider Catalyst Loading: A slight increase in catalyst loading may be necessary at a larger scale to compensate for minor deactivation. - Investigate Alternative Catalysts: For challenging substrates, explore more robust catalyst systems, such as those based on nickel or other earth-abundant metals.[10] |
| Poor Mixing | In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion. | - Optimize Agitation: Ensure the agitator design and speed are sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, consider a more powerful overhead stirrer. |
| Moisture Contamination | This compound can react with water, especially in the presence of certain catalysts, leading to the formation of siloxanes and reducing the amount of active reagent available. | - Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use.[11] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Formation of Significant Byproducts
Symptoms:
-
Analysis of the crude reaction mixture reveals the presence of unexpected or higher-than-usual levels of impurities.
-
Difficulty in purifying the desired product.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Side Reactions of this compound | This compound can participate in side reactions such as dehydrogenative silylation, especially at higher temperatures or with certain catalysts.[4] | - Optimize Reaction Temperature: Maintain the lowest effective temperature to minimize side reactions. A temperature screening study during process development is highly recommended. |
| Siloxane Formation | The primary byproduct from the reaction of this compound is typically a siloxane, formed after the desired reduction or hydrosilylation.[6] While expected, excessive or difficult-to-remove siloxanes can be problematic. | - Stoichiometric Control: Use the minimum effective excess of this compound to minimize the amount of residual silane and subsequent siloxane formation. |
| Incompatible Functional Groups | Certain functional groups in the starting material may be sensitive to the reaction conditions or the silane itself, leading to byproducts. | - Protecting Group Strategy: If a sensitive functional group is present, consider using a protecting group that is stable to the reaction conditions. |
Logical Relationship of Byproduct Formation:
Caption: Factors contributing to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: How should I safely handle and store large quantities of this compound?
A1: this compound is a flammable liquid and should be handled with care. For large quantities, it is crucial to:
-
Store in a well-ventilated, cool, and dry area away from heat, sparks, and open flames.[8]
-
Use intrinsically safe equipment and ensure all containers are properly grounded to prevent static discharge.[8]
-
Handle only in a well-ventilated area or under a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE) , including flame-retardant lab coats, safety glasses with side shields or goggles, and chemical-resistant gloves.
Q2: What is the best way to quench a large-scale reaction involving this compound?
A2: Quenching should be done cautiously to control the exotherm from the reaction of excess silane. A common and effective method is the slow, portion-wise addition of a protic solvent like isopropanol or methanol at a low temperature (e.g., 0 °C). This should be followed by a standard aqueous workup.[7] Avoid quenching with water directly, as this can be highly exothermic and may generate hydrogen gas.
Q3: How can I effectively remove siloxane byproducts during work-up?
A3: The removal of siloxane byproducts is a common challenge.[6] Several strategies can be employed:
-
Aqueous Base Wash: A wash with an aqueous base solution (e.g., 1M NaOH or K₂CO₃) can help hydrolyze residual silanes and some siloxanes to more water-soluble silanols, which can then be extracted into the aqueous layer.
-
Fluoride Scavenging: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride on alumina, can cleave Si-O bonds and facilitate the removal of siloxanes.
-
Chromatography: For high-purity requirements, flash column chromatography is often necessary. Siloxanes are typically non-polar and can be separated from more polar products.[12]
Q4: Can I reuse the catalyst from a hydrosilylation reaction?
A4: Homogeneous catalysts, such as Karstedt's catalyst, are generally difficult to recover and reuse. However, the development of heterogeneous, silica-supported Karstedt-type catalysts has shown promise for reusability in some applications.[13] If catalyst cost is a significant factor for your process, exploring these supported catalysts may be beneficial.
Q5: My reaction is sensitive to certain functional groups. Is this compound compatible with them?
A5: this compound is a relatively mild reducing agent, but its compatibility with various functional groups can depend on the catalyst and reaction conditions. Generally, it is compatible with esters, amides, and halides. However, reducible functional groups like aldehydes, ketones, and imines will likely react. It is always advisable to perform a small-scale compatibility study with your specific substrate before scaling up.
References
- 1. Exploring Ether Dimethyl Silane: A Versatile Chemical Compound - Oreate AI Blog [oreateai.com]
- 2. primescholars.com [primescholars.com]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. qualitas1998.net [qualitas1998.net]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scientificspectator.com [scientificspectator.com]
Technical Support Center: Elucidating the Mechanism of Unexpected Ethyldimethylsilane Reactivity
Welcome to the Technical Support Center for Ethyldimethylsilane (EDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this compound reactivity. As a versatile and efficient reducing agent, EDMS is a valuable tool in modern synthesis. However, its reactivity can sometimes deviate from the expected course, leading to conundrums in the laboratory. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve these challenges, ensuring the integrity and success of your experimental outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
My reaction with this compound is sluggish or incomplete. What are the common causes?
-
I'm observing the formation of a white precipitate in my reaction. What is it and how can I avoid it?
-
After quenching my reaction, I see new spots on my TLC plate that are not my desired product. What could they be?
-
-
Troubleshooting Guides
-
Case Study 1: Unexpected Silyl Ether Formation During a Reduction Reaction
-
Case Study 2: Unanticipated Alkene Isomerization in Hydrosilylation
-
Case Study 3: Over-reduction and Side Reactions in Amide to Amine Transformations
-
-
Experimental Protocols
-
Protocol for Rigorous Drying of Solvents and Reagents
-
Procedure for Small-Scale Reaction Monitoring by GC-MS
-
-
References
Frequently Asked Questions (FAQs)
My reaction with this compound is sluggish or incomplete. What are the common causes?
Several factors can contribute to diminished reactivity of this compound. The most common culprits are moisture and reagent quality. This compound is sensitive to moisture and can hydrolyze to form unreactive siloxanes.[1][2] Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Additionally, verify the purity of your this compound, as prolonged storage can lead to degradation. For reactions that are inherently slow, consider the use of a Lewis acid catalyst to enhance the hydridic character of the Si-H bond.[3]
I'm observing the formation of a white precipitate in my reaction. What is it and how can I avoid it?
The formation of a white precipitate is often indicative of siloxane polymer formation. This occurs when this compound reacts with trace amounts of water in the reaction mixture. The initially formed silanols can then condense to form polysiloxanes, which are typically insoluble in common organic solvents.[1] To prevent this, it is crucial to maintain strictly anhydrous conditions throughout your experiment.
After quenching my reaction, I see new spots on my TLC plate that are not my desired product. What could they be?
New spots appearing on a TLC plate post-workup can arise from several sources. If an acidic or basic quench was used, your product may be unstable under these conditions, leading to degradation. It is also possible that silylated byproducts are being generated. For instance, if your substrate contains multiple reactive functional groups, competitive and unexpected silylation may occur.
Troubleshooting Guides
Case Study 1: Unexpected Silyl Ether Formation During a Reduction Reaction
Scenario: A researcher is attempting the reduction of a ketone to a secondary alcohol in a molecule that also contains a primary alcohol. After the reaction with this compound and a Lewis acid catalyst, the desired secondary alcohol is obtained in low yield, and a significant amount of a less polar byproduct is isolated.
Analysis: The likely culprit is the silylation of the primary alcohol, forming a silyl ether. While the intended reaction is the reduction of the ketone, the Lewis acid can also activate the Si-H bond of this compound for nucleophilic attack by the primary alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected silyl ether formation.
Detailed Recommendations:
-
Protecting Group Strategy: The most robust solution is to protect the primary alcohol with a suitable protecting group (e.g., a TBS ether) prior to the reduction. This ensures that only the ketone is available for reaction with the silane.
-
Optimization of Lewis Acid: If a protecting group strategy is not feasible, carefully titrate the amount of Lewis acid used. A lower loading may be sufficient to activate the ketone for reduction without promoting significant silylation of the alcohol.
-
Choice of Silane: Consider using a more sterically hindered silane, such as triisopropylsilane. The increased steric bulk around the silicon atom will disfavor the silylation of the primary alcohol.
Case Study 2: Unanticipated Alkene Isomerization in Hydrosilylation
Scenario: During a platinum-catalyzed hydrosilylation of a terminal alkene with this compound, the desired terminally silylated product is formed, but significant amounts of internal alkene isomers are also observed.
Analysis: Many transition metal catalysts used for hydrosilylation, particularly platinum-based ones, can also catalyze the isomerization of alkenes.[4] This side reaction competes with the hydrosilylation, leading to a mixture of products.
Proposed Mechanism for Isomerization:
Caption: Simplified mechanism of alkene isomerization by a platinum catalyst.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Screen alternative catalysts, such as rhodium or iridium complexes. | Different metal centers can exhibit varying propensities for alkene isomerization.[5] |
| Reaction Temperature | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Alkene isomerization is often more favorable at higher temperatures. |
| Ligand Modification | For platinum catalysts, consider the addition of ligands that can modulate the electronic properties and steric environment of the metal center. | Ligands can influence the relative rates of hydrosilylation and isomerization. |
Case Study 3: Over-reduction and Side Reactions in Amide to Amine Transformations
Scenario: A researcher is attempting to reduce a secondary amide to the corresponding secondary amine using this compound and a catalyst. The reaction yields a mixture of the desired secondary amine, the corresponding tertiary amine, and silyl enamines.[1]
Analysis: The reduction of amides with silanes can proceed through multiple pathways, especially with secondary amides. The initial reduction product, an imine, can be further reduced to the secondary amine. However, it can also react with another equivalent of the starting amide or undergo silylation to form byproducts.
Control Measures:
-
Stoichiometry: Carefully control the stoichiometry of the silane. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can promote over-reduction.
-
Catalyst Loading: The concentration of the catalyst can influence the product distribution. In some cases, a higher catalyst loading can favor the formation of the desired secondary amine.[1]
-
Workup Conditions: The workup procedure is critical. An acidic workup is often necessary to hydrolyze any silyl enamine intermediates back to the corresponding amine.
Experimental Protocols
Protocol for Rigorous Drying of Solvents and Reagents
-
Solvent Purification: Dispense the solvent from a solvent purification system (e.g., passing through activated alumina columns) directly into a flame-dried flask under an inert atmosphere.
-
Use of Drying Agents: For solvents not amenable to a purification system, stir overnight with an appropriate drying agent (e.g., CaH₂ for hydrocarbons, Na/benzophenone for ethers).
-
Distillation: Distill the solvent under an inert atmosphere from the drying agent immediately before use.
-
Reagent Drying: Dry liquid reagents over molecular sieves (ensure the sieves are activated by heating under vacuum). Dry solid reagents in a vacuum oven.
Procedure for Small-Scale Reaction Monitoring by GC-MS
-
Aliquoting: At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., saturated NaHCO₃ solution for reactions involving acids).
-
Extraction: Add a small amount of an organic solvent (e.g., diethyl ether or ethyl acetate) to the quenched aliquot, vortex, and allow the layers to separate.
-
Analysis: Carefully withdraw a sample from the organic layer and inject it into the GC-MS for analysis.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Ethyldimethylsilane in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control and monitoring of reaction parameters are paramount. Ethyldimethylsilane (EDMS), a versatile reducing agent and a precursor in hydrosilylation reactions, demands accurate quantification to ensure reaction efficiency, product purity, and process safety. This guide provides an in-depth comparison of established analytical techniques for the quantitative analysis of this compound in complex reaction mixtures. We will delve into the nuances of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ spectroscopic methods, offering field-proven insights and detailed experimental protocols to empower researchers in making informed analytical choices.
The Critical Need for Accurate this compound Quantification
The reactivity of the silicon-hydride (Si-H) bond in this compound is central to its utility. However, this reactivity also presents challenges. Incomplete consumption or side reactions can lead to impurities that are difficult to remove and may compromise the integrity of the final product. Furthermore, the presence of residual silanes can have implications for the safety and stability of pharmaceutical formulations.[1] Therefore, robust and reliable analytical methods are not merely a quality control measure but a fundamental component of process understanding and optimization.
This guide will compare the following analytical techniques for the quantitative analysis of this compound:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy (¹H and ²⁹Si)
-
In-situ Vibrational Spectroscopy (ATR-FTIR and Raman) for real-time reaction monitoring
Gas Chromatography (GC): A High-Sensitivity Approach
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the quantification of this compound.[2] The choice of detector, either Flame Ionization (FID) or Mass Spectrometry (MS), offers a trade-off between sensitivity and specificity.
Causality Behind Experimental Choices in GC Analysis
The primary challenge in the GC analysis of silanes is their potential for hydrolysis and condensation, especially in the presence of moisture or active surfaces within the GC system.[3] Therefore, the entire analytical workflow must be designed to mitigate these reactions.
-
Inert Flow Path: Utilizing deactivated inlet liners and columns is crucial to prevent on-column reactions of the silane.
-
Anhydrous Solvents and Sample Handling: Samples should be diluted in high-purity, anhydrous solvents to prevent hydrolysis prior to injection.
-
Internal Standard Selection: An appropriate internal standard (IS) that is chemically inert, well-resolved from other components, and has a similar volatility to this compound is essential for accurate quantification. Dodecane or a similar long-chain alkane is often a suitable choice.
Experimental Protocol: Quantitative GC-FID Analysis of this compound
This protocol outlines a validated method for the quantification of this compound in a reaction mixture using GC-FID.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
- Add a known concentration of an internal standard (e.g., 1 mg/mL dodecane in anhydrous toluene).
- Dilute to the mark with anhydrous toluene and mix thoroughly.
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
3. Calibration:
- Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in anhydrous toluene.
- Analyze each standard in triplicate.
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Data Analysis:
- Calculate the concentration of this compound in the sample using the calibration curve.
GC-MS for Enhanced Specificity
For complex reaction mixtures where co-elution is a concern, Gas Chromatography-Mass Spectrometry (GC-MS) provides an additional layer of confirmation through mass spectral data. The fragmentation pattern of this compound can be used for unambiguous identification.
Visualization of the GC Analysis Workflow
Caption: Workflow for quantitative GC analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy: A Non-Destructive and Universal Approach
Quantitative NMR (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve, provided a certified internal standard is used.[4][5] Both ¹H and ²⁹Si NMR can be employed for the quantification of this compound.
Causality Behind Experimental Choices in qNMR
The accuracy of qNMR relies on ensuring that the signal intensity is directly proportional to the number of nuclei. This necessitates careful consideration of experimental parameters to avoid sources of error.
-
Complete Relaxation: To obtain accurate integrals, the nuclei must fully relax back to their equilibrium state between successive pulses. This is achieved by setting a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of the nuclei of interest.
-
Uniform Excitation: The radiofrequency pulse must excite all signals of interest uniformly. This is generally straightforward for ¹H NMR but can be more challenging for nuclei with a wide chemical shift range like ²⁹Si.
-
Internal Standard Selection: The internal standard for qNMR should have a known purity, be stable, not react with the sample, and have a simple spectrum with at least one signal that is well-resolved from the analyte and other matrix components.[6] For ¹H qNMR, standards like maleic acid or dimethyl sulfone are often used. For ²⁹Si qNMR, tetrakis(trimethylsilyl)silane can be a suitable choice.
Experimental Protocol: Quantitative ¹H NMR Analysis of this compound
This protocol describes the quantification of this compound using ¹H NMR with an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the reaction mixture and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) that dissolves both the sample and the internal standard.
- Ensure complete dissolution by gentle vortexing.
2. ¹H NMR Spectroscopy and Data Acquisition:
| Parameter | Condition |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | CDCl₃ |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 (adjust for desired signal-to-noise) |
| Relaxation Delay (D1) | 30 s (determine experimentally or use 5 x longest T₁) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width (SW) | 20 ppm |
3. Data Processing and Analysis:
- Apply a line broadening of 0.3 Hz.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the characteristic Si-H proton signal of this compound (a quartet) and a well-resolved signal from the internal standard.
- Calculate the concentration of this compound using the following equation:
²⁹Si NMR for Direct Silicon Environment Probing
While less sensitive than ¹H NMR, ²⁹Si NMR offers the advantage of directly observing the silicon nucleus, providing unambiguous information about the silicon-containing species in the reaction mixture.[4] Quantitative ²⁹Si NMR requires longer acquisition times due to the low natural abundance of the ²⁹Si isotope and its long T₁ relaxation times. The use of relaxation agents like Cr(acac)₃ can shorten the required relaxation delay, but their potential to interfere with the reaction must be considered.[7]
Visualization of the qNMR Analysis Workflow
Caption: Workflow for quantitative NMR analysis of this compound.
In-situ Vibrational Spectroscopy: Real-Time Reaction Monitoring
For a deeper understanding of reaction kinetics and mechanism, in-situ spectroscopic techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are invaluable.[8][9] These methods allow for the continuous monitoring of reactant consumption and product formation directly in the reaction vessel, eliminating the need for sampling and quenching.
Causality Behind Experimental Choices in In-situ Monitoring
The choice between ATR-FTIR and Raman spectroscopy often depends on the specific characteristics of the reaction mixture.
-
ATR-FTIR: This technique is highly sensitive to changes in the concentration of functional groups with strong dipole moments, such as the Si-H bond in this compound. The Si-H stretching vibration typically appears in a relatively clean region of the infrared spectrum (around 2100 cm⁻¹). However, strong IR absorption from the solvent or other reactants can interfere with the measurement.
-
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for monitoring non-polar bonds and symmetric vibrations. The Si-H bond also exhibits a characteristic Raman signal. A key advantage of Raman is its low interference from many common organic solvents and water.
Experimental Protocol: In-situ ATR-FTIR Monitoring of a Hydrosilylation Reaction
This protocol outlines the use of in-situ ATR-FTIR to monitor the consumption of this compound in a hydrosilylation reaction.
1. Instrumentation Setup:
- Insert an ATR-FTIR immersion probe into the reaction vessel.
- Ensure a good seal to maintain an inert atmosphere if required.
- Collect a background spectrum of the solvent and other reactants before initiating the reaction.
2. Data Acquisition:
- Initiate the reaction (e.g., by adding a catalyst).
- Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
3. Data Analysis:
- Monitor the decrease in the absorbance of the Si-H stretching band (around 2100 cm⁻¹) over time.
- To obtain quantitative data, a calibration curve can be generated by correlating the absorbance of the Si-H peak to the concentration of this compound determined by an offline method (e.g., GC or NMR) at various time points.
Visualization of the In-situ Monitoring Workflow
Caption: Workflow for in-situ reaction monitoring using vibrational spectroscopy.
Comparison of Analytical Techniques
| Feature | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) | In-situ Spectroscopy (ATR-FTIR/Raman) |
| Principle | Separation based on volatility and polarity, followed by detection. | Signal intensity is proportional to the number of nuclei. | Vibrational transitions of molecules. |
| Quantification | Requires calibration with standards. | Absolute quantification with a certified internal standard. | Relative quantification; calibration required for absolute values. |
| Sensitivity | High (ppm to ppb level). | Moderate (typically requires >0.1% for routine analysis). | Varies; generally lower than GC. |
| Sample Preparation | Dilution with an internal standard. | Dissolution with an internal standard in a deuterated solvent. | Minimal; probe is immersed directly in the reaction mixture. |
| Analysis Time | Typically 15-30 minutes per sample. | Can be longer due to relaxation delays (especially for ²⁹Si). | Real-time data acquisition. |
| Information Provided | Concentration of individual components. MS provides structural info. | Concentration and structural information. | Real-time concentration changes, reaction kinetics, and mechanism. |
| Key Advantage | High sensitivity and resolution for complex mixtures. | High accuracy and precision without the need for a calibration curve. | Provides real-time insights into the reaction progress. |
| Limitations | Destructive; potential for on-column reactions. | Lower sensitivity than GC; requires specialized equipment. | Matrix effects and overlapping signals can be challenging. |
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study.
-
For high-sensitivity trace analysis and routine quality control of reaction completion, Gas Chromatography (GC-FID) is a robust and reliable choice. When specificity is a concern in complex matrices, GC-MS is recommended.
-
For highly accurate and precise absolute quantification without the need for extensive calibration, Quantitative NMR (qNMR) is the method of choice. ¹H qNMR offers a good balance of accuracy and analysis time, while ²⁹Si qNMR provides unambiguous silicon-specific information, albeit with longer acquisition times.
-
For in-depth mechanistic studies and real-time monitoring of reaction kinetics , in-situ ATR-FTIR and Raman spectroscopy are unparalleled. They provide a dynamic view of the reaction as it happens, enabling a deeper understanding of the process.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method for the quantitative analysis of this compound, leading to more efficient, robust, and safer chemical processes.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]
Comparative study of different silanes in hydrosilylation
A Senior Application Scientist's Guide to the Comparative Study of Silanes in Hydrosilylation
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry and polymer science.[1] This atom-economical reaction is paramount in the synthesis of functionalized silanes and the cross-linking of silicones, with applications ranging from adhesives and coatings to advanced electronics and pharmaceuticals.[1][2] The choice of silane is a critical parameter that profoundly influences the reaction's kinetics, regioselectivity, and overall efficiency. This guide provides a comparative analysis of different classes of silanes used in hydrosilylation, offering insights into their performance characteristics supported by experimental data and established mechanistic principles. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst and substrate selection for their specific synthetic challenges.
The Influence of Silane Structure on Reactivity and Selectivity
The reactivity of the Si-H bond is intricately linked to the electronic and steric environment of the silicon atom. The substituents on the silane modulate its polarity, bond strength, and steric hindrance, thereby dictating its interaction with the catalyst and the unsaturated substrate. Broadly, silanes can be categorized into primary (RSiH₃), secondary (R₂SiH₂), and tertiary (R₃SiH) silanes, with further diversification arising from the nature of the 'R' group (e.g., alkyl, aryl, alkoxy, chloro).
A Word on Catalysts
While this guide focuses on the silane, the choice of catalyst is inseparable from the reaction's outcome. Platinum-based catalysts, such as Karstedt's and Speier's catalysts, are widely used in industry due to their high activity.[1][2] However, the development of catalysts based on more earth-abundant metals like nickel, cobalt, and iron is a significant area of research, often offering different selectivity profiles.[2][3][4] The interplay between the silane and the catalyst is crucial; for instance, some nickel pincer complexes show high activity towards secondary silanes but low activity towards primary and tertiary silanes.[4]
General Reactivity Trends
The reactivity of silanes in hydrosilylation is influenced by both steric and electronic factors. Steric hindrance around the silicon atom can impede its approach to the catalytic center and the unsaturated substrate. Electron-withdrawing substituents on the silicon atom generally increase the reactivity of the Si-H bond towards oxidative addition to the metal center, a key step in many catalytic cycles.
A general, albeit catalyst-dependent, trend in reactivity is often observed:
Chlorosilanes > Arylsilanes > Alkoxysilanes > Alkylsilanes
For instance, in the palladium-catalyzed hydrosilylation of styrene, trichlorosilane is highly reactive.[5]
Comparative Analysis of Silane Classes
Primary and Secondary Silanes (RSiH₃ and R₂SiH₂)
Primary and secondary silanes, such as phenylsilane (PhSiH₃) and diphenylsilane (Ph₂SiH₂), are often utilized when multiple reactive sites are desired for subsequent functionalization or for cross-linking applications.
-
Reactivity: These silanes are generally quite reactive due to the presence of multiple Si-H bonds and the influence of phenyl groups which can stabilize reaction intermediates. In cobalt-catalyzed hydrosilylation of dienes, primary and secondary silanes like PhSiH₃ and Ph₂SiH₂ have been shown to be effective.[3]
-
Selectivity: The presence of multiple hydrides can sometimes lead to mixtures of mono-, di-, and tri-addition products, requiring careful control of stoichiometry. However, in some systems, high selectivity for mono-hydrosilylation can be achieved. For example, nickel-based catalysts have been reported to exhibit high selectivity for the mono-hydrosilylation of olefins with secondary silanes.[4]
-
Side Reactions: A potential side reaction with primary and secondary silanes is dehydrogenative silylation, although this is highly dependent on the catalyst and reaction conditions.[2]
Tertiary Silanes (R₃SiH)
Tertiary silanes, such as triethylsilane (Et₃SiH) and dimethylphenylsilane (Me₂PhSiH), are the most common class of silanes used for introducing a single silyl group.
-
Reactivity: The reactivity of tertiary silanes is highly dependent on the nature of the substituents. Trialkoxysilanes, like triethoxysilane ((EtO)₃SiH), are industrially significant and have been shown to be effective in nickel-catalyzed hydrosilylation of alkenes.[2] The hydrosilylation of 1-octene with (EtO)₃SiH is a large-scale industrial process.[1][2]
-
Selectivity: Tertiary silanes offer excellent control for mono-addition. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is heavily influenced by the catalyst. For instance, certain nickel α-diimine catalysts exhibit high anti-Markovnikov selectivity with tertiary silanes.[2]
-
Steric and Electronic Effects: The steric bulk of the substituents can significantly impact reactivity. Highly hindered silanes may react slower or require more active catalysts. Electron-donating alkyl groups tend to decrease reactivity compared to electron-withdrawing groups.
Alkoxysilanes vs. Chlorosilanes
The choice between an alkoxysilane and a chlorosilane for a particular application often comes down to a trade-off between reactivity and handling.
-
Chlorosilanes (e.g., HSiCl₃):
-
Advantages: Highly reactive, often leading to faster reaction rates.[6] The resulting chlorosilylated products can be readily hydrolyzed or alcoholyzed to silanols or alkoxysilanes.
-
Disadvantages: Extremely sensitive to moisture and produce corrosive hydrochloric acid (HCl) as a byproduct, requiring stringent anhydrous conditions and specialized equipment.[6]
-
-
Alkoxysilanes (e.g., HSi(OEt)₃):
-
Advantages: Less corrosive and easier to handle than chlorosilanes.[6] The byproducts of their reaction with hydroxylated surfaces are alcohols, which are less aggressive.[6] They are suitable for applications with sensitive substrates.[6]
-
Disadvantages: Generally less reactive than chlorosilanes and may require higher temperatures or more active catalysts to achieve comparable reaction rates.[6]
-
Experimental Design for a Comparative Study
To objectively compare the performance of different silanes, a standardized experimental protocol is crucial. This ensures that any observed differences in reactivity and selectivity can be attributed to the silane itself, rather than variations in the experimental setup.
Model Reaction
A common model reaction for such studies is the hydrosilylation of a terminal alkene, such as 1-octene, which is a commercially relevant substrate.[1][2]
Experimental Workflow
Caption: Experimental workflow for the comparative study of silanes in hydrosilylation.
Detailed Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol provides a general framework for comparing the reactivity of different silanes using Karstedt's catalyst.
Materials:
-
1-Octene (purified by passing through a column of activated alumina)
-
Silane to be tested (e.g., triethylsilane, triethoxysilane, diphenylsilane)
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of inert gas.
-
Prepare a stock solution of Karstedt's catalyst in anhydrous toluene.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-octene (e.g., 1 mmol) and anhydrous toluene (e.g., 5 mL).
-
Add the internal standard (e.g., 0.5 mmol of dodecane).
-
Add the silane (e.g., 1.1 mmol, 1.1 equivalents).
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 25 °C or 60 °C).
-
-
Reaction Initiation and Monitoring:
-
Inject the Karstedt's catalyst stock solution (e.g., to achieve a 10 ppm Pt loading) into the reaction mixture with vigorous stirring to start the reaction (t=0).
-
At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of an inhibitor or by exposing it to air if the catalyst is air-sensitive).
-
-
Analysis:
-
GC-MS Analysis: Dilute the quenched aliquots with a suitable solvent (e.g., dichloromethane) and analyze by GC-MS to determine the conversion of 1-octene and the formation of the hydrosilylation product(s). The identity of the products and any byproducts (e.g., from dehydrogenative silylation) should be confirmed by their mass spectra.[7][8]
-
NMR Spectroscopy: For a more detailed structural analysis, a separate reaction can be run on a larger scale and the product isolated by distillation or chromatography. ¹H, ¹³C, and ²⁹Si NMR spectroscopy can be used to confirm the structure and determine the regioselectivity (linear vs. branched product).[9][10] In-situ NMR monitoring can also be employed to track the reaction progress in real-time.[9][11]
-
Data Presentation for Comparative Analysis
The collected data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Reactivity of Different Silanes in the Hydrosilylation of 1-Octene
| Silane | Type | Catalyst Loading (ppm Pt) | Temp (°C) | Time (h) for >95% Conversion | Initial Rate (mol L⁻¹ s⁻¹) |
| Triethylsilane | Tertiary | 10 | 25 | 2 | Value |
| Triethoxysilane | Tertiary | 10 | 25 | 4 | Value |
| Diphenylsilane | Secondary | 10 | 25 | 1 | Value |
| Phenylsilane | Primary | 10 | 25 | 0.5 | Value |
| Trichlorosilane | - | 10 | 25 | <0.25 | Value |
Note: The values in this table are illustrative and would be populated with experimental data.
Table 2: Regioselectivity in the Hydrosilylation of 1-Octene with Different Silanes
| Silane | Catalyst System | Linear Product (%) | Branched Product (%) | Reference |
| Triethoxysilane | Karstedt's Catalyst | >98 | <2 | [2] |
| Phenylsilane | (i-PrPDI)CoCl₂/NaEt₃BH | >99 (anti-Markovnikov) | <1 | [3] |
| HSiMe(OSiMe₃)₂ | [(MeAPDI)Fe(N₂)]₂(μ₂-N₂) | >98 (anti-Markovnikov) | <2 | [1] |
Mechanistic Considerations: The "Why" Behind the Reactivity
The observed differences in silane reactivity and the resulting product selectivity are rooted in the reaction mechanism. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][2]
Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.
-
Oxidative Addition: The silane undergoes oxidative addition to the low-valent metal center (e.g., Pt(0)) to form a metal-hydride-silyl complex. The rate of this step is influenced by the Si-H bond strength and the electronic properties of the silane. Electron-withdrawing groups on the silicon can facilitate this step.
-
Alkene Coordination: The unsaturated substrate coordinates to the metal center.
-
Migratory Insertion: The alkene inserts into either the metal-hydride bond (Chalk-Harrod pathway) or the metal-silicon bond (modified Chalk-Harrod pathway). The regioselectivity of this step determines whether a linear or branched product is formed.
-
Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to release the final product and regenerate the active catalyst.
The electronic and steric properties of the silane influence each of these steps. For example, bulky silanes may disfavor coordination to the metal center, while the electronic nature of the silyl group can affect the rate of reductive elimination.
Conclusion
The selection of a silane for hydrosilylation is a multi-faceted decision that requires a thorough understanding of the interplay between the silane's structure, the chosen catalyst, and the reaction conditions. Primary and secondary silanes offer pathways to multi-functionalized products, while tertiary silanes provide precise control for mono-silylation. The choice between highly reactive but sensitive chlorosilanes and milder, more manageable alkoxysilanes depends on the specific requirements of the application, including substrate compatibility and process safety.
By employing standardized experimental protocols and leveraging a mechanistic understanding of the reaction, researchers can systematically evaluate and select the optimal silane to achieve their desired outcomes in terms of yield, selectivity, and efficiency. This guide serves as a foundational resource for navigating the diverse landscape of silanes in hydrosilylation and designing robust and effective synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08099G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Synthetic Chemists: Ethyldimethylsilane vs. Sodium Borohydride in Selective Reductions
In the landscape of synthetic organic chemistry, the reduction of carbonyls and other functional groups is a foundational transformation. For decades, sodium borohydride (NaBH₄) has served as a reliable, mild, and highly selective workhorse for the reduction of aldehydes and ketones.[1] However, the pursuit of enhanced selectivity, tunable reactivity, and broader substrate scope has elevated alternative reagents, notably organosilanes like ethyldimethylsilane (EtMe₂SiH), to prominence.
This guide provides an in-depth technical comparison between this compound and sodium borohydride. Moving beyond a simple list of features, we will explore the fundamental mechanistic differences that dictate their unique advantages, present comparative experimental data, and offer detailed protocols to illustrate their practical application in the laboratory. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reducing agent for their specific synthetic challenge.
Section 1: The Decisive Factor: A Tale of Two Mechanisms
The stark differences in performance between sodium borohydride and this compound originate from their fundamentally distinct mechanisms of hydride (H⁻) delivery.
Sodium Borohydride: Direct Nucleophilic Attack
Sodium borohydride is an ionic salt containing the tetrahedral borohydride anion (BH₄⁻). It acts as a direct source of a nucleophilic hydride. The reduction of a ketone or aldehyde is a straightforward two-step process:
-
Nucleophilic Attack: The hydride ion directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This generates a tetracoordinate alkoxide intermediate.
-
Protonation: A protic solvent (e.g., methanol, ethanol) or a mild acidic workup provides a proton to the negatively charged oxygen, yielding the final alcohol product.[2]
This mechanism is reliable but inherently limited. The reagent's reactivity is fixed, and it is generally unreactive towards less electrophilic functional groups like esters and amides under standard conditions.[1]
This compound: Acid-Activated Ionic Hydrogenation
In contrast, this compound is a neutral, covalent molecule. The Si-H bond, while polarized, is not a source of free hydride ions. Its power is unlocked in the presence of a strong Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[3] This process, known as ionic hydrogenation , proceeds via a different pathway:
-
Carbonyl Activation: The acid (H⁺) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to attack.
-
Hydride Transfer: The Si-H bond of this compound now acts as the hydride donor, transferring H⁻ to the activated carbonyl carbon. This can occur through a concerted transition state or via the formation of a transient, stabilized carbocation.[3][4]
-
Silyl Cation Quenching: The resulting ethyldimethylsilylium ion (EtMe₂Si⁺) is trapped by the conjugate base of the acid (e.g., CF₃COO⁻).
This acid-catalyzed mechanism is the source of this compound's versatility. By varying the strength and type of acid, the chemist can precisely tune the system's reducing power, enabling transformations not possible with sodium borohydride.
Section 2: Head-to-Head Performance Comparison
The mechanistic divergence leads to significant differences in practical application, summarized below.
| Feature | Sodium Borohydride (NaBH₄) | This compound (EtMe₂SiH) | Causality & Expert Insight |
| Reagent Type | Nucleophilic Hydride Source | Neutral Hydride Donor | NaBH₄ directly provides H⁻. EtMe₂SiH requires activation to transfer H⁻, allowing for tunable reactivity. |
| Mechanism | Direct Nucleophilic Addition | Ionic Hydrogenation | The acid-catalyzed silane mechanism can proceed via carbocation intermediates, enabling unique reaction pathways like deoxygenation.[4] |
| Required Conditions | Protic solvents (MeOH, EtOH). Tolerates water. | Anhydrous, aprotic solvents (DCM, THF). Requires a strong acid co-reagent (e.g., TFA, BF₃·OEt₂). | NaBH₄'s stability in protic solvents simplifies procedures. Silane reductions require anhydrous conditions to prevent quenching of the acid and reagent. |
| Chemoselectivity | High: Reduces aldehydes and ketones. Does not reduce esters, amides, carboxylic acids, or nitriles.[1] | Tunable: Can selectively reduce aldehydes/ketones to alcohols (mild acid) or fully deoxygenate them to alkanes (strong acid). Can also reduce esters and other functional groups.[3][5] | This is the primary advantage of EtMe₂SiH. The ability to choose the reaction outcome based on the acid catalyst provides enormous synthetic flexibility. |
| Safety & Handling | White, crystalline solid. Reacts with water/acid to produce flammable H₂ gas.[6] Handle with care, but generally manageable on the benchtop. | Flammable, volatile liquid. Requires handling under an inert atmosphere (e.g., N₂ or Ar) to prevent contact with air and moisture.[7] | EtMe₂SiH requires more stringent handling techniques (e.g., Schlenk line or glovebox) due to its flammability and sensitivity. |
| Workup | Typically involves an acidic quench to destroy excess reagent, followed by extraction.[8] | Aqueous workup to remove the acid and soluble silicon byproducts, followed by extraction. | Workup procedures are broadly similar, but the silane reaction byproducts (siloxanes) are often easier to remove via chromatography than borate salts. |
| Cost | Generally inexpensive and widely available. | More expensive than sodium borohydride. | For routine aldehyde/ketone reductions, NaBH₄ is the more economical choice. |
Section 3: Application Spotlight - Reduction of Acetophenone
To provide a practical context, we present detailed protocols for the reduction of acetophenone to 1-phenylethanol using both reagents.
Method 1: Reduction of Acetophenone with Sodium Borohydride
This protocol exemplifies the straightforward, reliable nature of NaBH₄ for simple ketone reductions. The use of methanol as a protic solvent is standard.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 g, 8.32 mmol). Dissolve the ketone in 15 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C. Causality: Cooling is essential to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: In small portions over 5-10 minutes, add sodium borohydride (0.35 g, 9.25 mmol, 1.1 eq) to the stirring solution.[8] Causality: A slight excess of NaBH₄ ensures the reaction goes to completion. Portion-wise addition prevents an uncontrolled exotherm and excessive hydrogen evolution.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.
-
Quench: Slowly and carefully add 10 mL of 1 M HCl to the flask while it is still in the ice bath to quench the excess NaBH₄. Causality: The acid protonates the intermediate alkoxide to form the alcohol and neutralizes any remaining borohydride, which evolves H₂ gas.
-
Workup: Remove the methanol using a rotary evaporator. Add 20 mL of dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-phenylethanol.
Method 2: Reduction of Acetophenone with this compound
This protocol demonstrates the ionic hydrogenation pathway, requiring anhydrous conditions and an acid catalyst.
Experimental Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add acetophenone (1.0 g, 8.32 mmol). Dissolve the ketone in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Reagent Addition: Add this compound (1.1 g, 12.48 mmol, 1.5 eq) to the solution via syringe. Following this, add trifluoroacetic acid (TFA) (1.14 g, 0.77 mL, 9.98 mmol, 1.2 eq) dropwise via syringe. Causality: Anhydrous conditions are critical as water will compete with the carbonyl for the acid and react with the silane. The acid is added last and slowly to control the activation step.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench: Slowly pour the reaction mixture into a flask containing 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. Causality: The basic quench neutralizes the strong acid (TFA) and hydrolyzes the silyl ester byproduct.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-phenylethanol.
Section 4: Expanded Synthetic Utility of this compound
The primary advantage of this compound lies in its ability to perform reductions that are inaccessible with sodium borohydride. The generation of carbocation intermediates under strongly acidic conditions opens up a broader field of synthetic transformations.
-
Deoxygenation of Alcohols and Ketones: With a strong Lewis acid, tertiary alcohols can be readily deoxygenated to alkanes.[3] Under forcing conditions, even ketones can be reduced directly to the corresponding methylene (CH₂) group, a highly valuable transformation.[5]
-
Reduction of Alkenes: Hydrosilanes can reduce sterically hindered or electron-rich double bonds that can form stable tertiary carbocations upon protonation, leaving other alkenes untouched.[3]
-
Ether Cleavage: The combination of a hydrosilane and a Lewis acid can be used for the reductive cleavage of ethers.
Section 5: Safety and Handling Considerations
Both reagents require careful handling, but the specific hazards differ significantly.
-
Sodium Borohydride: The primary hazard is its reactivity with protic solvents and acids, which generates hydrogen, a highly flammable gas.[6] While it can be handled in air, moisture should be avoided during storage. It is classified as corrosive and can cause skin and eye burns.
-
This compound: This is a highly flammable liquid with a low flash point. Vapors can form explosive mixtures with air. It must be stored and handled under an inert atmosphere, away from ignition sources.[7][9] Proper grounding of equipment is necessary to prevent static discharge.[7]
Conclusion and Recommendations
This compound and sodium borohydride are not interchangeable; they are complementary tools in the synthetic chemist's arsenal.
Choose Sodium Borohydride for:
-
The straightforward, chemoselective reduction of aldehydes and ketones to their corresponding alcohols.
-
Reactions where cost and ease of handling are primary concerns.
-
Substrates containing acid-sensitive functional groups that would not tolerate the conditions of ionic hydrogenation.
Choose this compound for:
-
Tunable Reactivity: When the desired outcome is the complete deoxygenation of a ketone to an alkane or the selective reduction of one carbonyl in the presence of another less reactive one.
-
Expanded Substrate Scope: For the reduction of functional groups inert to NaBH₄, such as certain alkenes, or for performing reductive ether cleavages.
-
Challenging Reductions: When substrates are sterically hindered or require the enhanced reactivity provided by strong acid activation.
By understanding the fundamental mechanistic principles and practical handling requirements of each reagent, researchers can make informed decisions, leveraging the unique strengths of both sodium borohydride's simplicity and this compound's profound versatility.
References
- 1. jconsortium.com [jconsortium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 4. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. gelest.com [gelest.com]
- 8. scribd.com [scribd.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Ethyldimethylsilane Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for confirming the products of common reactions involving ethyldimethylsilane. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, ensuring a robust and validated approach to product identification.
This compound [(CH₃)₂C₂H₅SiH] is a versatile reagent in organic synthesis, primarily utilized in hydrosilylation, reduction, and protection reactions. The confirmation of the successful transformation of this silane into the desired product relies on a synergistic application of various spectroscopic techniques. This guide will focus on three key reactions: the hydrosilylation of an alkene (1-octene), the oxidation to a silanol, and the halogenation to a chlorosilane. We will explore the expected spectroscopic signatures of the products and compare the utility of different analytical methods.
Hydrosilylation of 1-Octene with this compound: A Comparative Look at Catalysis
Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a cornerstone of organosilicon chemistry. The reaction of this compound with an alkene such as 1-octene typically proceeds via anti-Markovnikov addition, yielding the corresponding alkylsilane. The choice of catalyst is critical and can influence reaction efficiency and selectivity. Here, we compare the traditional platinum-based catalysts with emerging iron-based systems.
Reaction Scheme: Hydrosilylation of 1-Octene
Caption: Platinum- or Iron-Catalyzed Hydrosilylation of 1-Octene.
Spectroscopic Confirmation of Ethyldimethyl(octyl)silane
The formation of ethyldimethyl(octyl)silane is confirmed by the disappearance of the Si-H proton signal in ¹H NMR and the appearance of new signals corresponding to the octyl chain attached to the silicon atom.
| Technique | This compound (Starting Material) | Ethyldimethyl(octyl)silane (Product) | Key Observations & Rationale |
| ¹H NMR | ~4.0-4.5 ppm (septet, 1H, Si-H) | Absence of Si-H signal. New signals at ~0.5-0.6 ppm (t, 2H, Si-CH₂-) and ~1.2-1.4 ppm (m, 12H, -(CH₂)₆-). | The disappearance of the characteristic Si-H proton resonance is the most definitive evidence of a successful hydrosilylation. The appearance of the triplet for the alpha-methylene protons confirms the anti-Markovnikov addition. |
| ¹³C NMR | Not typically informative for the Si-H bond. | New signals at ~14 ppm (Si-CH₂-) and a series of peaks between ~22-33 ppm for the octyl chain carbons. | Confirms the incorporation of the octyl group into the product structure. |
| ²⁹Si NMR | ~ -15 to -20 ppm | ~ 0 to +5 ppm | The upfield shift in the ²⁹Si NMR spectrum is characteristic of the change in the electronic environment around the silicon atom upon replacement of the hydrogen with an alkyl group. |
| IR | Strong, sharp Si-H stretch at ~2100-2200 cm⁻¹ | Absence of the Si-H stretch. | Similar to ¹H NMR, the disappearance of this intense absorption band is a clear indicator of product formation. |
| Mass Spec (EI) | M⁺ at m/z 88 | M⁺ at m/z 200. Fragments corresponding to the loss of ethyl (m/z 171) and octyl (m/z 87) groups. | Provides the molecular weight of the product and fragmentation patterns consistent with the expected structure. |
Comparison of Catalytic Alternatives
While platinum catalysts like Karstedt's or Speier's catalyst are highly efficient, their high cost and potential for product contamination have driven the development of alternatives based on more abundant and less toxic metals like iron.[1][2]
-
Platinum Catalysts: Offer high turnover numbers and are generally very active, often at ppm levels.[3][4] However, they can be expensive and may require removal from the final product, especially in pharmaceutical applications.
-
Iron Catalysts: Present a more cost-effective and environmentally benign alternative.[1][5][6] While their activity may be lower than platinum catalysts in some cases, recent research has led to the development of highly active iron-based systems.[7] The reaction mechanism for iron-catalyzed hydrosilylation can differ from the classical Chalk-Harrod mechanism proposed for platinum catalysts, potentially offering different selectivity.[1]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene
Caption: Workflow for Platinum-Catalyzed Hydrosilylation.
Oxidation of this compound to Ethyldimethylsilanol
The oxidation of hydrosilanes to the corresponding silanols is a fundamental transformation in organosilicon chemistry. Silanols are valuable intermediates for the synthesis of silicones and other materials. This oxidation can be achieved using various oxidizing agents, with water in the presence of a suitable catalyst being a "green" option.[8]
Reaction Scheme: Oxidation to Ethyldimethylsilanol
Caption: Oxidation of this compound to Ethyldimethylsilanol.
Spectroscopic Confirmation of Ethyldimethylsilanol
The formation of ethyldimethylsilanol is characterized by the appearance of a hydroxyl group, which is readily detectable by ¹H NMR and IR spectroscopy.
| Technique | This compound (Starting Material) | Ethyldimethylsilanol (Product) | Key Observations & Rationale |
| ¹H NMR | ~4.0-4.5 ppm (septet, 1H, Si-H) | Absence of Si-H signal. Broad singlet for Si-OH proton (variable, ~1-5 ppm). | The appearance of the exchangeable Si-OH proton and the disappearance of the Si-H proton are key indicators. The chemical shift of the Si-OH proton is concentration and solvent dependent. |
| ¹³C NMR | Not typically informative for the Si-H bond. | Minimal change in the ethyl and methyl signals. | The primary change is the replacement of H with OH, which has a small effect on the carbon chemical shifts. |
| ²⁹Si NMR | ~ -15 to -20 ppm | ~ +10 to +15 ppm | A significant downfield shift is observed upon oxidation of the silane to the silanol, reflecting the change in the electronic environment of the silicon atom. |
| IR | Strong, sharp Si-H stretch at ~2100-2200 cm⁻¹ | Absence of the Si-H stretch. Broad O-H stretch at ~3200-3600 cm⁻¹. | The broad O-H absorption is a classic signature of a hydroxyl group, and its appearance, coupled with the loss of the Si-H band, confirms the oxidation. |
| Mass Spec (EI) | M⁺ at m/z 88 | M⁺ at m/z 104. Fragments corresponding to the loss of a methyl group (m/z 89) and an ethyl group (m/z 75). | Confirms the molecular weight of the product and provides a fragmentation pattern consistent with the silanol structure. |
Experimental Protocol: Oxidation of this compound
A general procedure for the oxidation of organosilanes to silanols involves the use of an organocatalyst and an oxidizing agent like hydrogen peroxide in a buffered aqueous solution.[9]
Caption: Workflow for the Organocatalytic Oxidation of this compound.
Halogenation of this compound with N-Chlorosuccinimide (NCS)
The conversion of a Si-H bond to a Si-Cl bond is a useful transformation for creating reactive silylating agents. N-Chlorosuccinimide (NCS) is a convenient and mild reagent for this purpose.[10][11]
Reaction Scheme: Chlorination with NCS
Caption: Chlorination of this compound using NCS.
Spectroscopic Confirmation of Chloro(ethyl)dimethylsilane
The successful chlorination is primarily confirmed by the disappearance of the Si-H signals in the ¹H NMR and IR spectra. Mass spectrometry is particularly useful for confirming the presence of chlorine due to its isotopic signature.
| Technique | This compound (Starting Material) | Chloro(ethyl)dimethylsilane (Product) | Key Observations & Rationale |
| ¹H NMR | ~4.0-4.5 ppm (septet, 1H, Si-H) | Absence of Si-H signal. | The disappearance of the Si-H proton resonance is the primary indicator of the reaction's completion. |
| ¹³C NMR | Not typically informative for the Si-H bond. | Minimal change in the ethyl and methyl signals. | Similar to oxidation, the effect on the carbon skeleton is small. |
| ²⁹Si NMR | ~ -15 to -20 ppm | ~ +30 to +35 ppm | The significant downfield shift is indicative of the increased electronegativity of the substituent on the silicon atom (Cl vs. H).[12] |
| IR | Strong, sharp Si-H stretch at ~2100-2200 cm⁻¹ | Absence of the Si-H stretch. | Confirms the consumption of the starting material. |
| Mass Spec (EI) | M⁺ at m/z 88 | M⁺ at m/z 122 and M+2 peak at m/z 124 in a ~3:1 ratio. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides unambiguous evidence for the incorporation of a chlorine atom into the product molecule. |
Experimental Protocol: Chlorination with N-Chlorosuccinimide
A typical procedure involves the reaction of the silane with NCS in a suitable solvent.[10][13]
Caption: Workflow for the Chlorination of this compound with NCS.
Conclusion
The robust confirmation of reaction products from this compound requires a multi-faceted spectroscopic approach. While ¹H NMR and IR spectroscopy are invaluable for tracking the disappearance of the Si-H bond, ²⁹Si NMR provides direct insight into the changing electronic environment of the silicon center. Mass spectrometry is crucial for determining the molecular weight and, in the case of halogenation, for confirming the elemental composition through isotopic patterns. By understanding the characteristic spectroscopic signatures of the starting materials and expected products, and by employing validated experimental protocols, researchers can confidently and accurately characterize the outcomes of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 4. aiche.org [aiche.org]
- 5. Visible-Light-Mediated Metal-Free Hydrosilylation of Alkenes through Selective Hydrogen Atom Transfer for Si-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Kinetic Analysis of Ester Reduction: Ethyldimethylsilane vs. Traditional Hydride Reagents
For researchers, scientists, and professionals in drug development, the reduction of esters to alcohols is a cornerstone of organic synthesis. The choice of reducing agent can profoundly impact yield, selectivity, and process safety. While classic hydride reagents like lithium aluminum hydride (LiAlH4) are powerful, they often present challenges in handling and selectivity. In recent years, hydrosilanes, such as ethyldimethylsilane (EtMe2SiH), have emerged as milder and more selective alternatives, particularly when activated by a Lewis acid catalyst like tris(pentafluorophenyl)borane (B(C6F5)3).
This guide provides a comprehensive framework for the kinetic analysis of the B(C6F5)3-catalyzed reduction of esters using this compound. We will delve into the experimental design and methodologies required to obtain robust kinetic data, enabling an objective comparison with traditional reducing agents. This guide is structured to provide not just a protocol, but a deeper understanding of the "why" behind the experimental choices, empowering researchers to adapt and troubleshoot their own investigations.
The Mechanistic Landscape: Silane Activation vs. Direct Hydride Attack
The reduction of esters by this compound in the presence of B(C6F5)3 proceeds through a mechanism distinct from that of traditional metal hydrides. Extensive mechanistic studies have shown that the reaction is initiated by the activation of the silane by the borane, rather than the activation of the carbonyl group.[1] The highly electrophilic borane interacts with the hydride of the silane, generating a reactive silylium-hydridoborate ion pair. This "activated silane" is the key intermediate responsible for the reduction.
In contrast, reagents like LiAlH4 deliver a nucleophilic hydride directly to the carbonyl carbon of the ester.[2][3][4] This fundamental difference in mechanism underpins the observed differences in reactivity and selectivity between these two classes of reducing agents.
Experimental Design for Kinetic Analysis: A Step-by-Step Protocol
To quantitatively compare the efficacy of this compound with other reducing agents, a rigorous kinetic analysis is essential. Here, we outline a detailed protocol using Gas Chromatography (GC) for monitoring the reaction progress. GC is a robust and widely accessible technique for separating and quantifying volatile organic compounds, making it well-suited for this application.
Model Reaction
For this study, we will use the reduction of ethyl benzoate to benzyl alcohol as our model system. This reaction is chosen for its commercially available starting materials and products with distinct GC retention times.
Reaction: Ethyl Benzoate + EtMe2SiH --(B(C6F5)3)--> Benzyl alcohol + EtMe2SiOEt
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of ester reduction.
Detailed Protocol
1. Materials and Reagents:
-
Ethyl benzoate (substrate)
-
This compound (reducing agent)
-
Tris(pentafluorophenyl)borane (catalyst)
-
Anhydrous toluene (solvent)
-
Dodecane (internal standard)[5]
-
Anhydrous diethyl ether (for quenching)
-
Saturated aqueous sodium bicarbonate solution (for quenching)
-
Anhydrous sodium sulfate (for drying)
-
Nitrogen or Argon gas (for inert atmosphere)
2. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1 or equivalent).[6]
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Magnetic stirrer with heating capabilities.
-
Gastight syringes.
3. Preparation of Standard Solutions and Calibration Curve:
-
Internal Standard Selection: Dodecane is a suitable internal standard as it is chemically inert under the reaction conditions and has a distinct retention time from the reactants and products.[7][8][9]
-
Stock Solutions: Prepare stock solutions of ethyl benzoate, benzyl alcohol, and dodecane in anhydrous toluene of known concentrations.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction.[10][11][12][13] Each standard should contain a constant concentration of the internal standard.
-
Calibration Curve: Inject each calibration standard into the GC and record the peak areas of the analyte and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte to generate a calibration curve.[10][13]
4. Reaction Procedure:
-
Under an inert atmosphere, add anhydrous toluene, ethyl benzoate, and dodecane (internal standard) to a pre-dried reaction flask equipped with a magnetic stir bar.
-
Add this compound to the reaction mixture.
-
Place the flask in a temperature-controlled bath and allow it to equilibrate.
-
To initiate the reaction, add a solution of B(C6F5)3 in anhydrous toluene via a gastight syringe. Start timing the reaction immediately.
-
At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a pre-weighed syringe.
-
Immediately quench the aliquot by adding it to a vial containing a mixture of diethyl ether and saturated aqueous sodium bicarbonate. The ether will extract the organic components, and the bicarbonate solution will quench the catalyst.
-
Vortex the vial, allow the layers to separate, and collect the organic layer. Dry the organic layer over anhydrous sodium sulfate.
5. GC Analysis:
-
Inject the dried organic layer from each quenched aliquot into the GC.
-
Record the chromatograms and integrate the peak areas for ethyl benzoate, benzyl alcohol, and the internal standard.
6. Data Analysis:
-
Using the calibration curve, determine the concentration of ethyl benzoate and benzyl alcohol in each aliquot at each time point.
-
Plot the concentration of ethyl benzoate versus time to obtain the reaction profile.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. The effect on the initial reaction rate will reveal the reaction order.
-
Once the reaction orders are known, the rate constant (k) can be calculated from the integrated rate law that corresponds to the determined reaction order.
Comparative Kinetic Analysis: this compound vs. LiAlH4
To provide a meaningful comparison, a similar kinetic study should be performed with a traditional reducing agent like LiAlH4. However, the experimental setup will require significant modifications due to the high reactivity and water-sensitivity of LiAlH4.[2][3][4][14]
Key Differences in the Protocol for LiAlH4:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is typically used.
-
Quenching: A careful, dropwise addition of water followed by an acidic or basic workup is necessary to safely quench the excess LiAlH4 and hydrolyze the aluminum alkoxide intermediates.
-
Reaction Time: The reaction is expected to be much faster, requiring more rapid sampling or the use of a stopped-flow apparatus for accurate kinetic measurements.
Expected Kinetic Data Summary
The following table illustrates the type of data that would be generated from these kinetic experiments, allowing for a direct comparison.
| Parameter | This compound / B(C6F5)3 | Lithium Aluminum Hydride (LiAlH4) |
| Reaction Order (Ester) | To be determined experimentally | Typically pseudo-first order |
| Reaction Order (Reductant) | To be determined experimentally | Typically first order |
| Rate Constant (k) at 25 °C | To be determined experimentally | Expected to be significantly larger |
| Activation Energy (Ea) | To be determined experimentally | Expected to be lower |
| Qualitative Observations | Homogeneous reaction, milder conditions | Heterogeneous, highly exothermic |
Decision-Making Framework for Reductant Selection
The choice of reducing agent is a multi-faceted decision that extends beyond reaction kinetics. The following diagram illustrates a logical framework for selecting the appropriate reductant based on key experimental considerations.
References
- 1. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organocatalytic synthetic route to esters and their application in hydrosilylation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. environics.com [environics.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. environics.com [environics.com]
- 11. uknml.com [uknml.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
Benchmarking Ethyldimethylsilane against other catalytic systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a reducing agent is pivotal, influencing not only the efficiency and selectivity of a reaction but also its overall practicality and safety. Among the array of available silanes, ethyldimethylsilane (EDMS) has emerged as a versatile and effective reagent, particularly in catalytic reductions and hydrosilylation reactions. This guide provides a comprehensive technical comparison of this compound against other common catalytic systems, supported by experimental data and mechanistic insights to inform your selection of the most appropriate reagent for your synthetic challenges.
The Profile of this compound: A Versatile Hydride Donor
This compound, with the chemical formula EtMe₂SiH, is a tertiary silane that offers a favorable balance of reactivity, selectivity, and ease of handling.[1] Its utility stems from the polarized silicon-hydrogen bond, which allows for the controlled transfer of a hydride ion to a variety of functional groups.[2] This characteristic positions it as a valuable tool in a chemist's arsenal for transformations such as the reduction of carbonyls, imines, and α,β-unsaturated systems, as well as in the hydrosilylation of alkenes and alkynes.[3][4]
Performance in Catalytic Reductions: A Head-to-Head Comparison
A primary application of this compound lies in the reduction of carbonyl compounds and conjugated systems. Its performance is often benchmarked against other commonly used silanes, such as triethylsilane (TES) and diphenylsilane.
Chemoselectivity in the Reduction of α,β-Unsaturated Ketones
One of the most significant distinctions among silane reducing agents is their chemoselectivity in the reduction of α,β-unsaturated ketones. This compound, much like triethylsilane, demonstrates a strong preference for 1,4-conjugate addition, leading to the formation of the corresponding saturated ketone.[4][5][6] In contrast, diphenylsilane tends to favor 1,2-reduction, yielding the allylic alcohol.[4][5][6] This divergent reactivity is crucial for controlling the outcome of a reaction and highlights the importance of selecting the appropriate silane for the desired transformation.
Table 1: Comparative Selectivity of Silanes in the Reduction of α,β-Unsaturated Ketones
| Silane | Predominant Mode of Addition | Primary Product |
| This compound | 1,4-Conjugate Addition | Saturated Ketone |
| Triethylsilane | 1,4-Conjugate Addition | Saturated Ketone |
| Diphenylsilane | 1,2-Direct Addition | Allylic Alcohol |
This selectivity is often mediated by the choice of catalyst, typically a rhodium complex, which coordinates with the silane and the substrate to facilitate the hydride transfer.[5] The electronic and steric properties of the silane play a crucial role in determining the regioselectivity of the reduction.
Mechanistic Insight: 1,4- vs. 1,2-Reduction
The preference for 1,4- or 1,2-addition is dictated by the reaction mechanism. In the rhodium-catalyzed reduction of an enone with a trialkylsilane like this compound, the reaction generally proceeds through a rhodium-hydride intermediate. The enone coordinates to the metal center, and subsequent migratory insertion of the hydride to the β-carbon of the double bond leads to a rhodium enolate. This intermediate is then protonated to yield the saturated ketone.
Caption: Mechanism of 1,4-Conjugate Addition.
In contrast, the 1,2-reduction with diphenylsilane likely involves a different transition state where the hydride is delivered directly to the carbonyl carbon.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds.[7][8] this compound is an effective reagent in these transformations, often catalyzed by platinum or rhodium complexes.
Experimental Protocol: Hydrosilylation of Styrene with this compound
The following protocol provides a representative example of a hydrosilylation reaction using this compound.
Materials:
-
Styrene
-
This compound
-
Karstedt's catalyst (a platinum(0) complex)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Add styrene (1.0 equivalent) to the flask.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Add Karstedt's catalyst (typically 10-50 ppm of platinum) to the stirred solution.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Upon completion, the reaction mixture can be purified by distillation or column chromatography to yield the desired alkylsilane product.
Caption: Experimental Workflow for Hydrosilylation.
Asymmetric Synthesis: The Role of Chiral Catalysts
This compound can be employed in asymmetric hydrosilylation and reduction reactions to generate chiral products with high enantioselectivity.[9] The stereochemical outcome of these reactions is controlled by the use of chiral ligands, often phosphorus- or nitrogen-based, which coordinate to the metal catalyst and create a chiral environment around the active site. The choice of both the chiral ligand and the silane can significantly impact the enantiomeric excess (ee) of the product.
Safety and Handling Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As with all silanes, care should be taken to avoid contact with strong oxidizing agents and moisture.
Conclusion: Selecting the Right Tool for the Job
This compound is a valuable and versatile reagent in the modern synthetic chemist's toolkit. Its distinct reactivity profile, particularly its propensity for 1,4-conjugate addition in the reduction of enones, makes it a powerful tool for achieving specific synthetic outcomes. When compared to other silanes, the choice of this compound should be guided by the desired chemoselectivity of the transformation. By understanding the mechanistic nuances and considering the experimental parameters, researchers can effectively leverage the capabilities of this compound to advance their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 4. Silane Reduction of... - Gelest [technical.gelest.com]
- 5. scribd.com [scribd.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Conformational rigidity of silicon-stereogenic silanes in asymmetric catalysis: A comparative study [beilstein-journals.org]
A Researcher's Guide to Stereoselective Reductions: Ethyldimethylsilane as a Tool for Precise Molecular Architecture
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. The spatial arrangement of atoms within a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological profiles. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, has emerged as a powerful and versatile tool in the synthetic chemist's arsenal for achieving stereocontrol. Among the various silanes employed in these transformations, ethyldimethylsilane (EtMe₂SiH) presents a unique profile of reactivity and selectivity that warrants a detailed examination.
This guide provides an in-depth comparison of this compound with other common silanes in stereoselective reactions, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of silanes to achieve specific stereochemical outcomes.
The Dichotomy of Hydrosilylation: 1,2- vs. 1,4-Addition in α,β-Unsaturated Systems
A pivotal aspect of stereoselective reductions of α,β-unsaturated carbonyl compounds is the regioselectivity of the hydride addition. The reaction can proceed via two main pathways: 1,2-addition, resulting in the reduction of the carbonyl group to an allylic alcohol, or 1,4-addition (conjugate addition), leading to the saturation of the carbon-carbon double bond and formation of a saturated ketone or aldehyde. The choice of silane, in conjunction with the catalyst, plays a critical role in dictating this regioselectivity.
Seminal work in this area has demonstrated a striking divergence in the reactivity of this compound compared to arylsilanes like diphenylsilane (Ph₂SiH₂) in the presence of a rhodium catalyst. This compound preferentially delivers the hydride to the β-carbon of the enone system, leading to the 1,4-addition product. In contrast, diphenylsilane favors 1,2-addition, reducing the carbonyl group. This divergent reactivity provides a powerful tool for selectively targeting different functionalities within the same molecule.
Comparative Performance in Enone Reduction
The following table summarizes the observed regioselectivity of different silanes in the rhodium-catalyzed reduction of α,β-unsaturated ketones.
| Silane | Catalyst | Predominant Product | Selectivity |
| This compound (EtMe₂SiH) | Rhodium Complex | 1,4-Addition (Saturated Ketone) | High |
| Diphenylsilane (Ph₂SiH₂) | Rhodium Complex | 1,2-Addition (Allylic Alcohol) | High |
| Triethylsilane (Et₃SiH) | Rhodium Complex | Primarily 1,4-Addition | Moderate to High |
| Phenylsilane (PhSiH₃) | Organotin Hydride-catalyzed | 1,4-Addition (Saturated Ketone) | High[1] |
This differential reactivity can be rationalized by considering the electronic and steric properties of the silanes. The less sterically hindered and more electron-rich nature of the silicon center in this compound, compared to diphenylsilane, is thought to favor the formation of the key intermediate that leads to conjugate addition.
Experimental Protocol: Diastereoselective Conjugate Reduction of an Enone with this compound
The following protocol provides a detailed methodology for the diastereoselective conjugate reduction of a representative α,β-unsaturated ketone using this compound, catalyzed by a rhodium complex. This protocol is designed to be a self-validating system, with clearly defined steps and rationale.
Objective: To achieve high diastereoselectivity in the 1,4-conjugate reduction of a chiral α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., (R)-carvone)
-
This compound (EtMe₂SiH), freshly distilled
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents: To the flask, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and Wilkinson's catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to dissolve the solids.
-
Addition of Silane: Slowly add this compound (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion of the reaction, quench the reaction by the addition of a few drops of water. Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The diastereomeric ratio of the product can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a Schlenk line and degassed solvents is crucial to prevent the oxidation of the rhodium catalyst and the silane, which would lead to decreased catalytic activity.
-
Freshly Distilled Silane: this compound can be susceptible to hydrolysis and oxidation. Using freshly distilled silane ensures its purity and reactivity.
-
Catalyst Loading: A catalyst loading of 1 mol% is typically sufficient for this transformation. Higher loadings may be necessary for less reactive substrates.
-
Reaction Monitoring: TLC is a simple and effective way to monitor the reaction's progress, preventing unnecessary reaction times and potential side product formation.
Visualization of the Reaction Workflow
The following diagram illustrates the general workflow for the diastereoselective conjugate reduction.
Caption: Experimental workflow for the diastereoselective conjugate reduction of an enone.
Application in Pharmaceutical Synthesis: A Case Study in Steroid Synthesis
The stereoselective introduction of substituents is a cornerstone of steroid synthesis. The Torgov synthesis of estrone, a key female sex hormone, provides a compelling example of the strategic importance of controlling stereochemistry.[2] While the original synthesis does not employ this compound, modern adaptations of steroid synthesis often rely on highly selective reducing agents to control the stereochemistry of newly formed chiral centers.
The conjugate reduction of a key enone intermediate in a hypothetical advanced synthesis of an estrone analogue could leverage the 1,4-selectivity of this compound to set a crucial stereocenter. The diastereoselectivity of this reduction would be paramount in determining the final stereochemical outcome of the target molecule.
Caption: Role of this compound in a hypothetical steroid synthesis.
Conclusion: A Nuanced Tool for Stereocontrol
This compound offers a distinct and valuable reactivity profile for stereoselective reductions, particularly in the context of α,β-unsaturated systems. Its propensity for 1,4-conjugate addition, in contrast to the 1,2-reduction observed with diphenylsilane, provides chemists with a powerful method for regiochemical control. This selectivity, coupled with the potential for high diastereoselectivity when used with appropriate substrates and chiral catalysts, makes this compound a compelling choice for the synthesis of complex molecules where precise control of stereochemistry is paramount. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the advancement of drug discovery and development.
References
A Guide to Inter-Laboratory Validation of an Ethyldimethylsilane-Based Analytical Method
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the ultimate measure of an analytical method's reliability is not its performance in a single, highly controlled environment, but its ability to produce consistent, accurate results across multiple laboratories, analysts, and instruments. This is the essence and critical importance of inter-laboratory validation. This guide provides an in-depth analysis of the inter-laboratory validation process for a gas chromatography (GC) method utilizing Ethyldimethylsilane for derivatization, comparing its performance characteristics against common alternatives.
The principles and statistical frameworks discussed are grounded in internationally recognized standards, ensuring a scientifically sound and defensible validation package suitable for regulatory scrutiny and standardization efforts.
The Rationale for Derivatization with this compound
In gas chromatography, analytes must be volatile and thermally stable. Many pharmaceutical compounds, particularly those containing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), do not possess these characteristics. They exhibit poor peak shape, tailing, and may even degrade in the high temperatures of the GC inlet and column.
Derivatization is the chemical modification of the analyte to enhance its analytical properties.[1][2] Silylation, the replacement of active hydrogens with a silyl group, is a cornerstone of GC derivatization.[3][4] While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common, this compound (EDMS) offers a specific alternative for creating ethyldimethylsilyl ethers or esters. The choice of EDMS is causal; its derivatives can offer different volatility and chromatographic retention profiles compared to more common trimethylsilyl (TMS) derivatives, potentially resolving co-eluting peaks or improving stability for specific analyte classes.[5]
The Imperative of Inter-Laboratory Validation
A single-laboratory validation establishes a method's performance characteristics under a specific set of conditions (one lab, a few analysts, specific instruments).[6][7] However, it cannot assess the method's ruggedness against the inherent variability that exists between different laboratories. An inter-laboratory study, or round-robin test, is designed to quantify this variability and establish the method's reproducibility.[8][9][10]
Successful inter-laboratory validation is a prerequisite for a method to be adopted as a standard or compendial procedure and is a powerful component of a regulatory submission package, demonstrating ultimate robustness.[11][12][13] The key outputs are the repeatability and reproducibility of the method, which are formally defined by standards such as ISO 5725 and ASTM E691.[14][15][16][17][18][19][20]
-
Repeatability (Within-Laboratory Precision): The variation in measurements taken by a single laboratory under the same conditions (same operator, same instrument, short time interval).[17]
-
Reproducibility (Between-Laboratory Precision): The variation in measurements arising when the same method is used at different laboratories.[17][21] This is the most stringent and realistic measure of a method's precision in real-world application.
Designing the Inter-Laboratory Study
A robust study design is paramount for generating meaningful data. The process, guided by standards like ASTM E691, can be broken down into distinct phases.[14][16][18]
dot
Caption: Workflow for an inter-laboratory method validation study.
Comparative Performance Data
The ultimate goal is to determine if the method is fit for its intended purpose. The table below presents a synthesized comparison of our hypothetical this compound GC-FID method with two common alternatives for analyzing a polar, non-volatile pharmaceutical impurity. This data is illustrative of what a validation study might conclude.
| Parameter | This compound GC-FID Method | Alternative GC-FID (BSTFA Deriv.) | LC-MS/MS Method |
| Principle | Derivatization of polar groups with EDMS, separation by GC, detection by Flame Ionization (FID). | Derivatization with a common silylating agent (BSTFA), GC-FID analysis. | Direct analysis, separation by liquid chromatography, detection by mass spectrometry. |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 |
| Limit of Quant. (LOQ) | 10 ng/mL | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.0% | 98.0 - 101.5% | 99.0 - 102.0% |
| Repeatability (RSDr) | 1.8% | 2.5% | 3.5% |
| Reproducibility (RSDR) | 3.5% | 6.8% | 8.5% |
Interpretation of Comparative Data:
-
Sensitivity: The LC-MS/MS method is vastly more sensitive, with a much lower LOQ. It is the superior choice for trace-level analysis.
-
Precision: The this compound GC-FID method demonstrates superior reproducibility (lower RSDR) compared to both the alternative derivatization method and the LC-MS/MS method. This is a critical finding. The higher RSDR for the BSTFA method could suggest that the derivatives are less stable or that the reaction is more susceptible to slight variations in laboratory conditions. The higher RSDR for the LC-MS/MS method is common, as matrix effects can vary significantly between different instruments and sources, impacting between-laboratory precision.
Statistical Analysis and Data Interpretation
The analysis of data from an inter-laboratory study is a structured, statistical process.[21][22][23]
-
Outlier Screening: Before calculating precision, the data must be checked for inconsistencies. Outliers can arise from transcription errors, deviations from the protocol, or instrument malfunctions.
-
Cochran's Test: Identifies laboratories with significantly larger within-laboratory variability (poorer repeatability) than others.
-
Grubbs' Test: Identifies laboratories whose mean value is significantly different from the others. Any statistically identified outliers must be investigated. Per ASTM E691, if a cause is found (e.g., a documented protocol deviation), the data point can be corrected or removed. If no cause is found, the data is retained or removed based on strict statistical rules.[14][16]
-
-
Calculation of Precision Estimates: After handling outliers, the primary statistics are calculated using an Analysis of Variance (ANOVA) approach.[8][24]
-
Repeatability Standard Deviation (sr)
-
Reproducibility Standard Deviation (sR) These are often expressed as a percentage of the mean, the Relative Standard Deviation for repeatability (RSDr) and reproducibility (RSDR).
-
dot
Caption: Decision logic for statistical analysis of inter-laboratory data.
Detailed Experimental Protocols
Reproducibility begins with a protocol that eliminates ambiguity.
Protocol 1: Analyte Derivatization with this compound and GC-FID Analysis
-
Sample Preparation: Accurately weigh 50 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM). This is the Stock Solution.
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the analyte reference standard in DCM.
-
Derivatization Procedure: a. Pipette 1.0 mL of the sample or standard solution into a 2 mL autosampler vial. b. Add 100 µL of Pyridine (as a catalyst and acid scavenger). c. Add 200 µL of this compound. d. Cap the vial immediately and vortex for 30 seconds. e. Heat the vial in a heating block at 60°C for 30 minutes. f. Cool the vial to room temperature before placing it in the GC autosampler. Causality Note: The use of pyridine is crucial; it neutralizes the HCl byproduct that would otherwise be formed, driving the reaction to completion and preventing sample degradation. The 60°C heating step ensures the reaction proceeds at a reasonable rate without degrading the analyte or derivative.
-
GC-FID Conditions:
-
Column: Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1.0 µL (Split 20:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector: FID at 300°C
-
Protocol 2: Inter-Laboratory Study Execution
-
Study Coordinator Role: The coordinating laboratory is responsible for sourcing a single, homogenous batch of the drug substance to be tested.
-
Sample Preparation: The coordinator prepares identical test kits for each of the p participating laboratories. Each kit contains: a. One vial of the homogenous drug substance (Material A). b. One vial of the drug substance spiked with the impurity at a higher concentration (Material B). c. One vial of the qualified impurity reference standard. d. A copy of the validated analytical method (Protocol 1). e. Standardized data reporting sheets.
-
Analysis in Participating Labs: Each laboratory receives the kit and is instructed to: a. Designate one analyst to perform the entire experiment. b. Perform n=3 replicate preparations and injections for Material A and Material B on the same day. c. Report the calculated % w/w of the impurity for all 6 determinations on the provided sheets. d. Submit the raw data (chromatograms, integration reports) to the study coordinator.
-
Data Collation and Analysis: The study coordinator collects all data sheets and performs the statistical analysis as described in Section 5 of this guide.
Conclusion
The inter-laboratory validation of the this compound-based GC-FID method demonstrates its superior reproducibility compared to common alternatives for routine analysis. While not as sensitive as LC-MS/MS, its ruggedness and reliability make it an excellent candidate for inclusion in a quality control environment where consistency across manufacturing sites is paramount. This guide illustrates that method validation is not merely a checklist exercise but a comprehensive scientific investigation that provides a deep understanding of a method's true performance and limitations in a real-world context.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. gcms.cz [gcms.cz]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ethyl Dimethylsilane | C4H11Si | CID 6328647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Round-robin test - Wikipedia [en.wikipedia.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ashdin.com [ashdin.com]
- 14. store.astm.org [store.astm.org]
- 15. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 16. store.astm.org [store.astm.org]
- 17. innovation.world [innovation.world]
- 18. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 19. scribd.com [scribd.com]
- 20. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 21. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 22. intertekinform.com [intertekinform.com]
- 23. diva-portal.org [diva-portal.org]
- 24. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
